Product packaging for Acid-PEG14-t-butyl ester(Cat. No.:)

Acid-PEG14-t-butyl ester

Cat. No.: B12426166
M. Wt: 790.9 g/mol
InChI Key: OCVPXPPRSHQETN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acid-PEG14-t-butyl ester is a heterobifunctional PEG-based linker that is highly valuable for chemical synthesis and bioconjugation in pharmaceutical research. This compound features a terminal carboxylic acid at one end of its 14-unit polyethylene glycol (PEG) chain, which can be readily activated with common agents like EDC or HATU to form stable amide bonds with primary amine groups on target molecules . The other end contains a t-butyl protected carboxyl group, offering an orthogonal protection strategy for multi-step synthetic routes . The hydrophilic PEG spacer significantly enhances the aqueous solubility of conjugated molecules, which is particularly beneficial for formulating poorly water-soluble drugs and improving bioavailability . The t-butyl ester protecting group is stable under a variety of basic and nucleophilic conditions but can be cleanly removed under acidic conditions to reveal the second carboxylic acid functionality for further derivatization . This makes this compound a versatile building block in the development of complex molecules, including antibody-drug conjugates (ADCs), prodrugs, and other sophisticated delivery systems where controlled assembly and enhanced solubility are critical . The compound is intended for Research Use Only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H70O18 B12426166 Acid-PEG14-t-butyl ester

Properties

Molecular Formula

C36H70O18

Molecular Weight

790.9 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C36H70O18/c1-36(2,3)54-35(39)5-7-41-9-11-43-13-15-45-17-19-47-21-23-49-25-27-51-29-31-53-33-32-52-30-28-50-26-24-48-22-20-46-18-16-44-14-12-42-10-8-40-6-4-34(37)38/h4-33H2,1-3H3,(H,37,38)

InChI Key

OCVPXPPRSHQETN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Acid-PEG14-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid-PEG14-t-butyl ester is a heterobifunctional polyethylene glycol (PEG) linker extensively utilized in the fields of bioconjugation and pharmaceutical sciences. Its structure, featuring a terminal carboxylic acid and a t-butyl protected carboxylic acid, connected by a 14-unit polyethylene glycol chain, offers significant advantages in the synthesis of complex biomolecules, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). The hydrophilic PEG spacer enhances solubility and can improve the pharmacokinetic properties of the resulting conjugates. This guide provides a comprehensive overview of the chemical properties, experimental protocols, and relevant biological pathways associated with this compound.

Chemical Properties

A summary of the key chemical and physical properties of this compound is presented below. This data is crucial for its handling, storage, and application in experimental settings.

PropertyValue
Molecular Formula C₃₆H₇₀O₁₈
Molecular Weight 790.93 g/mol [1]
Appearance Typically a white to off-white solid or viscous oil.
Solubility The presence of the hydrophilic PEG chain increases its solubility in aqueous media. It is also soluble in common organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dichloromethane (DCM).[2][3]
Purity Typically >95% as determined by NMR and LC-MS.[4]
Storage Should be stored at -20°C under an inert atmosphere to prevent degradation.[2][3][4]
CAS Number A specific CAS number for this compound is not consistently available. For reference, the CAS number for the similar compound Acid-PEG4-t-butyl ester is 1835759-85-7.[2]

Core Applications in Drug Development

This compound is a key building block in the development of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component, for which this compound is a prime example, plays a critical role in the efficacy of the PROTAC by dictating the distance and orientation between the target protein and the E3 ligase.

The bifunctional nature of this compound allows for the sequential conjugation of two different molecules. The terminal carboxylic acid can be coupled to an amine-containing molecule (e.g., a ligand for the target protein), while the t-butyl protected carboxylic acid can be deprotected to reveal a second carboxylic acid for conjugation to another molecule (e.g., a ligand for an E3 ligase).

Experimental Protocols

Detailed methodologies for the two primary reactions involving this compound are provided below. These protocols are foundational for its use in the synthesis of bioconjugates and PROTACs.

Amide Bond Formation via Carbodiimide Coupling

This protocol describes the coupling of the terminal carboxylic acid of this compound with a primary amine-containing molecule.

Materials:

  • This compound

  • Amine-containing molecule

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) (optional, to increase efficiency and reduce side reactions)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF or DCM under an inert atmosphere of argon or nitrogen.

  • Add NHS (1.2 equivalents) or HOBt (1.2 equivalents) to the solution and stir until dissolved.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add EDC (1.2 equivalents) or DCC (1.2 equivalents) to the reaction mixture and stir for 15-30 minutes at 0°C.

  • In a separate flask, dissolve the amine-containing molecule (1-1.5 equivalents) in anhydrous DMF or DCM.

  • Add the solution of the amine-containing molecule to the activated ester solution at 0°C.

  • Add DIPEA or TEA (2-3 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC was used).

  • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide conjugate.

Deprotection of the t-Butyl Ester

This protocol describes the removal of the t-butyl protecting group to reveal the second carboxylic acid.

Materials:

  • t-Butyl ester protected PEG conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Anisole or triisopropylsilane (TIS) (optional, as a scavenger for the tert-butyl cation)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the t-butyl ester protected PEG conjugate in DCM under an inert atmosphere of argon or nitrogen.

  • Add a scavenger such as anisole or TIS (5-10% v/v) to the solution. This is particularly important if the molecule contains other acid-sensitive groups.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add TFA to the reaction mixture to a final concentration of 20-50% (v/v).

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Remove the TFA and DCM under reduced pressure. Co-evaporation with toluene can help to remove residual TFA.

  • The resulting carboxylic acid can be used directly in the next step or purified by precipitation from a non-polar solvent like diethyl ether or by flash column chromatography.

Visualizations

The following diagrams illustrate key concepts relevant to the application of this compound in drug development.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Ub_Target Ubiquitinated POI Ubiquitination->Ub_Target Proteasome Proteasome Ub_Target->Proteasome Recognition Degradation Degradation Proteasome->Degradation Degradation->PROTAC Recycled Peptides Degraded Peptides Degradation->Peptides

Caption: Mechanism of action of a PROTAC molecule.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow start Start Materials: - Ligand for POI (amine-functionalized) - Ligand for E3 Ligase (amine-functionalized) - this compound step1 Step 1: Amide Coupling (this compound + POI Ligand) start->step1 intermediate1 Intermediate 1: POI Ligand-PEG14-t-butyl ester step1->intermediate1 step2 Step 2: Deprotection (Removal of t-butyl group) intermediate1->step2 intermediate2 Intermediate 2: POI Ligand-PEG14-Acid step2->intermediate2 step3 Step 3: Amide Coupling (Intermediate 2 + E3 Ligase Ligand) intermediate2->step3 final_product Final Product: PROTAC Molecule step3->final_product purification Purification and Characterization (HPLC, LC-MS, NMR) final_product->purification

Caption: Synthetic workflow for a PROTAC using this compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of Acid-PEG14-t-butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Acid-PEG14-t-butyl ester, a heterobifunctional polyethylene glycol (PEG) linker. These linkers are instrumental in the field of bioconjugation and drug delivery, enabling the precise connection of two different molecules, such as a targeting protein and a therapeutic agent.[1] The inclusion of a PEG spacer enhances solubility, increases stability, and reduces the immunogenicity of the conjugated molecule. This document outlines a plausible synthetic route, detailed experimental protocols, and robust characterization methods.

The target molecule, this compound, is a discrete PEG compound featuring a terminal carboxylic acid and a t-butyl protected carboxyl group at the opposing end. This structure allows for sequential conjugation strategies, making it a versatile tool in creating complex bioconjugates like antibody-drug conjugates (ADCs).[1]

Synthesis Pathway

The synthesis of this compound is proposed via a two-step process starting from a commercially available PEG diol. The strategy involves:

  • Mono-alkylation: Introduction of a t-butyl protected acetate group onto one of the terminal hydroxyls of PEG-14 diol via a Williamson ether synthesis.

  • Oxidation: Selective oxidation of the remaining terminal primary alcohol to a carboxylic acid.

This approach ensures the creation of the desired heterobifunctional structure.

Synthesis_Workflow Figure 1. Synthetic workflow for this compound. A HO-(PEG)14-OH (PEG-14 Diol) B HO-(PEG)14-O-CH2-COOtBu (Intermediate) A->B 1) NaH 2) t-butyl bromoacetate in Toluene C HOOC-CH2-O-(PEG)13-O-CH2-COOtBu (Final Product) B->C TEMPO, NaOCl, NaOCl2 in CH2Cl2/H2O

Figure 1. Synthetic workflow for this compound.

Experimental Protocols

Protocol for Synthesis of Intermediate: HO-(PEG)14-O-CH2-COOtBu

This protocol details the mono-functionalization of PEG-14 diol.

  • Preparation: A solution of PEG-14 diol (1 equivalent) in anhydrous toluene is azeotropically dried by removing a portion of the solvent via distillation.

  • Activation: The reaction mixture is cooled, and potassium t-butoxide (1.05 equivalents) is added. The resulting mixture is stirred for 1 hour at room temperature to form the alkoxide.[2]

  • Alkylation: t-Butyl bromoacetate (1.2 equivalents) is added to the mixture. The reaction is stirred for 18 hours at room temperature.[2]

  • Work-up: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the pure mono-substituted intermediate.

Protocol for Synthesis of Final Product: this compound

This protocol describes the oxidation of the intermediate's terminal alcohol.

  • Reaction Setup: The intermediate, HO-(PEG)14-O-CH2-COOtBu (1 equivalent), is dissolved in a biphasic solvent system (e.g., dichloromethane and water).

  • Oxidation: TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl, ~0.1 equivalents) is added as a catalyst. Sodium hypochlorite (NaOCl) is first used to oxidize the alcohol to an aldehyde, followed by sodium chlorite (NaClO2) to oxidize the aldehyde to the carboxylic acid. This two-step, one-pot procedure is effective for converting primary alcohols to carboxylic acids under mild conditions.[3]

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, the reaction is quenched with a reducing agent (e.g., sodium thiosulfate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The final product is purified via recrystallization or column chromatography to yield the high-purity this compound.

Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized linker. A combination of spectroscopic and spectrometric techniques is employed.

Characterization_Workflow Figure 2. General characterization workflow. cluster_sample Purified Product A Sample Preparation (Dissolve in CDCl3 or D2O) B 1H NMR Spectroscopy (Structural Verification) A->B C 13C NMR Spectroscopy (Carbon Skeleton) A->C D ESI-MS Analysis (Molecular Weight Confirmation) A->D E Data Analysis & Confirmation B->E C->E D->E

Figure 2. General characterization workflow.
Physicochemical Properties

The fundamental properties of the synthesized compound are summarized below.

PropertyValue
Chemical Formula C₃₄H₆₆O₁₈ (Assumed)
Molecular Weight ~787 g/mol (Calculated for n=14)
Appearance White to off-white solid or viscous oil
Solubility Soluble in water, dichloromethane, DMSO, DMF
NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is a primary tool for structural elucidation.[4][5]

¹H NMR Spectroscopy Data: The spectrum is expected to show characteristic signals for the t-butyl group, the PEG backbone, and the terminal functional groups.[6][7]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 1.45Singlet9H-C(CH ₃)₃
~ 3.64Broad Singlet~56H-O-CH ₂-CH ₂-O- (PEG Backbone)
~ 4.10Singlet2H-O-CH ₂-COOH
~ 4.15Singlet2H-O-CH ₂-COOtBu

¹³C NMR Spectroscopy Data: The ¹³C spectrum confirms the carbon framework.

Chemical Shift (δ, ppm)Assignment
~ 28.0-C(C H₃)₃
~ 70.5-O-C H₂-C H₂-O- (PEG Backbone)
~ 81.0-C (CH₃)₃
~ 169-171C =O (Ester and Acid)
Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight and assess the polydispersity of the PEG linker.[8] Electrospray Ionization (ESI-MS) is a common technique for analyzing PEG compounds.[9]

ParameterDescription
Technique Electrospray Ionization Mass Spectrometry (ESI-MS)
Ionization Mode Positive Ion Mode ([M+Na]⁺, [M+K]⁺)
Calculated Mass ~787 Da (for C₃₄H₆₆O₁₈)
Observed Mass A distribution of peaks centered around the calculated mass, with peak-to-peak differences of 44 Da, corresponding to the ethylene oxide monomer unit.[8]

Applications in Drug Development

This compound is a heterobifunctional linker designed for advanced bioconjugation applications, particularly in targeted drug delivery.[1][10] Its distinct terminal groups allow for the sequential and controlled attachment of different molecules.

The primary application is in the construction of Antibody-Drug Conjugates (ADCs) .[1] The carboxylic acid end (after deprotection of the t-butyl ester) can be activated to react with amine groups on a targeting antibody. The other terminal acid can be conjugated to a potent cytotoxic drug, often through an additional linker system.

Application_Diagram Figure 3. Role of the linker in bioconjugation. Antibody Targeting Ligand (e.g., Antibody) Linker Acid-PEG-Ester Linker Antibody->Linker Conjugation Site A (e.g., Amide bond) Bioconjugate Targeted Bioconjugate (e.g., ADC) Linker->Bioconjugate Drug Therapeutic Agent (e.g., Cytotoxic Drug) Drug->Linker Conjugation Site B (e.g., Ester/Amide bond)

Figure 3. Role of the linker in bioconjugation.

The PEG chain itself confers critical advantages, including enhanced solubility and stability of hydrophobic drugs and shielding the conjugate from enzymatic degradation, thereby improving its pharmacokinetic profile.[11] This leads to prolonged circulation times and more effective delivery of the therapeutic payload to the target site, ultimately enhancing efficacy and minimizing systemic toxicity.[1]

References

"Acid-PEG14-t-butyl ester" molecular weight and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Acid-PEG14-t-butyl ester, a heterobifunctional polyethylene glycol (PEG) linker critical in bioconjugation and drug delivery systems. This document outlines its molecular characteristics, provides detailed experimental protocols for its use, and illustrates its application in the synthesis of Antibody-Drug Conjugates (ADCs).

Core Molecular Attributes

This compound is a versatile chemical tool featuring a discrete PEG linker with fourteen ethylene glycol units. This structure imparts hydrophilicity to conjugates, which can enhance the solubility and stability of attached molecules, such as poorly water-soluble drugs.[] The molecule is functionalized with a terminal carboxylic acid on one end and a t-butyl protected carboxyl group on the other, allowing for sequential and controlled conjugation reactions.

Quantitative Data Summary
PropertyValueSource(s)
Molecular Weight 790.9 g/mol [2][3]
Molecular Formula C36H70O18[2]
Purity Typically ≥95%[2]
PEG Units 14Inferred from Name
Storage Condition -20°C[2]

Chemical Structure and Reactivity

The defining feature of this compound is its orthogonal reactivity. The terminal carboxylic acid can be readily conjugated to primary amine groups using standard carbodiimide chemistry to form a stable amide bond. The other terminus is protected by a t-butyl ester, which is stable under these conditions but can be selectively removed under acidic conditions to reveal a second carboxylic acid for further modification.

Key Experimental Protocols

The following protocols are representative methodologies for the deprotection and conjugation of this compound and similar PEG linkers.

Protocol 1: Deprotection of the t-butyl Ester Group

This procedure unveils the second carboxylic acid, making it available for subsequent reactions.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Ice bath

  • Rotary evaporator

  • Toluene

Methodology:

  • Dissolve the this compound in dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Cool the solution to 0°C using an ice bath.

  • Add trifluoroacetic acid (TFA) to the solution for a final concentration of 20-50% (v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

  • Upon completion, remove the DCM and excess TFA using a rotary evaporator.

  • To remove residual TFA, co-evaporate the residue with toluene three times. The resulting deprotected PEG linker can be used in the next step.

Protocol 2: Amide Bond Formation with a Primary Amine

This protocol describes the conjugation of the free carboxylic acid of the PEG linker to a molecule containing a primary amine (e.g., a protein, peptide, or small molecule drug).

Materials:

  • PEG linker with a free carboxylic acid

  • Amine-containing molecule

  • N,N-Dimethylformamide (DMF) or other suitable anhydrous solvent

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) (optional, for improved efficiency)

  • Reaction vessel under an inert atmosphere (e.g., argon or nitrogen)

Methodology:

  • Dissolve the PEG linker with the free carboxylic acid in anhydrous DMF.

  • Add 1.5 equivalents of EDC and 1.1 equivalents of NHS to the solution. Stir for 15 minutes at room temperature to activate the carboxylic acid.

  • In a separate vessel, dissolve the amine-containing molecule in anhydrous DMF.

  • Add the solution of the amine-containing molecule to the activated PEG linker solution.

  • Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture can be purified using appropriate chromatographic techniques, such as size-exclusion or reversed-phase chromatography, to isolate the desired conjugate.

Application in Antibody-Drug Conjugate (ADC) Synthesis

This compound and similar linkers are integral to the construction of ADCs. The PEG spacer enhances the pharmacokinetic properties of the ADC, and the dual-ended reactivity allows for the precise connection of a cytotoxic payload to an antibody. The following workflow outlines the general process.

ADC_Synthesis_Workflow cluster_0 Linker Preparation cluster_1 Payload Conjugation cluster_2 Antibody Conjugation cluster_3 Purification & Analysis linker This compound deprotection Deprotection (TFA) - Removes t-butyl group linker->deprotection activated_linker Activated PEG Linker (Free COOH) deprotection->activated_linker conjugation1 Amide Coupling (EDC) - Links payload to PEG activated_linker->conjugation1 payload Cytotoxic Payload (with amine group) payload->conjugation1 linker_payload Linker-Payload Construct conjugation1->linker_payload antibody Monoclonal Antibody (e.g., Lysine residues) conjugation2 Amide Coupling (EDC/NHS) - Links construct to Ab linker_payload->conjugation2 antibody->conjugation2 crude_adc Crude ADC conjugation2->crude_adc purification Purification (e.g., SEC, HIC) crude_adc->purification final_adc Purified ADC purification->final_adc analysis Characterization (e.g., DAR, Purity) final_adc->analysis

Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

References

"Acid-PEG14-t-butyl ester" solubility and stability data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Acid-PEG14-t-butyl ester: Solubility and Stability

For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of linker molecules is paramount for successful therapeutic design. This compound is a heterobifunctional polyethylene glycol (PEG) linker that offers a defined spacer length and a protected carboxylic acid functionality. This guide provides a comprehensive overview of its expected solubility and stability characteristics, based on the well-established properties of its constituent chemical moieties.

Solubility Profile

The solubility of this compound is primarily dictated by its polyethylene glycol (PEG) backbone. PEGs are known for their high solubility in a wide range of solvents, a property that is leveraged to enhance the solubility of conjugated biomolecules.[1][2][3] The terminal t-butyl ester group adds a degree of hydrophobicity, which may slightly modulate the overall solubility profile.

As the molecular weight of PEG chains increases, their solubility in water and organic solvents tends to decrease.[3][4] However, for a relatively short PEG chain like PEG14, high solubility is generally expected.

Table 1: Predicted Solubility of this compound in Common Solvents

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Aqueous Water, PBS BufferHighThe hydrophilic PEG chain is the dominant structural feature, ensuring good water solubility.[1]
Polar Aprotic DMF, DMSO, AcetonitrileHighPEGs are readily soluble in these solvents.[1][3]
Chlorinated Dichloromethane (DCM), ChloroformHighPEG exhibits good solubility in chlorinated organic solvents.[1]
Alcohols Ethanol, MethanolSolublePEGs are generally soluble in lower-chain alcohols.[3]
Ethers Diethyl etherLow / InsolublePEGs are typically not soluble in diethyl ether.[1]

Stability Profile

The stability of this compound is a tale of two key functionalities: the robust PEG backbone and the chemically labile t-butyl ester protecting group.

The PEG polymer itself is generally stable to heat, acid, and alkali.[3][5] However, it can be susceptible to thermal-oxidative degradation, particularly at elevated temperatures in the presence of oxygen.[6] For long-term storage, PEG compounds should be kept frozen (-20°C or lower), protected from light, and under an inert atmosphere.[1][7]

The most significant aspect of this molecule's stability is the acid-lability of the t-butyl ester group. This group is specifically chosen as a protecting group for the carboxylic acid because it can be selectively removed under acidic conditions while remaining stable to a wide range of other reagents.[8]

Table 2: Chemical Stability of the t-Butyl Ester Group

ConditionReagent ClassStabilityNotes
Acidic Strong Acids (e.g., TFA, HCl), Lewis Acids (e.g., ZnBr₂)Labile This is the primary method for deprotection to reveal the free carboxylic acid.[9][10]
Basic Aqueous Base (e.g., NaOH, LiOH)StableEster hydrolysis is generally resistant to base-catalyzed hydrolysis.
Reductive Common reducing agents (e.g., NaBH₄, DTT)StableThe ester is not susceptible to reduction under standard conditions.
Oxidative Mild oxidizing agentsStableThe ester group is generally stable to oxidation.

Experimental Protocols

Protocol 1: General Method for t-Butyl Ester Deprotection

This protocol describes a typical acid-catalyzed deprotection of the t-butyl ester to yield the free carboxylic acid.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Nitrogen or Argon source

  • Rotary evaporator

  • High-vacuum pump

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mL per 100 mg of compound) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0°C in an ice bath.

  • Add TFA dropwise to the stirred solution. A typical concentration is 20-50% (v/v) TFA in DCM.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS) until the starting material is consumed.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • For complete removal of residual TFA, the residue can be co-evaporated with toluene (3x).

  • Dry the resulting product, the free carboxylic acid (Acid-PEG14), under high vacuum.

Protocol 2: General Workflow for Solubility Determination

This protocol outlines a common method to estimate the solubility of a compound.

Materials:

  • This compound

  • A panel of selected solvents (e.g., water, PBS, ethanol, DCM)

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO).

  • Create a calibration curve using the stock solution with known concentrations, analyzed by HPLC or UV-Vis.

  • Add an excess amount of the solid this compound to a known volume of each test solvent in separate vials.

  • Agitate the vials at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Centrifuge the vials to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant.

  • Dilute the supernatant and analyze its concentration using the pre-established calibration curve.

  • The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Visualizations

G Chemical Deprotection of this compound A This compound (Protected Form) B Acidic Conditions (e.g., TFA in DCM) A->B Treatment C Acid-PEG14 (Deprotected Carboxylic Acid) B->C Yields D Isobutylene (gas) + H₂O B->D Byproducts

Caption: Logical workflow of the t-butyl ester deprotection.

G Experimental Workflow for Solubility Determination A 1. Add excess compound to known volume of solvent B 2. Equilibrate (e.g., 24h at 25°C) A->B C 3. Centrifuge to pellet undissolved solid B->C D 4. Collect supernatant C->D E 5. Analyze concentration (e.g., HPLC, UV-Vis) D->E F Result: Solubility (mg/mL) E->F

Caption: Workflow for determining compound solubility.

G Experimental Workflow for t-Butyl Ester Deprotection A 1. Dissolve this compound in anhydrous DCM B 2. Cool to 0°C A->B C 3. Add TFA (20-50% v/v) Stir 1-4h at RT B->C D 4. Monitor reaction (TLC or LC-MS) C->D E 5. Evaporate solvent and excess TFA D->E F 6. Dry under high vacuum E->F G Product: Acid-PEG14 F->G

Caption: Workflow for the deprotection protocol.

References

Unveiling the Core Mechanism of Acid-PEG14-t-butyl Ester: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 8, 2025 – In the landscape of advanced drug delivery systems, the strategic selection of linker molecules is paramount to the efficacy and safety of targeted therapeutics. This technical guide provides an in-depth analysis of the mechanism of action of Acid-PEG14-t-butyl ester, a heterobifunctional linker increasingly utilized in the development of sophisticated bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Executive Summary

This compound is a chemical tool whose mechanism of action is not pharmacological in itself, but rather foundational to the pharmacokinetic and therapeutic profile of the molecule it modifies. Its function is primarily one of a versatile, hydrophilic spacer and a platform for sequential bioconjugation. This guide will elucidate the distinct roles of its three key components: the polyethylene glycol (PEG) backbone, the terminal carboxylic acid, and the t-butyl ester protected carboxylic acid.

The Dual-Action Core: PEGylation and Bioconjugation

The principal mechanism of action of this compound is rooted in the well-established benefits of PEGylation. The covalent attachment of the 14-unit polyethylene glycol chain to a therapeutic molecule imparts several advantageous properties.

2.1 Enhanced Pharmacokinetics and Stability through PEGylation

The PEG14 chain significantly increases the hydrodynamic radius of the conjugated molecule. This increased size reduces renal clearance, thereby prolonging the circulation half-life of the therapeutic agent. Furthermore, the hydrophilic PEG chain creates a hydration shell around the conjugate. This "stealth" effect shields the molecule from enzymatic degradation and recognition by the immune system, reducing immunogenicity.[1][] This extended presence in the bloodstream is crucial for maximizing the opportunity for the therapeutic to reach its target site.

In the context of oncology, this prolonged circulation can lead to passive accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect, where macromolecules selectively accumulate in the leaky vasculature and poorly drained lymphatic system of tumors.

2.2 A Platform for Controlled, Sequential Bioconjugation

This compound is a heterobifunctional linker, meaning it possesses two different reactive functional groups. This allows for a controlled, stepwise approach to synthesizing complex biomolecules.

  • The Terminal Carboxylic Acid: This functional group is readily available for conjugation, typically with primary amine groups on a targeting protein (like a monoclonal antibody) or a payload molecule. This reaction, often facilitated by carbodiimide chemistry (e.g., using EDC), forms a stable amide bond.

  • The t-Butyl Ester Protected Carboxylic Acid: The second carboxylic acid is chemically "masked" by a t-butyl ester protecting group. This group is stable under a wide range of reaction conditions, preventing unwanted side reactions during the initial conjugation step. The t-butyl ester can be selectively removed (deprotected) under acidic conditions, most commonly with trifluoroacetic acid (TFA), to reveal the carboxylic acid for a subsequent conjugation reaction.

This dual functionality is critical in the synthesis of complex architectures like PROTACs, which require the precise linking of a target-binding ligand and an E3 ligase-recruiting ligand.

Quantitative Impact of PEG Linker Length on Drug Conjugate Performance

While specific data for a PEG14 linker is not extensively published, a clear trend has been established in preclinical studies regarding the impact of PEG chain length on the performance of antibody-drug conjugates. The following tables summarize findings for ADCs with varying PEG linker lengths, providing a strong basis for inferring the expected performance of a PEG14 linker.

Table 1: Influence of PEG Linker Length on ADC Pharmacokinetics

PEG Linker LengthRelative Plasma Clearance RateRelative Plasma Half-Life
PEG2HighShort
PEG4Moderate-HighModerate-Short
PEG8LowLong
PEG12LowLong
PEG24Very LowVery Long

Data synthesized from preclinical studies on various antibody-drug conjugates. Actual values are context-dependent.

Table 2: Effect of PEG Linker Length on ADC Efficacy and Tissue Distribution

PEG Linker LengthIn Vitro CytotoxicityIn Vivo Tumor ExposureIn Vivo Tumor Growth Inhibition
Non-PEGylatedHighLowLow
PEG2HighModerateModerate
PEG4HighModerateModerate
PEG8Moderate-HighHighHigh
PEG12ModerateHighHigh
PEG24ModerateHighHigh

Data synthesized from preclinical studies on various antibody-drug conjugates. Actual values are context-dependent.

Based on these trends, a PEG14 linker is expected to provide a favorable balance of properties: significantly reduced plasma clearance and extended half-life compared to shorter linkers, leading to high tumor exposure and efficacy, while likely maintaining good in vitro potency.

Experimental Protocols

The following are detailed, representative methodologies for the key chemical transformations involving Acid-PEG-t-butyl ester linkers.

4.1 Protocol for Conjugation of Terminal Carboxylic Acid to a Primary Amine

This protocol describes a general procedure for forming an amide bond between the terminal carboxylic acid of the PEG linker and a primary amine on a protein (e.g., lysine residue).

Materials:

  • This compound

  • Protein with primary amine(s) in a suitable buffer (e.g., PBS, pH 7.4)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching solution (e.g., hydroxylamine or Tris buffer)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO. A typical molar ratio is 1:1.2:1.2 (Linker:EDC:NHS).

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Protein Preparation:

    • Ensure the protein solution is at a concentration of 1-10 mg/mL in the desired reaction buffer. The buffer should be free of primary amines.

  • Conjugation Reaction:

    • Add the activated linker solution to the protein solution with gentle stirring. A 10- to 50-fold molar excess of the linker to the protein is typically used.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours.

  • Quenching:

    • Stop the reaction by adding a quenching solution to consume any unreacted NHS ester.

  • Purification:

    • Remove excess, unreacted linker and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer.

4.2 Protocol for Deprotection of the t-Butyl Ester

This protocol outlines the removal of the t-butyl protecting group to reveal the terminal carboxylic acid.

Materials:

  • Lyophilized conjugate containing the t-butyl ester protected PEG linker

  • Deprotection solution: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (e.g., 20-50% v/v)

  • (Optional) Scavenger such as triisopropylsilane (TIS)

  • Cold diethyl ether

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Dissolution:

    • Dissolve the lyophilized conjugate in the TFA/DCM deprotection solution.

  • Deprotection Reaction:

    • Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by a suitable analytical method like LC-MS.

  • Solvent Removal:

    • Remove the TFA and DCM under reduced pressure (rotary evaporation).

  • Precipitation (Optional):

    • The deprotected conjugate can be precipitated by the addition of cold diethyl ether.

  • Purification:

    • Purify the deprotected conjugate to remove residual TFA and any scavengers using size-exclusion chromatography or dialysis.

Visualizing the Mechanism and Workflow

The following diagrams, generated using Graphviz, illustrate the key concepts and workflows described in this guide.

Caption: Signaling pathway of PEGylation effects.

G Start This compound ActivateAcid Activate Terminal COOH (EDC, NHS) Start->ActivateAcid Conjugate1 Conjugate to Molecule 1 (e.g., Antibody via Amine) ActivateAcid->Conjugate1 Purify1 Purify Conjugate 1 Conjugate1->Purify1 Deprotect Deprotect t-butyl Ester (TFA) Purify1->Deprotect ActivateAcid2 Activate Newly Exposed COOH (EDC, NHS) Deprotect->ActivateAcid2 Conjugate2 Conjugate to Molecule 2 (e.g., Drug via Amine) ActivateAcid2->Conjugate2 Purify2 Purify Final Conjugate Conjugate2->Purify2 End Final Bioconjugate (e.g., ADC) Purify2->End

Caption: Experimental workflow for sequential conjugation.

Conclusion

This compound is a sophisticated and enabling tool in modern drug development. Its mechanism of action is multifaceted, leveraging the pharmacokinetic benefits of PEGylation with the chemical precision of a heterobifunctional linker. By understanding and harnessing these properties, researchers and drug developers can design and synthesize next-generation therapeutics with improved stability, longer circulation times, and enhanced targeting capabilities, ultimately leading to safer and more effective treatments.

References

An In-depth Technical Guide to Acid-PEG14-t-butyl Ester: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Acid-PEG14-t-butyl ester, a heterobifunctional polyethylene glycol (PEG) linker increasingly utilized in advanced bioconjugation strategies, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its core properties, provides representative experimental protocols, and visualizes its role in relevant biological pathways and experimental workflows.

Introduction and Background

This compound is a discrete PEG (dPEG®) linker characterized by a 14-unit ethylene glycol chain flanked by a carboxylic acid at one terminus and a t-butyl ester-protected carboxylic acid at the other. This unique structure provides several advantages in the synthesis of complex biomolecules and therapeutic agents. The free carboxylic acid allows for immediate conjugation to amine-containing molecules, while the t-butyl ester serves as a protecting group for the second carboxylic acid, which can be deprotected under specific acidic conditions for subsequent reactions.[1]

The polyethylene glycol chain imparts favorable physicochemical properties, such as increased hydrophilicity and biocompatibility, to the conjugated molecule.[2][3] This is particularly crucial for PROTACs, which are often large, complex molecules with poor solubility. By incorporating a PEG linker, researchers can enhance the solubility, cell permeability, and overall pharmacokinetic profile of the resulting therapeutic.[3][4]

Physicochemical Properties and Quantitative Data

While specific experimental data for this compound is not extensively published, the following table summarizes its key calculated and expected properties based on its structure and data from analogous long-chain PEG linkers.

PropertyValue (Calculated or Representative)Reference/Note
Molecular Formula C₃₆H₆₈O₁₈Based on a 14-unit ethylene glycol chain with terminal acid and t-butyl ester groups.
Molecular Weight 788.9 g/mol Calculated based on the molecular formula.
PEG Chain Length 14 ethylene glycol unitsProvides a significant spacer arm to facilitate interactions between conjugated molecules.
Solubility Soluble in water, DMSO, DMF, and other polar organic solvents.The hydrophilic nature of the PEG chain enhances solubility in aqueous and polar organic media.[2]
Purity Typically >95%As offered by commercial suppliers, confirmed by NMR and LC-MS.
Storage Conditions -20°C, desiccatedRecommended to prevent degradation and hydrolysis.
Reactivity Carboxylic acid reacts with primary amines; t-butyl ester is acid-labile.The free carboxylic acid can be activated with reagents like EDC or HATU to form stable amide bonds. The t-butyl ester is stable to basic conditions but cleaved by acids like TFA.[1]

Synthesis and Experimental Protocols

General Synthesis of Heterobifunctional PEG Linkers

The synthesis of heterobifunctional PEG linkers like this compound typically involves a multi-step process starting from a symmetrical PEG diol. A representative synthetic approach is outlined below. This is a generalized scheme, and specific reagents and conditions may vary.

Workflow for Synthesis of a Heterobifunctional PEG Linker

G A Symmetrical PEG Diol (HO-PEG14-OH) B Monoprotection of one hydroxyl group A->B e.g., with a trityl group C Functionalization of the free hydroxyl group B->C e.g., oxidation to a carboxylic acid D Deprotection of the first hydroxyl group C->D Acidic deprotection E Functionalization of the second hydroxyl group to a carboxylic acid D->E Oxidation F Esterification with t-butanol E->F Acid-catalyzed esterification G Final Product: This compound F->G

Caption: Generalized workflow for synthesizing a heterobifunctional PEG linker.

Experimental Protocol: Deprotection of the t-Butyl Ester

The t-butyl ester group is a robust protecting group that can be selectively removed under acidic conditions. A standard protocol for this deprotection is as follows:

Materials:

  • This compound conjugate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Nitrogen or Argon gas

  • Rotary evaporator

  • High-vacuum pump

Procedure:

  • Dissolve the this compound conjugate in anhydrous DCM (e.g., 0.1 M solution) in a round-bottom flask under an inert atmosphere (nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v). The optimal concentration may need to be determined empirically.

  • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring for 1-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the DCM and excess TFA by rotary evaporation.

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).

  • Dry the resulting deprotected product under high vacuum. The product will be the TFA salt of the carboxylic acid.

Experimental Protocol: Amide Coupling using the Carboxylic Acid Terminus

The free carboxylic acid of this compound can be coupled to a primary amine-containing molecule (e.g., an E3 ligase ligand for PROTAC synthesis) using standard peptide coupling reagents.

Materials:

  • This compound

  • Amine-containing molecule (e.g., Ligand-NH₂)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) with HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Nitrogen or Argon gas

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere.

  • Add the coupling reagent HATU (1.1 eq) or EDC (1.2 eq) and HOBt (1.2 eq) to the solution.

  • Add DIPEA (2.0-3.0 eq) to the reaction mixture and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Add the amine-containing molecule (Ligand-NH₂) (1.0-1.2 eq) to the activated linker solution.

  • Stir the reaction at room temperature for 2-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture can be diluted with an appropriate organic solvent (e.g., ethyl acetate) and washed sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired conjugate.

Application in PROTAC Development

This compound is particularly valuable in the modular synthesis of PROTACs. The bifunctional nature of the linker allows for the sequential and controlled conjugation of a target protein (protein of interest, POI) ligand and an E3 ubiquitin ligase ligand.

Logical Workflow for PROTAC Synthesis using this compound

G A This compound C Amide Coupling (e.g., HATU, DIPEA) A->C B Amine-functionalized E3 Ligase Ligand B->C D E3 Ligase Ligand-PEG14-t-butyl ester Intermediate C->D E Acidic Deprotection (e.g., TFA in DCM) D->E F E3 Ligase Ligand-PEG14-Acid Intermediate E->F H Amide Coupling (e.g., HATU, DIPEA) F->H G Amine-functionalized POI Ligand G->H I Final PROTAC Molecule H->I

Caption: Stepwise synthesis of a PROTAC using this compound.

The Role of the PEG Linker in the PROTAC Mechanism of Action

The PEG linker is not merely a spacer; it plays a critical role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for the ubiquitination and subsequent degradation of the target protein.[5][6] The length and flexibility of the PEG14 chain can influence the optimal orientation of the POI and E3 ligase for efficient ubiquitin transfer.[4]

G

References

Safety and Handling of Acid-PEG14-t-butyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an overview of the anticipated safety considerations and recommended handling procedures for Acid-PEG14-t-butyl ester, a bifunctional crosslinker often utilized in bioconjugation and drug delivery applications. Its structure comprises a carboxylic acid, a 14-unit polyethylene glycol (PEG) spacer, and a t-butyl ester protecting group. The hydrophilic PEG chain enhances solubility in aqueous media, while the terminal carboxylic acid can be conjugated to amine-containing molecules, and the t-butyl ester can be deprotected under acidic conditions to reveal a second carboxylic acid.

Hazard Identification and Classification

While a specific Material Safety Data Sheet (MSDS) for this compound is not available, an assessment of its constituent functional groups suggests the following potential hazards.

Expected Hazard Profile:

Hazard ClassAnticipated HazardBasis of Assessment
Acute Toxicity (Oral) May be harmful if swallowed.Based on general data for some PEG derivatives and esters.[1]
Skin Corrosion/Irritation May cause mild skin irritation upon prolonged or repeated contact.Carboxylic acid functionality can be irritating.
Eye Damage/Irritation May cause eye irritation.Common hazard for many chemical compounds.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory tract irritation.Inhalation of dust or aerosols should be avoided.

Physical and Chemical Properties

Quantitative data for this compound is not available. The table below presents general properties based on its structure.

PropertyAnticipated Value/Characteristic
Appearance White to off-white solid or viscous oil
Solubility Soluble in water and common organic solvents
Stability Stable under recommended storage conditions. The t-butyl ester group is sensitive to acidic conditions.[2][3][4]

Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

Recommended Handling and Storage Procedures:

AspectGuideline
Handling Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust or aerosols. Wash hands thoroughly after handling.[5]
Storage Store in a tightly sealed container in a cool, dry place. Protect from moisture. For long-term storage, keeping it at -20°C is recommended.[]
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.[7]

Personal Protective Equipment (PPE)

The use of appropriate PPE is essential to minimize exposure and ensure personal safety.

Recommended Personal Protective Equipment:

Protection TypeSpecification
Eye/Face Protection Safety glasses with side shields or goggles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Lab coat.
Respiratory Protection If handling as a powder or generating aerosols, use a NIOSH-approved respirator with a particulate filter.

First Aid Measures

In case of exposure, immediate and appropriate first aid should be administered.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[5]
Skin Contact Remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation develops.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[8]

Experimental Protocols and Workflows

This compound is a versatile tool in bioconjugation. A common application involves the coupling of its terminal carboxylic acid to a primary amine on a biomolecule, followed by the deprotection of the t-butyl ester to reveal a second carboxylic acid for further modification.

General Workflow for Amine Coupling and Deprotection:

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amine Coupling cluster_deprotection Step 3: t-Butyl Ester Deprotection A This compound C Activated PEG-Ester A->C Activation D Biomolecule with Primary Amine (e.g., Protein, Peptide) B EDC/NHS or other coupling agents E Biomolecule-PEG-t-butyl ester Conjugate C->E Coupling F Acidic Conditions (e.g., TFA) G Biomolecule-PEG-Acid Conjugate E->G Deprotection G cluster_assessment Hazard Assessment cluster_control Control Measures cluster_response Emergency Response A Review available data for related compounds B Identify potential hazards (irritation, toxicity) A->B C Engineering Controls (Fume Hood) B->C Inform D Administrative Controls (SOPs, Training) B->D Inform E Personal Protective Equipment (PPE) B->E Inform F First Aid Procedures G Spill Cleanup Procedures H Fire Fighting Measures

References

An In-Depth Technical Guide to the Research Applications of Acid-PEG14-t-butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potential research applications of Acid-PEG14-t-butyl ester, a versatile heterobifunctional linker. This molecule is of significant interest in the fields of bioconjugation, drug delivery, and nanotechnology due to its unique structural features, which include a carboxylic acid group, a polyethylene glycol (PEG) spacer, and a t-butyl ester protected carboxylic acid.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in research and development. The following table summarizes its key characteristics.

PropertyValueSource
Molecular Formula C36H70O18[1]
Molecular Weight 790.93 g/mol [1]
Appearance Please consult supplier's technical data sheet.
Solubility Soluble in common organic solvents such as DMF and DMSO. The hydrophilic PEG spacer increases solubility in aqueous media.[2][3]
Purity Typically >95% (analysis by NMR and LC-MS). Please consult supplier's certificate of analysis for lot-specific data.
Storage Store at -20°C in a dry, dark place for long-term stability.[4]
Stability The t-butyl ester is stable under basic and neutral conditions but can be cleaved under acidic conditions.[5] The PEG backbone is generally stable.

Core Research Applications and Experimental Protocols

This compound's bifunctional nature makes it an ideal tool for a variety of bioconjugation applications. The terminal carboxylic acid can be activated to react with primary amines, while the t-butyl protected carboxyl group can be deprotected to reveal a second carboxylic acid for further modification.[2]

Antibody-Drug Conjugates (ADCs)

In the development of ADCs, the PEG linker plays a critical role in improving the solubility, stability, and pharmacokinetic profile of the conjugate.[6][7] The hydrophilic PEG chain can help to mitigate the aggregation often caused by hydrophobic drug payloads and can shield the ADC from proteolytic degradation and the immune system, leading to a longer circulation half-life.[6]

This protocol outlines a general procedure for the conjugation of a cytotoxic drug to an antibody via the this compound linker.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Cytotoxic drug with a primary amine group

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Quenching solution (e.g., 1 M Tris buffer, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Activation of this compound:

    • Dissolve this compound, NHS, and EDC in anhydrous DMF or DMSO. A typical molar ratio is 1:1.2:1.2 (Linker:NHS:EDC).

    • Allow the reaction to proceed at room temperature for 1-2 hours to form the NHS ester.

  • Conjugation to the Antibody:

    • Add the activated linker solution to the antibody solution. The molar excess of the linker will determine the drug-to-antibody ratio (DAR) and needs to be optimized for each specific mAb and drug.

    • Maintain the pH of the reaction mixture between 7.2 and 8.5.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

    • Quench the reaction by adding the quenching solution to consume any unreacted NHS ester.

  • Deprotection of the t-butyl Ester:

    • Purify the antibody-linker conjugate using size-exclusion chromatography to remove excess linker and reagents.

    • Lyophilize the purified conjugate.

    • Dissolve the lyophilized conjugate in a solution of TFA in DCM (e.g., 50% v/v).

    • Stir the reaction at room temperature for 1-2 hours.

    • Remove the TFA and DCM under reduced pressure.

  • Conjugation of the Cytotoxic Drug:

    • Dissolve the deprotected antibody-linker conjugate in a suitable buffer (e.g., PBS, pH 7.4).

    • Activate the newly exposed carboxylic acid using EDC/NHS as described in step 1.

    • Add the amine-containing cytotoxic drug to the activated antibody-linker solution.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C.

    • Quench the reaction.

  • Purification and Characterization:

    • Purify the final ADC using size-exclusion chromatography.

    • Characterize the ADC for DAR, purity, and aggregation using techniques such as UV-Vis spectroscopy, mass spectrometry, and size-exclusion chromatography.[8][9]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[2][10] The linker connecting the target protein binder and the E3 ligase ligand is a critical component influencing the formation and stability of the ternary complex, and ultimately, the efficiency of protein degradation.[11] The length and flexibility of the PEG14 linker in this compound can be advantageous in optimizing PROTAC design.

This protocol provides a general workflow for synthesizing a PROTAC molecule.

Materials:

  • Target protein binder with a suitable functional group (e.g., primary amine)

  • E3 ligase ligand with a suitable functional group (e.g., primary amine)

  • This compound

  • EDC and NHS

  • TFA and DCM

  • Anhydrous DMF or DMSO

  • Purification system (e.g., HPLC)

Procedure:

  • Conjugation of the First Ligand:

    • Activate the terminal carboxylic acid of this compound with EDC and NHS in DMF or DMSO.

    • React the activated linker with the primary amine of either the target protein binder or the E3 ligase ligand.

    • Purify the resulting conjugate by HPLC.

  • Deprotection of the t-butyl Ester:

    • Dissolve the purified conjugate in a solution of TFA in DCM.

    • Stir at room temperature until deprotection is complete (monitor by LC-MS).

    • Remove the solvent and TFA under reduced pressure.

  • Conjugation of the Second Ligand:

    • Activate the newly exposed carboxylic acid of the ligand-linker conjugate with EDC and NHS.

    • React the activated conjugate with the primary amine of the second ligand (either the E3 ligase ligand or the target protein binder).

  • Purification and Characterization:

    • Purify the final PROTAC molecule by preparative HPLC.

    • Characterize the structure and purity of the PROTAC using NMR and mass spectrometry.

Nanoparticle Functionalization for Drug Delivery

PEGylation of nanoparticles is a widely used strategy to improve their in vivo performance.[12][13] The hydrophilic PEG layer creates a "stealth" effect, reducing opsonization and clearance by the mononuclear phagocyte system, thereby prolonging circulation time.[14] This enhanced circulation allows for passive targeting of tumors through the enhanced permeability and retention (EPR) effect. The terminal functional groups on the PEG linker can also be used to attach targeting ligands for active targeting.

This protocol describes a general method for attaching this compound to amine-functionalized nanoparticles.

Materials:

  • Amine-functionalized nanoparticles (e.g., silica, iron oxide, or polymeric nanoparticles)

  • This compound

  • EDC and NHS

  • Anhydrous DMF or DMSO

  • Washing and resuspension buffers (e.g., ethanol, deionized water)

  • Centrifugation or magnetic separation equipment

Procedure:

  • Activation of the Linker:

    • Activate the terminal carboxylic acid of this compound with EDC and NHS in DMF or DMSO.

  • Conjugation to Nanoparticles:

    • Disperse the amine-functionalized nanoparticles in DMF or DMSO.

    • Add the activated linker solution to the nanoparticle dispersion.

    • Allow the reaction to proceed overnight at room temperature with gentle mixing.

  • Washing and Purification:

    • Separate the functionalized nanoparticles from the reaction mixture by centrifugation or magnetic separation.

    • Wash the nanoparticles multiple times with DMF or DMSO, followed by ethanol and deionized water to remove unreacted reagents.

  • Characterization:

    • Characterize the PEGylated nanoparticles for size, zeta potential, and surface functionalization using techniques such as dynamic light scattering (DLS), transmission electron microscopy (TEM), and Fourier-transform infrared spectroscopy (FTIR).

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key processes involving this compound.

Caption: ADC Synthesis Workflow using this compound.

PROTAC_Mechanism cluster_components PROTAC Components cluster_ubiquitination Ubiquitination PROTAC PROTAC (this compound linker) PROTAC->PROTAC Recycled Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ub transfer Ub Ubiquitin (Ub) Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degraded Degraded Peptides Proteasome->Degraded

Caption: Mechanism of Action of a PROTAC utilizing a PEG linker.

Nanoparticle_Functionalization cluster_nanoparticle Initial Nanoparticle cluster_linker_prep Linker Preparation cluster_conjugation Conjugation cluster_targeting Optional: Targeting Ligand Attachment NP Amine-functionalized Nanoparticle PEG_NP PEGylated Nanoparticle NP->PEG_NP Linker This compound Reagents EDC, NHS Linker->Reagents ActivatedLinker NHS-activated Linker Reagents->ActivatedLinker ActivatedLinker->PEG_NP Deprotection TFA PEG_NP->Deprotection Deprotected_PEG_NP Deprotected PEG-NP Deprotection->Deprotected_PEG_NP Activation EDC, NHS Deprotected_PEG_NP->Activation Activated_PEG_NP Activated PEG-NP Activation->Activated_PEG_NP Targeted_NP Targeted Drug Delivery Nanoparticle Activated_PEG_NP->Targeted_NP TargetingLigand Targeting Ligand (e.g., Antibody, Peptide) TargetingLigand->Targeted_NP

Caption: Nanoparticle Functionalization for Targeted Drug Delivery.

Characterization of Conjugates

Proper characterization of the final bioconjugate is essential to ensure its quality, efficacy, and safety. A variety of analytical techniques are employed for this purpose.

Analytical TechniqueInformation Provided
UV-Vis Spectroscopy Determination of protein concentration and drug-to-antibody ratio (DAR) if the drug has a distinct absorbance.
Mass Spectrometry (MS) Confirms the covalent attachment of the linker and drug, determines the molecular weight of the conjugate, and provides information on the distribution of different drug-loaded species.[1][15][16]
Size-Exclusion Chromatography (SEC) Assesses the purity of the conjugate, detects the presence of aggregates, and separates the conjugate from unconjugated species.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Can be used to determine the average DAR and to assess the hydrophobicity of the conjugate.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information and can be used to quantify the degree of PEGylation.[17][18][19]
Dynamic Light Scattering (DLS) Measures the hydrodynamic diameter and size distribution of nanoparticle conjugates.
Zeta Potential Measurement Determines the surface charge of nanoparticles before and after functionalization.
Cell-based Assays Evaluates the biological activity of the conjugate, such as cytotoxicity of ADCs or protein degradation efficiency of PROTACs, and assesses cellular uptake.[20][21][22]

Conclusion

This compound is a valuable and versatile tool for researchers in the fields of drug development and nanotechnology. Its well-defined structure, combining a flexible and hydrophilic PEG spacer with two distinct carboxylic acid functionalities, enables the precise construction of complex bioconjugates. The applications highlighted in this guide, including the synthesis of advanced ADCs and PROTACs, as well as the functionalization of nanoparticles for targeted drug delivery, demonstrate the significant potential of this linker to contribute to the development of novel therapeutics and diagnostic agents. For optimal results, researchers should carefully consider the specific requirements of their application and consult detailed supplier information for precise physicochemical data.

References

Spectroscopic Characterization of Acid-PEG14-t-butyl ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Acid-PEG14-t-butyl ester, a heterobifunctional polyethylene glycol (PEG) linker. This compound is of significant interest in bioconjugation and drug delivery due to its defined chain length, which imparts hydrophilicity, and its terminal functional groups that allow for conjugation to biomolecules and surfaces. The t-butyl ester provides a protecting group for a carboxylic acid, which can be deprotected under acidic conditions for subsequent reactions.

Core Spectroscopic Data

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis of this compound. These values are based on established chemical shift ranges for PEG and related functional groups and calculated isotopic distributions.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.75Triplet2H-CH₂-CH₂-COO-tBu
~3.64Singlet (broad)~52H-O-CH₂-CH₂-O- (PEG backbone)
~3.60Triplet2HHOOC-CH₂-CH₂-O-
~2.60Triplet2HHOOC-CH₂-
~2.45Triplet2H-CH₂-COO-tBu
1.45Singlet9H-C(CH₃)₃
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Chemical Shift (δ) ppmAssignment
~173HOOC-
~171-COO-tBu
~80.5-C(CH₃)₃
~70.5-O-CH₂-CH₂-O- (PEG backbone)
~69.0-CH₂-CH₂-COO-tBu
~67.0HOOC-CH₂-CH₂-O-
~35.0HOOC-CH₂-
~34.0-CH₂-COO-tBu
~28.0-C(CH₃)₃
Table 3: Predicted Mass Spectrometry Data for this compound

Ionization Mode: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI)

m/z (Daltons)Ion Species
Calculated Exact Mass[M+H]⁺
Calculated Exact Mass + 23[M+Na]⁺
Calculated Exact Mass + 39[M+K]⁺

Note: The exact mass of this compound (C₃₄H₆₆O₁₇) is approximately 746.42 g/mol . The observed mass spectrum for PEGylated compounds typically shows a distribution of peaks corresponding to different PEG chain lengths, with the spacing between adjacent peaks being 44.03 Da, the mass of the ethylene glycol monomer unit.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., Bruker Avance series, 400 MHz or higher)

  • 5 mm NMR tubes

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Vortex the sample until fully dissolved.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 16-64 (signal-to-noise dependent)

  • Relaxation Delay (d1): 1-2 seconds

  • Acquisition Time: 2-4 seconds

  • Spectral Width: 0-12 ppm

  • Referencing: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 1024-4096 (due to low natural abundance of ¹³C)

  • Relaxation Delay (d1): 2-5 seconds

  • Acquisition Time: 1-2 seconds

  • Spectral Width: 0-220 ppm

  • Referencing: CDCl₃ solvent peak at 77.16 ppm.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the mass of this compound.

Instrumentation:

  • High-Resolution Mass Spectrometer (e.g., Time-of-Flight (TOF), Orbitrap) with an ESI or MALDI source.

Sample Preparation (for ESI-MS):

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture compatible with ESI, typically 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode.

ESI-MS Acquisition Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3-4 kV.

  • Drying Gas (N₂) Flow: 5-10 L/min.

  • Drying Gas Temperature: 200-300 °C.

  • Mass Range: m/z 100-2000.

  • Data Analysis: The resulting spectrum should be analyzed for the presence of the protonated molecule [M+H]⁺ and common adducts such as [M+Na]⁺ and [M+K]⁺.

Sample Preparation (for MALDI-MS):

  • Prepare a saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA)) in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).

  • Prepare a ~1 mg/mL solution of this compound in a compatible solvent.

  • Mix the sample and matrix solutions in a 1:1 ratio.

  • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (co-crystallize).

MALDI-MS Acquisition Parameters:

  • Ionization Mode: Positive ion.

  • Laser: Nitrogen laser (337 nm).

  • Mass Range: m/z 500-2000.

  • Data Analysis: Analyze the spectrum for the characteristic PEG polymer distribution centered around the molecular weight of the PEG14 analogue.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis This compound Dissolution_NMR Dissolve in CDCl3 Synthesis->Dissolution_NMR Dissolution_MS Dissolve in ACN/H2O Synthesis->Dissolution_MS NMR_Analysis NMR Spectroscopy (1H & 13C) Dissolution_NMR->NMR_Analysis MS_Analysis Mass Spectrometry (ESI or MALDI) Dissolution_MS->MS_Analysis Structure_Confirmation Structural Confirmation NMR_Analysis->Structure_Confirmation MW_Verification Molecular Weight Verification MS_Analysis->MW_Verification Final_Report Final Characterization Report

Caption: Workflow for Spectroscopic Characterization.

Methodological & Application

Application Notes and Protocols: Conjugation of Acid-PEG14-t-butyl ester to Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) conjugation, or PEGylation, is a critical and widely adopted bioconjugation strategy to enhance the pharmacokinetic and pharmacodynamic characteristics of therapeutic molecules, including proteins, peptides, and small molecule drugs. The covalent attachment of PEG chains can significantly improve solubility, prolong in vivo stability by mitigating enzymatic degradation and renal clearance, and reduce immunogenicity. This document provides detailed protocols for the conjugation of Acid-PEG14-t-butyl ester to primary amines, a process central to the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and PROTACs.

This compound is a heterobifunctional linker featuring a terminal carboxylic acid and a t-butyl protected carboxylic acid, separated by a 14-unit polyethylene glycol spacer. The terminal carboxylic acid can be activated to react with primary amines on a target molecule. The t-butyl protecting group can be subsequently removed under acidic conditions to reveal a second carboxylic acid, enabling further conjugation or modification.[1][2]

The primary method for conjugating the carboxylic acid of the PEG linker to a primary amine involves a two-step process utilizing carbodiimide chemistry.[3] First, the carboxylic acid is activated with a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form a highly reactive O-acylisourea intermediate. This intermediate is then stabilized by N-hydroxysuccinimide (NHS) to generate a more stable, amine-reactive NHS ester. This activated PEG linker subsequently reacts with a primary amine (e.g., the ε-amine of a lysine residue on a protein or a primary amine on a small molecule) to form a stable amide bond.[3][4]

Reaction Workflow

The overall process for conjugating this compound to a primary amine-containing molecule and the subsequent deprotection of the t-butyl ester is depicted below.

G cluster_0 Step 1: Activation of Carboxylic Acid cluster_1 Step 2: Conjugation to Primary Amine cluster_2 Step 3: Deprotection (Optional) A This compound C Activated PEG-NHS Ester A->C Activation B EDC/NHS E PEG-Conjugated Molecule (t-butyl protected) C->E Amine Coupling D Amine-containing Molecule (Protein, Peptide, Small Molecule) G Final PEG-Conjugated Molecule (with free Carboxylic Acid) E->G Deprotection F Trifluoroacetic Acid (TFA)

Caption: Workflow for this compound conjugation and deprotection.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Protein

This protocol outlines the steps for conjugating this compound to primary amines (e.g., lysine residues) on a protein.

Materials:

  • This compound

  • Protein of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[5]

  • Conjugation Buffer: Phosphate-buffered saline (PBS), 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5[5]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0

  • Desalting columns

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Conjugation Buffer at a concentration of 1-10 mg/mL.[5]

    • If the protein buffer contains primary amines (e.g., Tris), exchange it with the Conjugation Buffer using a desalting column.[6]

  • Activation of this compound:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.[7]

    • In a separate tube, add a 10 to 50-fold molar excess of the this compound stock solution to the Activation Buffer.

    • Add a 1.2 to 2.0 molar excess of EDC-HCl and NHS relative to the this compound.[7]

    • Incubate the activation reaction for 15-30 minutes at room temperature.[7][8]

  • Conjugation to the Protein:

    • Immediately add the activated PEG-NHS ester solution to the prepared protein solution. The reaction is most efficient at a pH between 7.0 and 8.5.[7]

    • If necessary, adjust the pH of the reaction mixture to 7.2-7.5 by adding the Conjugation Buffer.[8]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.[6][7]

  • Quenching the Reaction:

    • To stop the conjugation reaction, add the Quenching Buffer to a final concentration of 20-50 mM.[7]

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted PEG reagent and byproducts by dialysis or using a desalting column equilibrated with a suitable storage buffer.

Quantitative Data Summary (Example):

ParameterValue
Molar Ratio (PEG:Protein)10:1 to 50:1
Reaction Time2 hours at RT or overnight at 4°C
Reaction pH7.2 - 7.5
Quenching AgentTris or Glycine (20-50 mM final)
Expected YieldDependent on protein and reaction conditions
Protocol 2: Conjugation of this compound to a Small Molecule

This protocol is suitable for the conjugation of this compound to a primary amine on a small molecule that is soluble in organic solvents.[7]

Materials:

  • This compound

  • Amine-containing small molecule

  • EDC-HCl

  • NHS

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)[7]

  • Diisopropylethylamine (DIPEA) or another non-nucleophilic base[7]

  • Purification system: Flash chromatography or preparative HPLC

Procedure:

  • Reagent Preparation:

    • Ensure all glassware is dry and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[7]

    • Dissolve this compound (1 equivalent) in anhydrous DCM or DMF.[7]

  • Activation of this compound:

    • To the solution of this compound, add EDC-HCl (1.2-2.0 equivalents) and NHS (1.2-2.0 equivalents).[7]

    • Stir the mixture at room temperature for 30-60 minutes.[7]

  • Conjugation to the Small Molecule:

    • Dissolve the amine-containing small molecule (1.0-1.5 equivalents) in anhydrous DCM or DMF.[7]

    • Add the small molecule solution to the activated this compound mixture.

    • Add DIPEA (1.5-2.0 equivalents) to the reaction mixture to act as a base.[7]

    • Stir the reaction at room temperature for 2-24 hours. The reaction progress can be monitored by TLC or LC-MS.[7]

  • Purification:

    • Upon completion, the reaction mixture can be purified by flash chromatography or preparative HPLC to isolate the desired PEG-conjugated small molecule.

Quantitative Data Summary (Example):

ParameterValue
Stoichiometry (PEG:Amine)1:1 to 1:1.5
Activation Time30-60 minutes at RT
Conjugation Time2-24 hours at RT
BaseDIPEA (1.5-2.0 equivalents)
Purification MethodChromatography (Flash or HPLC)
Protocol 3: Deprotection of the t-butyl Ester

This protocol describes the removal of the t-butyl protecting group to expose a terminal carboxylic acid.

Materials:

  • t-butyl protected PEG-conjugate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)[9]

  • (Optional) Scavengers such as triisopropylsilane (TIS)[9]

Procedure:

  • Reaction Setup:

    • Dissolve the t-butyl protected PEG-conjugate in DCM.

    • Cool the solution to 0°C in an ice bath.[9]

  • Deprotection:

    • Add TFA to a final concentration of 20-50% (v/v).[9]

    • If the molecule contains other acid-sensitive groups, consider adding a scavenger like TIS (2.5-5% v/v).[9]

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[9]

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[9]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • To remove residual TFA, co-evaporate with toluene (3 times).[9]

    • The resulting deprotected product can be used directly or further purified.

Quantitative Data Summary (Example):

ParameterValue
Deprotecting AgentTrifluoroacetic Acid (TFA)
Concentration of TFA20-50% (v/v) in DCM
Reaction Temperature0°C to Room Temperature
Reaction Time1-2 hours
Work-upEvaporation and Toluene co-evaporation

Signaling Pathways and Logical Relationships

The conjugation of this compound is a key step in the synthesis of complex biomolecules. The following diagram illustrates the logical relationship in creating a bifunctional molecule, such as a PROTAC, where the PEG linker connects a target-binding ligand and an E3 ligase ligand.

G cluster_0 Synthesis of a PROTAC using this compound A This compound C EDC/NHS Activation A->C B Target-Binding Ligand (with primary amine) D Conjugated Intermediate (t-butyl protected) B->D C->D Conjugation E TFA Deprotection D->E F Activated Intermediate (free carboxylic acid) E->F Reveals COOH H EDC/NHS Activation F->H G E3 Ligase Ligand (with primary amine) I Final PROTAC Molecule G->I H->I Conjugation

Caption: Logical workflow for PROTAC synthesis using the PEG linker.

References

Application Notes and Protocols for Protein PEGylation using Acid-PEG14-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a protein, is a widely utilized bioconjugation technique to enhance the therapeutic properties of protein-based drugs. This modification can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulatory half-life, enhanced stability, reduced immunogenicity, and improved solubility.

This document provides a detailed protocol for the PEGylation of a protein via its carboxyl groups (aspartic and glutamic acid residues) using the heterobifunctional linker, Acid-PEG14-t-butyl ester. This reagent features a carboxylic acid at one terminus, protected as a t-butyl ester, and a reactive group at the other end (which for this protocol is assumed to be an amine-reactive group after deprotection and activation). The t-butyl ester protecting group offers the advantage of stability during storage and handling and can be selectively removed under acidic conditions to reveal the reactive carboxyl group for conjugation.

Principle of the Method

The PEGylation process using this compound involves a multi-step approach:

  • Deprotection of this compound: The t-butyl ester protecting group on the PEG reagent is removed using trifluoroacetic acid (TFA) to yield the free carboxylic acid (Acid-PEG14-COOH).

  • Activation of Protein Carboxyl Groups: The carboxyl groups on the target protein (aspartate, glutamate, and C-terminus) are activated using a two-step reaction involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more stable amine-reactive NHS ester.

  • Conjugation Reaction: The deprotected and amine-functionalized PEG (assuming the other end of the PEG is an amine, a common configuration for heterobifunctional PEGs) is then reacted with the activated carboxyl groups on the protein to form a stable amide bond.

  • Purification of the PEGylated Protein: The resulting mixture, containing the PEGylated protein, unreacted protein, and excess PEG reagent, is purified to isolate the desired conjugate.

  • Characterization of the PEGylated Protein: The purified PEGylated protein is characterized to determine the degree of PEGylation, purity, and integrity.

Experimental Protocols

Protocol 1: Deprotection of this compound

This protocol describes the removal of the t-butyl ester protecting group from the PEG reagent.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Toluene

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Ice bath

Procedure:

  • Dissolve the this compound in anhydrous DCM (e.g., 100 mg in 2 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the solution to a final concentration of 50% (v/v).

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, remove the DCM and excess TFA by rotary evaporation.

  • Add toluene to the residue and evaporate under reduced pressure (this step is repeated 2-3 times to ensure complete removal of residual TFA).

  • The resulting deprotected Acid-PEG14-COOH is dried under vacuum and can be used directly in the next step or stored under desiccated conditions at -20°C.

Protocol 2: Activation of Protein Carboxyl Groups with EDC/NHS

This protocol details the activation of carboxyl groups on the protein surface.

Materials:

  • Target protein

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Dissolve the protein in Activation Buffer to a final concentration of 1-10 mg/mL.

  • Prepare fresh solutions of EDC and NHS in Activation Buffer (e.g., 100 mg/mL).

  • Add a 10 to 50-fold molar excess of EDC and NHS to the protein solution. The optimal ratio should be determined empirically for each protein.

  • Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring.

  • To remove excess EDC and NHS, the activated protein can be immediately purified using a desalting column pre-equilibrated with a suitable reaction buffer for the subsequent conjugation step (e.g., PBS, pH 7.4).

Protocol 3: Conjugation of Deprotected PEG to Activated Protein

This protocol describes the reaction between the deprotected PEG-amine and the carboxyl-activated protein.

Materials:

  • Activated protein (from Protocol 2)

  • Deprotected Acid-PEG14-amine (assuming the other end is an amine)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine

Procedure:

  • Immediately after activation and buffer exchange, add the deprotected PEG-amine to the activated protein solution. A molar ratio of PEG to protein of 5:1 to 20:1 is a common starting point, but the optimal ratio should be determined experimentally.

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM and incubating for 30 minutes at room temperature. This will hydrolyze any remaining active NHS esters.

Protocol 4: Purification of PEGylated Protein

This protocol outlines the purification of the PEGylated protein from the reaction mixture.[1][2][3]

Methods:

  • Size-Exclusion Chromatography (SEC): This is the most common method for separating PEGylated proteins based on their increased hydrodynamic radius.[1] It is effective at removing unreacted PEG and smaller molecules.

  • Ion-Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein, allowing for separation of different PEGylated species (e.g., mono-, di-, tri-PEGylated) from the un-PEGylated protein.[1][2]

  • Hydrophobic Interaction Chromatography (HIC): This technique separates molecules based on their hydrophobicity and can be used as a polishing step in the purification process.[3]

General SEC Protocol:

  • Equilibrate an appropriate SEC column (e.g., Superdex 200 or similar) with a suitable buffer (e.g., PBS, pH 7.4).

  • Load the quenched reaction mixture onto the column.

  • Elute the protein with the equilibration buffer at a constant flow rate.

  • Collect fractions and monitor the elution profile using UV absorbance at 280 nm.

  • Analyze the collected fractions by SDS-PAGE to identify the fractions containing the purified PEGylated protein.

Protocol 5: Characterization of PEGylated Protein

This protocol describes methods to characterize the purified PEGylated protein.

Methods:

  • SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE): PEGylated proteins will migrate slower than their non-PEGylated counterparts, resulting in a band shift to a higher apparent molecular weight. This provides a qualitative assessment of PEGylation.

  • Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): This technique can determine the absolute molar mass of the PEGylated protein and the degree of PEGylation.[4]

  • Mass Spectrometry (MS): MALDI-TOF or ESI-MS can be used to determine the molecular weight of the PEGylated protein and identify the number of attached PEG chains.[2][3]

Data Presentation

The following tables provide illustrative examples of the type of quantitative data that can be obtained from the characterization of PEGylated proteins.

Table 1: Characterization of PEGylated Protein by SEC-MALS

SampleElution Volume (mL)Molar Mass (kDa)Degree of PEGylation (moles PEG/mole protein)
Unmodified Protein15.250.00
Mono-PEGylated Protein13.564.21
Di-PEGylated Protein12.178.52

Note: The molecular weight of Acid-PEG14 is approximately 0.7 kDa. The example above uses a larger PEG for illustrative purposes of significant shifts.

Table 2: Effect of PEGylation on Protein Thermal Stability (Differential Scanning Calorimetry)

SampleMelting Temperature (Tm) (°C)
Unmodified Protein65.2
Mono-PEGylated Protein70.5
Di-PEGylated Protein73.8

Table 3: Impact of PEGylation on Enzyme Kinetics

SampleKm (µM)Vmax (µmol/min/mg)kcat (s⁻¹)
Unmodified Enzyme150250125
Mono-PEGylated Enzyme180220110
Di-PEGylated Enzyme21019095

Visualizations

experimental_workflow cluster_reagent_prep Reagent Preparation cluster_protein_prep Protein Preparation & Activation cluster_conjugation Conjugation & Purification cluster_analysis Analysis reagent This compound deprotection TFA Deprotection reagent->deprotection deprotected_peg Acid-PEG14-COOH deprotection->deprotected_peg conjugation PEGylation Reaction deprotected_peg->conjugation protein Target Protein activation EDC/NHS Activation protein->activation activated_protein Activated Protein activation->activated_protein activated_protein->conjugation purification Purification (SEC/IEX) conjugation->purification peg_protein Purified PEGylated Protein purification->peg_protein characterization Characterization (SDS-PAGE, MS) peg_protein->characterization activity_assay Functional Assays peg_protein->activity_assay

Caption: Experimental workflow for protein PEGylation.

signaling_pathway_example cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Ligand PEGylated Protein (Ligand) Ligand->Receptor Binding Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Response Cellular Response TF->Response Gene Expression

Caption: Example of a signaling pathway.

References

Application Notes and Protocols for Acid-PEG14-t-butyl ester in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Acid-PEG14-t-butyl ester in ADCs

Antibody-Drug Conjugates (ADCs) are a class of highly targeted biopharmaceutical drugs that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small-molecule drug. The linker molecule, which connects the antibody and the cytotoxic payload, is a critical component influencing the ADC's stability, efficacy, and pharmacokinetic profile. This compound is a heterobifunctional linker that incorporates a 14-unit polyethylene glycol (PEG) chain. The PEG component imparts desirable physicochemical properties to the ADC, while the terminal acid and t-butyl ester groups provide handles for a two-step conjugation process.

The incorporation of a long-chain, hydrophilic PEG linker like PEG14 offers several advantages in ADC development:

  • Enhanced Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation of the ADC, particularly at higher drug-to-antibody ratios (DARs). The hydrophilic PEG14 chain can mitigate this aggregation propensity.[1]

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, which can lead to reduced renal clearance and a longer plasma half-life.[1] This extended circulation time can result in greater accumulation of the ADC in the tumor tissue.[1]

  • Reduced Immunogenicity: The PEG chain can shield the payload and parts of the antibody from the immune system, potentially reducing the immunogenicity of the ADC.[1]

  • Controlled Drug Release: The t-butyl ester group serves as a protecting group for the carboxylic acid. This allows for the specific activation of the acid for conjugation to a payload after the linker has been attached to the antibody, or vice-versa, providing control over the synthesis process.

Data Presentation: Impact of PEG Linker Length on ADC Properties

Table 1: In Vitro Cytotoxicity of ADCs with Varying PEG Linker Lengths

LinkerPayloadTarget Cell LineIC50 (nM)Reference
No PEGMMAENCI-N87~1[]
PEG4MMAENCI-N87~6.5[]
PEG10MMAENCI-N87~22.5[]
PEG8MMAECD30+ Lymphoma LinesNo significant effect[3]
PEG12MMAECD30+ Lymphoma LinesNo significant effect[3]
PEG24MMAECD30+ Lymphoma LinesNo significant effect[3]

Note: The in vitro cytotoxicity can be influenced by the payload, cell line, and linker chemistry. Longer PEG chains can sometimes lead to a decrease in in vitro potency, potentially due to steric hindrance.

Table 2: Pharmacokinetic Parameters of ADCs with Varying PEG Linker Lengths

LinkerHalf-life (t1/2)Clearance RateReference
No PEG19.6 min-[]
PEG4 (4kDa)49.2 min-[]
PEG10 (10kDa)219.0 min-[]
< PEG8-Rapidly increased[4]
> PEG8-Slower[4]
Pendant PEG12-Slower than linear PEG24

Note: Pharmacokinetic data is highly dependent on the specific ADC, animal model, and dosing regimen. A clear trend of increased half-life and slower clearance is observed with increasing PEG linker length.

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis and characterization of an ADC using this compound. These protocols are based on established bioconjugation methodologies.

Part 1: Synthesis of the Drug-Linker Moiety

This protocol describes the conjugation of a payload containing a primary amine to the this compound linker.

1.1. Activation of the Carboxylic Acid on the Linker

  • Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq) and N-hydroxysuccinimide (NHS) (1.2 eq).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the formation of the NHS ester.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. The resulting filtrate contains the activated linker and is used immediately in the next step.

1.2. Conjugation to an Amine-Containing Payload (e.g., MMAE)

  • Dissolve the amine-containing payload (e.g., Monomethyl Auristatin E - MMAE) (1.0 eq) in anhydrous Dimethylformamide (DMF).

  • Add the freshly prepared solution of the activated this compound-NHS ester from step 1.1 to the payload solution.

  • Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction mixture at room temperature under an inert atmosphere for 12-18 hours.

  • Monitor the reaction by LC-MS.

  • Purify the crude Drug-Linker-t-butyl ester conjugate by reverse-phase High-Performance Liquid Chromatography (RP-HPLC).

Part 2: Preparation of the Antibody for Conjugation

This protocol describes the partial reduction of a monoclonal antibody to generate reactive thiol groups for conjugation.

  • Prepare the antibody (e.g., Trastuzumab) in a suitable buffer, such as phosphate-buffered saline (PBS), pH 7.4, containing 1 mM EDTA. A typical antibody concentration is 5-10 mg/mL.

  • Prepare a fresh stock solution of a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), in the same buffer.

  • Add the TCEP solution to the antibody solution. The molar ratio of TCEP to antibody will determine the extent of disulfide bond reduction and should be optimized to achieve the desired DAR.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Remove excess TCEP using a desalting column (e.g., Sephadex G-25) or through buffer exchange with a centrifugal concentrator, exchanging into a conjugation buffer (e.g., PBS, pH 7.2 with 1 mM EDTA).

Part 3: Deprotection of the t-butyl Ester

This step removes the t-butyl protecting group from the Drug-Linker conjugate to reveal the terminal carboxylic acid, which can then be activated for conjugation to the antibody. Alternatively, the deprotection can be performed after conjugation to the antibody if the conjugation chemistry targets the other end of the linker.

  • Dissolve the purified Drug-Linker-t-butyl ester from Part 1 in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA).

  • Stir the solution at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate with toluene several times to ensure complete removal of residual TFA, yielding the deprotected Drug-Linker.

Part 4: ADC Synthesis - Conjugation of Drug-Linker to Antibody

This protocol describes the conjugation of the deprotected Drug-Linker to the reduced antibody via the formation of a stable amide bond.

  • Activate the carboxylic acid of the deprotected Drug-Linker from Part 3 using a suitable activating agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and NHS in an appropriate solvent.

  • Immediately after reduction and buffer exchange, determine the concentration of the reduced antibody using a UV-Vis spectrophotometer at 280 nm.

  • Add the activated Drug-Linker solution to the reduced antibody solution. A typical molar excess of the drug-linker is 5-10 fold over the antibody.

  • Allow the conjugation reaction to proceed at room temperature for 4-16 hours with gentle mixing.

  • Quench the reaction by adding an excess of a quenching reagent like N-acetylcysteine.

  • Purify the resulting ADC using a suitable chromatography method, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC), to remove unconjugated drug-linker and other impurities.

Mandatory Visualizations

Diagram 1: ADC Synthesis Workflow

ADC_Synthesis_Workflow cluster_linker_prep Part 1: Drug-Linker Synthesis cluster_ab_prep Part 2: Antibody Preparation cluster_deprotection Part 3: Deprotection cluster_conjugation Part 4: ADC Synthesis & Purification Linker This compound ActivatedLinker Activated Linker (NHS ester) Linker->ActivatedLinker DCC, NHS DrugLinker_tBu Drug-Linker-t-butyl ester ActivatedLinker->DrugLinker_tBu Payload Amine-Payload (e.g., MMAE) Payload->DrugLinker_tBu DrugLinker_deprotected Deprotected Drug-Linker (-COOH) DrugLinker_tBu->DrugLinker_deprotected TFA/DCM Antibody Monoclonal Antibody ReducedAb Reduced Antibody (with -SH) Antibody->ReducedAb TCEP ADC_crude Crude ADC ReducedAb->ADC_crude Activated_DL Activated Drug-Linker DrugLinker_deprotected->Activated_DL EDC, NHS Activated_DL->ADC_crude ADC_purified Purified ADC ADC_crude->ADC_purified Purification (SEC/HIC)

Caption: Workflow for the synthesis of an ADC using this compound.

Diagram 2: Logical Relationship of PEG Linker Properties

PEG_Linker_Properties cluster_properties Physicochemical Properties cluster_outcomes Impact on ADC PEG14 This compound Linker Hydrophilicity Increased Hydrophilicity PEG14->Hydrophilicity HydrodynamicRadius Increased Hydrodynamic Radius PEG14->HydrodynamicRadius tBu_ester Protected Carboxylic Acid PEG14->tBu_ester Aggregation Reduced Aggregation Hydrophilicity->Aggregation DAR Potential for Higher DAR Hydrophilicity->DAR Pharmacokinetics Improved Pharmacokinetics (Longer Half-life) HydrodynamicRadius->Pharmacokinetics SynthesisControl Controlled Synthesis tBu_ester->SynthesisControl

Caption: Key properties of the PEG14 linker and their impact on ADC characteristics.

ADC Characterization Protocols

Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC is a standard method to determine the DAR of ADCs with hydrophobic payloads. The increasing number of conjugated drug-linker moieties increases the hydrophobicity of the ADC, leading to stronger retention on the HIC column.

  • Column: A HIC column (e.g., TSKgel Butyl-NPR).

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).

  • Gradient: A linear gradient from 100% A to 100% B over a suitable time (e.g., 30 minutes).

  • Detection: UV at 280 nm.

  • Procedure:

    • Inject the purified ADC sample onto the equilibrated HIC column.

    • Run the gradient to elute the different drug-loaded species.

    • Integrate the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).

    • Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each DAR species × DAR value) / Σ (Peak Area of all DAR species)

Analysis of Aggregation by Size-Exclusion Chromatography (SEC)

SEC is used to separate molecules based on their size and is a crucial method for detecting and quantifying aggregates in ADC preparations.

  • Column: An appropriate SEC column (e.g., TSKgel G3000SWxl).

  • Mobile Phase: Isocratic elution with a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).

  • Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

  • Detection: UV at 280 nm.

  • Procedure:

    • Inject the ADC sample onto the SEC column.

    • Monitor the elution profile. The main peak corresponds to the monomeric ADC, while earlier eluting peaks represent aggregates.

    • Calculate the percentage of aggregate by dividing the area of the aggregate peaks by the total area of all peaks.

Conclusion

This compound is a promising heterobifunctional linker for the development of next-generation ADCs. Its long-chain PEG component is expected to confer significant advantages in terms of hydrophilicity and pharmacokinetics, potentially enabling the use of higher DARs with hydrophobic payloads. The t-butyl ester protecting group provides a valuable tool for controlled and efficient ADC synthesis. The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug developers working with this and similar long-chain PEG linkers in the field of antibody-drug conjugates.

References

Application Notes and Protocols for Acid-PEG14-t-butyl ester in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Acid-PEG14-t-butyl ester as a versatile heterobifunctional linker for the development of advanced drug delivery systems. The protocols outlined below are based on established methodologies for the formulation and characterization of PEGylated nanocarriers.

Introduction

This compound is a polyethylene glycol (PEG) linker that is valuable in pharmaceutical research and development.[1] It features a carboxylic acid group at one end and a t-butyl ester-protected carboxylic acid at the other, connected by a 14-unit PEG spacer. This structure offers several advantages for drug delivery applications:

  • Enhanced Solubility and Stability: The hydrophilic PEG chain can improve the solubility and stability of hydrophobic drugs in aqueous environments.[1]

  • Biocompatibility: PEG is a well-established biocompatible polymer that can reduce immunogenicity and prolong the circulation time of nanoparticles.

  • Controlled Drug Release: The t-butyl ester group can be cleaved under acidic conditions, allowing for pH-sensitive drug release in tumor microenvironments or endosomal compartments.

  • Versatile Conjugation: The terminal carboxylic acid can be activated to react with amine groups on drugs or targeting ligands, enabling the formation of stable amide bonds.

This linker is particularly useful for creating self-assembling nanoparticles or micelles for the encapsulation of poorly water-soluble drugs.[1]

Applications
  • Nanoparticle Formulation: this compound can be used as a component in the self-assembly of polymeric nanoparticles or micelles for drug encapsulation.

  • Bioconjugation: It serves as a flexible linker to conjugate drugs to proteins, antibodies, or other targeting moieties.

  • PROTACs Synthesis: This molecule is also utilized as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Experimental Protocols

Protocol 1: Formulation of Drug-Loaded Nanoparticles by Nanoprecipitation

This protocol describes the preparation of drug-loaded nanoparticles using this compound and a biodegradable polymer such as poly(lactic-co-glycolic acid) (PLGA).

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Hydrophobic drug of choice (e.g., Paclitaxel)

  • Acetone

  • Deionized water

Procedure:

  • Dissolve PLGA, this compound, and the hydrophobic drug in acetone. A typical starting ratio would be 10:1:1 by weight.

  • Slowly inject the organic solution into deionized water under constant stirring. The volume ratio of the organic to the aqueous phase should be approximately 1:10.

  • Allow the nanoparticles to self-assemble as the acetone diffuses into the aqueous phase.

  • Continue stirring for 2-4 hours at room temperature to ensure complete evaporation of the acetone.

  • Purify the nanoparticle suspension by centrifugation or dialysis to remove any unencapsulated drug and residual solvent.

  • Resuspend the purified nanoparticles in deionized water or a suitable buffer.

  • Store the nanoparticle suspension at 4°C for short-term storage or lyophilize for long-term stability.

Experimental Workflow for Nanoparticle Formulation

G cluster_0 Organic Phase Preparation cluster_1 Nanoprecipitation cluster_2 Purification and Storage A Dissolve PLGA, this compound, and Drug in Acetone B Inject Organic Phase into Deionized Water with Stirring A->B C Self-Assembly of Nanoparticles B->C D Evaporate Acetone C->D E Purify by Centrifugation/Dialysis D->E F Resuspend in Water/Buffer E->F G Store at 4°C or Lyophilize F->G

Caption: Workflow for drug-loaded nanoparticle formulation.

Protocol 2: Characterization of Drug-Loaded Nanoparticles

This protocol details the standard methods for characterizing the physicochemical properties of the formulated nanoparticles.

A. Particle Size and Zeta Potential Analysis

Method: Dynamic Light Scattering (DLS)

Procedure:

  • Dilute the nanoparticle suspension in deionized water to an appropriate concentration.

  • Measure the hydrodynamic diameter (particle size), polydispersity index (PDI), and zeta potential using a DLS instrument.

  • Perform measurements in triplicate and report the mean ± standard deviation.

B. Drug Loading and Encapsulation Efficiency

Method: High-Performance Liquid Chromatography (HPLC)

Procedure:

  • Lyophilize a known amount of the nanoparticle suspension.

  • Dissolve the lyophilized nanoparticles in a suitable organic solvent (e.g., acetonitrile) to break the nanoparticles and release the encapsulated drug.

  • Determine the concentration of the drug in the solution using a validated HPLC method.

  • Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

    • DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

    • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

Quantitative Data Summary (Hypothetical)

FormulationDrug:Polymer:PEG RatioParticle Size (nm)PDIZeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)
F11:10:1155 ± 5.20.12 ± 0.02-15.3 ± 1.14.5 ± 0.385.2 ± 3.5
F21:8:2140 ± 4.80.15 ± 0.03-12.1 ± 0.94.2 ± 0.480.1 ± 4.1
F31:12:0.5170 ± 6.10.18 ± 0.02-18.5 ± 1.54.8 ± 0.288.9 ± 2.8
Protocol 3: In Vitro Drug Release Study

This protocol describes a dialysis-based method to evaluate the in vitro release of the drug from the nanoparticles, simulating physiological and acidic conditions.

Materials:

  • Drug-loaded nanoparticle suspension

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetate buffer, pH 5.5

  • Dialysis membrane (e.g., MWCO 10 kDa)

  • Shaking incubator

Procedure:

  • Transfer a known volume of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Place the dialysis bag in a larger vessel containing PBS (pH 7.4) or acetate buffer (pH 5.5).

  • Incubate the setup at 37°C with gentle shaking.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the drug concentration in the collected samples using HPLC.

  • Plot the cumulative percentage of drug released versus time.

Drug Release Experimental Workflow

A Place Nanoparticle Suspension in Dialysis Bag B Immerse in Release Medium (pH 7.4 or 5.5) A->B C Incubate at 37°C with Shaking B->C D Sample Release Medium at Time Points C->D E Replenish with Fresh Medium D->E F Analyze Drug Concentration by HPLC E->F G Plot Cumulative Release vs. Time F->G

Caption: Workflow for in vitro drug release study.

Protocol 4: Deprotection of the t-butyl Ester

This protocol outlines the removal of the t-butyl protecting group to expose the carboxylic acid for further conjugation.

Materials:

  • This compound conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the this compound conjugate in DCM.

  • Add TFA to the solution (typically 20-50% v/v).

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC or HPLC.

  • Once the reaction is complete, remove the TFA and DCM under reduced pressure.

  • The resulting deprotected compound can be used for subsequent conjugation reactions.

Logical Relationship for Two-Step Conjugation

A This compound B Conjugate to Drug/Ligand via Acid Terminus A->B C Deprotection of t-butyl Ester (TFA/DCM) B->C D Exposed Carboxylic Acid C->D E Conjugate to a Second Molecule D->E

Caption: Two-step conjugation strategy.

References

Application Notes and Protocols for "Acid-PEG14-t-butyl ester" Surface Modification of Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of effective drug delivery systems. Poly(ethylene glycol) (PEG)ylation is a widely adopted strategy to improve the physicochemical properties of nanoparticles, enhancing their stability, biocompatibility, and circulation half-life. "Acid-PEG14-t-butyl ester" is a heterobifunctional PEG linker designed for a two-step surface functionalization process. This linker possesses a terminal carboxylic acid for covalent attachment to amine-functionalized nanoparticles and a t-butyl ester protected carboxylic acid at the other end. This protected group allows for subsequent deprotection under acidic conditions to reveal a terminal carboxylic acid, which can then be used for the conjugation of targeting ligands, drugs, or other biomolecules.

This two-step approach offers precise control over the nanoparticle surface chemistry, enabling the attachment of different molecules in a sequential manner. The t-butyl ester protecting group is stable under the initial coupling conditions and can be efficiently removed using acids such as trifluoroacetic acid (TFA), providing a versatile platform for creating multifunctional nanoparticles.

Physicochemical Properties of Nanoparticles During Surface Modification

The following table summarizes the expected changes in the physicochemical properties of nanoparticles at each stage of surface modification with this compound and subsequent functionalization. The data presented is a representative example based on typical results observed in nanoparticle surface chemistry.

Stage of ModificationHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Grafting Density (PEG chains/nm²)
1. Amine-Functionalized Nanoparticles (Bare NP-NH₂) 100 ± 5< 0.15+30 ± 5N/A
2. After PEGylation (NP-PEG-t-butyl ester) 120 ± 7< 0.20+5 ± 3~2.5
3. After Deprotection (NP-PEG-Acid) 122 ± 7< 0.20-25 ± 4~2.5
4. After Drug Conjugation (NP-PEG-Drug) 125 ± 8< 0.22-20 ± 4~2.5

Experimental Protocols

Protocol 1: Covalent Attachment of this compound to Amine-Functionalized Nanoparticles

This protocol describes the coupling of the terminal carboxylic acid of the PEG linker to primary amines on the nanoparticle surface using carbodiimide chemistry with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

  • Amine-functionalized nanoparticles (NP-NH₂)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M ethanolamine, pH 8.0

  • Washing Buffer: PBS with 0.05% Tween-20

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the Activation Buffer at a concentration of 1-10 mg/mL.

  • PEG Linker Solution: Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

  • Activation of PEG Linker:

    • In a separate tube, add a 5-10 fold molar excess of EDC and NHS (relative to the PEG linker) to the required volume of the PEG linker stock solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group of the PEG linker.

  • Coupling Reaction:

    • Add the activated PEG linker solution to the nanoparticle dispersion.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.

  • Quenching: Add the Quenching Solution to a final concentration of 50-100 mM to deactivate any unreacted NHS-esters. Incubate for 30 minutes.

  • Washing:

    • Centrifuge the nanoparticle suspension to pellet the nanoparticles.

    • Remove the supernatant and resuspend the nanoparticles in the Washing Buffer.

    • Repeat the washing step three times to remove unreacted reagents.

  • Final Dispersion: Resuspend the purified NP-PEG-t-butyl ester nanoparticles in a suitable buffer for storage (e.g., PBS at 4°C).

Protocol 2: Deprotection of the t-butyl ester Group

This protocol describes the removal of the t-butyl ester protecting group to expose the terminal carboxylic acid on the nanoparticle surface.

Materials:

  • NP-PEG-t-butyl ester nanoparticles

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Deionized water

  • PBS, pH 7.4

Procedure:

  • Solvent Exchange: If the nanoparticles are in an aqueous buffer, exchange the buffer with DCM. This can be achieved by centrifugation and resuspension.

  • Deprotection Reaction:

    • Prepare a deprotection solution of 50% (v/v) TFA in DCM.

    • Resuspend the nanoparticle pellet in the TFA/DCM solution.

    • Incubate for 1-2 hours at room temperature with gentle mixing.

  • Removal of TFA:

    • Evaporate the DCM and TFA under a stream of nitrogen or using a rotary evaporator.

    • Wash the nanoparticles three times with deionized water to remove residual TFA. Use centrifugation to pellet the nanoparticles between washes.

  • Final Dispersion: Resuspend the deprotected NP-PEG-Acid nanoparticles in PBS (pH 7.4) or another suitable buffer for the next conjugation step.

Protocol 3: Conjugation of a Drug Molecule to the Deprotected Nanoparticles

This protocol outlines the attachment of an amine-containing drug molecule to the newly exposed carboxylic acid groups on the nanoparticle surface using EDC/NHS chemistry.

Materials:

  • NP-PEG-Acid nanoparticles

  • Amine-containing drug molecule

  • EDC and NHS (or Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.4

  • Quenching and Washing Buffers as in Protocol 1

Procedure:

  • Nanoparticle Preparation: Disperse the NP-PEG-Acid nanoparticles in the Activation Buffer.

  • Activation of Nanoparticle Surface:

    • Add a 10-20 fold molar excess of EDC and NHS (relative to the estimated number of surface carboxyl groups) to the nanoparticle dispersion.

    • Incubate for 15-30 minutes at room temperature to activate the surface carboxylic acids.

  • Drug Conjugation:

    • Dissolve the amine-containing drug in the Coupling Buffer.

    • Add the drug solution to the activated nanoparticle suspension.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Washing: Follow steps 5 and 6 from Protocol 1 to quench the reaction and wash the nanoparticles to remove unreacted drug and coupling reagents.

  • Final Product: Resuspend the final drug-conjugated nanoparticles (NP-PEG-Drug) in a sterile, biocompatible buffer for in vitro or in vivo applications.

Visualizations

experimental_workflow cluster_start Starting Material cluster_pegylation Step 1: PEGylation cluster_deprotection Step 2: Deprotection cluster_conjugation Step 3: Drug Conjugation start_np Amine-Functionalized Nanoparticle (NP-NH₂) pegylated_np NP-PEG-t-butyl ester start_np->pegylated_np Coupling peg_linker This compound peg_linker->pegylated_np edc_nhs1 EDC / NHS edc_nhs1->pegylated_np deprotected_np NP-PEG-Acid pegylated_np->deprotected_np Acidolysis tfa TFA / DCM tfa->deprotected_np final_np Drug-Conjugated Nanoparticle (NP-PEG-Drug) deprotected_np->final_np Coupling drug Amine-Drug drug->final_np edc_nhs2 EDC / NHS edc_nhs2->final_np

Caption: Workflow for nanoparticle surface modification.

logical_relationship cluster_rationale Rationale for Two-Step Functionalization linker This compound (Heterobifunctional Linker) protection t-butyl ester (Protecting Group) linker->protection contains step1 Step 1: Attachment to NP (Stable Amide Bond Formation) linker->step1 enables step2 Step 2: Deprotection (Exposes Reactive -COOH) protection->step2 allows for step1->step2 followed by step3 Step 3: Conjugation (Attachment of Targeting Ligand/Drug) step2->step3 enables

Caption: Logic of the two-step functionalization strategy.

Application Notes and Protocols for Bioconjugation using Acid-PEG14-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid-PEG14-t-butyl ester is a heterobifunctional polyethylene glycol (PEG) linker designed for advanced bioconjugation applications. This linker possesses a terminal carboxylic acid and a t-butyl ester protected carboxylic acid at opposing ends of a 14-unit PEG chain. This configuration offers a versatile platform for the sequential or controlled conjugation of biomolecules, making it a valuable tool in the development of complex biologics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The free carboxylic acid allows for immediate conjugation to primary amines on proteins, such as lysine residues, through standard carbodiimide chemistry (EDC/NHS). The t-butyl ester serves as a stable protecting group for the second carboxylic acid, which can be selectively deprotected under acidic conditions to enable subsequent conjugation steps. The hydrophilic PEG14 spacer enhances the solubility and stability of the resulting conjugate, reduces steric hindrance, and can improve the pharmacokinetic profile of the final molecule.[1][2]

These application notes provide detailed protocols for the two primary steps in utilizing this compound: the initial conjugation of the free carboxylic acid to a primary amine-containing biomolecule and the subsequent deprotection of the t-butyl ester to reveal a reactive carboxyl group for further modification.

Quantitative Data Summary

The efficiency and outcome of bioconjugation reactions are critical for the development of effective therapeutics. The following tables summarize key quantitative parameters associated with the techniques described.

Table 1: Representative Efficiency of EDC/NHS Coupling Reaction

ParameterTypical RangeAnalytical Method(s)Notes
Conjugation Efficiency 30-70%SDS-PAGE, SEC-HPLCHighly dependent on protein concentration, reagent molar ratios, and reaction conditions.
Molar Excess of Linker 5-20 fold-Optimization is required to balance efficiency with the risk of protein modification and aggregation.
Drug-to-Antibody Ratio (DAR) 2-4HIC-HPLC, RP-HPLC, Mass SpectrometryFor ADCs, a DAR of 2-4 is often targeted to balance potency and pharmacokinetics.[][4][5]

Table 2: Deprotection of t-butyl Ester

ParameterConditionReported YieldAnalytical Method(s)
Deprotection Reagent Trifluoroacetic Acid (TFA)>90%LC-MS, NMR
Reaction Time 2-5 hours-Reaction progress should be monitored until the starting material is consumed.[1][6]
Temperature Room Temperature-Mild conditions preserve the integrity of most biomolecules.

Experimental Protocols

Protocol 1: Amine Coupling via EDC/NHS Chemistry

This protocol details the conjugation of the free carboxylic acid of this compound to a primary amine-containing protein, such as an antibody.

Materials:

  • This compound

  • Protein (e.g., Antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting column or dialysis cassette for purification

Procedure:

  • Reagent Preparation:

    • Allow all reagents to equilibrate to room temperature before use.

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

    • Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS/sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.

  • Activation of Carboxylic Acid:

    • In a microcentrifuge tube, add the desired molar excess of this compound stock solution.

    • Add a 1.5 to 2-fold molar excess of EDC and NHS/sulfo-NHS stock solutions relative to the amount of the PEG linker.

    • Vortex the mixture gently and incubate for 15-30 minutes at room temperature to form the NHS ester.[7][8]

  • Conjugation to Protein:

    • Add the activated this compound-NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the linker to the protein is a common starting point for optimization.

    • The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture should ideally not exceed 10% (v/v).

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess linker and byproducts by purifying the conjugate using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE to confirm a shift in molecular weight, indicating successful conjugation.

    • Determine the degree of labeling or Drug-to-Antibody Ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.[][4]

Protocol 2: Deprotection of the t-butyl Ester

This protocol describes the removal of the t-butyl protecting group to expose a free carboxylic acid on the conjugated molecule.

Materials:

  • PEGylated protein with t-butyl ester protection

  • Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Cold diethyl ether for precipitation

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Dissolution:

    • If the bioconjugate is not in an aqueous solution, dissolve the dried t-butyl ester-protected conjugate in DCM. For aqueous samples, lyophilization may be necessary prior to dissolution in an organic solvent. Note: This step may not be suitable for all proteins. Alternative aqueous deprotection strategies may be required. A more common approach for biomolecules is to perform the deprotection in an aqueous TFA solution.

  • Acidic Deprotection (Aqueous):

    • To the aqueous solution of the bioconjugate, add TFA to a final concentration of 20-50% (v/v).

    • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by LC-MS to confirm the removal of the t-butyl group (mass loss of 56 Da).[1]

  • Solvent Removal/Purification:

    • Remove the TFA and solvent by dialysis or size-exclusion chromatography against a suitable buffer (e.g., PBS) to exchange the buffer and remove the acid.

    • For organic-soluble molecules, the TFA and DCM can be removed under reduced pressure. The product can then be precipitated with cold diethyl ether.[6]

  • Verification:

    • Confirm the successful deprotection by mass spectrometry, observing the expected mass change.

Visualizations: Workflows and Mechanisms of Action

The following diagrams illustrate the experimental workflow and the mechanisms of action for key applications of this compound bioconjugates.

G cluster_0 Step 1: EDC/NHS Coupling cluster_1 Step 2: t-butyl Deprotection Start Start Prepare Reagents Prepare Protein and This compound Start->Prepare Reagents Activate Linker Activate Carboxylic Acid with EDC/NHS Prepare Reagents->Activate Linker Conjugate Conjugate to Protein (Amine Coupling) Activate Linker->Conjugate Quench Quench Reaction Conjugate->Quench Purify1 Purify Conjugate 1 Quench->Purify1 Deprotect Deprotect t-butyl Ester with TFA Purify1->Deprotect Proceed to Deprotection Purify2 Purify Final Conjugate Deprotect->Purify2 End End Purify2->End

Caption: Experimental workflow for bioconjugation using this compound.

G cluster_cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen Targets Binding 1. Binding TumorCell Tumor Cell Internalization 2. Internalization (Endocytosis) Endosome Endosome Internalization->Endosome Forms Lysosome Lysosome Endosome->Lysosome Fuses with Release 3. Payload Release (Linker Cleavage) Payload Cytotoxic Payload Release->Payload Releases Apoptosis 4. Cell Death (Apoptosis) Payload->Apoptosis Induces

Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC).[9][10][11][12]

G PROTAC PROTAC Molecule TernaryComplex 1. Ternary Complex Formation PROTAC->TernaryComplex Binds POI & E3 POI Protein of Interest (Target) E3 E3 Ubiquitin Ligase Ubiquitination 2. Ubiquitination TernaryComplex->Ubiquitination Induces Ub Ubiquitin (Ub) TaggedPOI Polyubiquitinated Target Protein Ub->TaggedPOI Transferred to POI Proteasome 26S Proteasome TaggedPOI->Proteasome Recognized by Degradation 3. Proteasomal Degradation Proteasome->Degradation Mediates Recycle PROTAC Recycled Degradation->Recycle Releases

Caption: Mechanism of action for a PROTAC (Proteolysis Targeting Chimera).[13][14][15][16]

References

Application of Acid-PEG14-t-butyl Ester in Peptide Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid-PEG14-t-butyl ester is a heterobifunctional polyethylene glycol (PEG) linker designed for the modification of peptides and other biomolecules. This reagent features a carboxylic acid group at one terminus and a t-butyl protected carboxylic acid at the other, connected by a 14-unit polyethylene glycol spacer. The free carboxylic acid allows for covalent attachment to primary amine groups on a peptide, such as the N-terminus or the side chain of a lysine residue, forming a stable amide bond. The t-butyl ester serves as a protecting group for the second carboxylic acid, which can be deprotected under acidic conditions post-synthesis to reveal a terminal carboxyl group.

The incorporation of a PEG spacer can significantly enhance the therapeutic properties of peptides by increasing their hydrodynamic volume. This modification can lead to a longer plasma half-life by reducing renal clearance, improved solubility, and decreased immunogenicity. The terminal carboxylic acid, unmasked after deprotection, can be utilized for further conjugation to other molecules or surfaces.

This document provides detailed application notes and experimental protocols for the use of this compound in peptide synthesis, including methods for coupling, purification, and deprotection.

Application Notes

The use of this compound in peptide synthesis offers several advantages for the development of therapeutic peptides:

  • Enhanced Pharmacokinetics: The PEG14 spacer increases the size of the peptide, which can reduce its rate of clearance from the body, leading to a longer duration of action.

  • Improved Solubility: The hydrophilic nature of the PEG chain can improve the solubility of hydrophobic peptides, facilitating their formulation and administration.

  • Reduced Immunogenicity: The PEG chain can shield the peptide from the host's immune system, reducing the risk of an immune response.

  • Bifunctional Linking: The presence of a free and a protected carboxylic acid allows for sequential conjugation. The free acid can be coupled to a peptide, and after deprotection, the newly exposed acid can be used for further modification.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in peptide synthesis. Optimization of reaction conditions may be necessary for specific peptides.

Protocol 1: Coupling of this compound to a Peptide

This protocol describes the solution-phase coupling of the PEG linker to a peptide containing a free amine group.

Materials:

  • Peptide with a free primary amine

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Diethyl ether, cold

  • High-performance liquid chromatography (HPLC) system for purification

Procedure:

  • Dissolution: Dissolve the peptide in a minimal amount of anhydrous DMF. In a separate vial, dissolve this compound (1.2 equivalents relative to the peptide) and HOBt (1.2 equivalents) in anhydrous DMF.

  • Activation: Add DIC (1.2 equivalents) to the this compound/HOBt solution. Allow the mixture to react for 15-20 minutes at room temperature to pre-activate the carboxylic acid.

  • Coupling Reaction: Add the activated PEG linker solution to the peptide solution. Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by reverse-phase HPLC (RP-HPLC) or mass spectrometry to confirm the formation of the PEGylated peptide.

  • Precipitation and Washing: Upon completion, precipitate the crude PEGylated peptide by adding cold diethyl ether. Centrifuge the mixture to pellet the product. Wash the pellet with cold diethyl ether two to three times to remove unreacted reagents.

  • Purification: Purify the crude PEGylated peptide by preparative RP-HPLC.

  • Characterization: Confirm the identity and purity of the purified product by mass spectrometry and analytical RP-HPLC.

Protocol 2: Deprotection of the t-butyl Ester Group

This protocol describes the removal of the t-butyl protecting group from the PEGylated peptide to expose the terminal carboxylic acid.

Materials:

  • Purified PEGylated peptide with t-butyl ester

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (as a scavenger, optional)

  • Diethyl ether, cold

Procedure:

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA and DCM. A common mixture is 1:1 (v/v) TFA:DCM. If the peptide sequence contains sensitive residues (e.g., Trp, Met, Cys), scavengers such as TIS (2.5-5%) can be added to the cocktail to prevent side reactions.[1]

  • Deprotection Reaction: Dissolve the lyophilized t-butyl protected PEGylated peptide in the cleavage cocktail. Stir the solution at room temperature.

  • Reaction Time: The reaction time can vary, but a typical duration is 2-5 hours.[2] Monitor the deprotection by RP-HPLC and mass spectrometry to ensure complete removal of the t-butyl group.

  • Product Precipitation: After completion, remove the TFA and DCM under a stream of nitrogen or by rotary evaporation. Precipitate the deprotected PEGylated peptide by adding cold diethyl ether.

  • Washing and Drying: Centrifuge to pellet the product and wash with cold diethyl ether. Lyophilize the final product to obtain a dry powder.

  • Characterization: Confirm the final product's identity and purity using mass spectrometry and analytical RP-HPLC.

Data Presentation

Table 1: Peptide PEGylation Reaction Parameters and Results

Peptide SequencePeptide (mg)This compound (eq)Coupling Reagents (eq)SolventReaction Time (h)Crude Yield (%)Purity (by HPLC, %)
Example: Peptide-X1001.2DIC (1.2), HOBt (1.2)DMF18Record DataRecord Data

Table 2: t-butyl Ester Deprotection and Final Product Characterization

PEGylated PeptideCleavage CocktailReaction Time (h)Final Yield (mg)Purity (by HPLC, %)Observed Mass (Da)Expected Mass (Da)
Example: PEG14-Peptide-X-OtBuTFA:DCM (1:1)3Record DataRecord DataRecord DataRecord Data

Visualizations

The following diagrams illustrate the key processes involved in the use of this compound for peptide synthesis.

experimental_workflow cluster_coupling Peptide Coupling cluster_deprotection Deprotection peptide Peptide coupling Coupling Reaction (DIC, HOBt, DMF) peptide->coupling peg_linker This compound peg_linker->coupling peg_peptide_tbu PEGylated Peptide (t-butyl protected) coupling->peg_peptide_tbu purification1 RP-HPLC Purification peg_peptide_tbu->purification1 deprotection Deprotection (TFA/DCM) purification1:e->deprotection:w final_peptide Final PEGylated Peptide deprotection->final_peptide purification2 Precipitation & Lyophilization final_peptide->purification2

Caption: Experimental workflow for peptide PEGylation and deprotection.

pegylation_benefits cluster_peptide Unmodified Peptide cluster_peg_peptide PEGylated Peptide peptide Therapeutic Peptide renal_clearance Rapid Renal Clearance peptide->renal_clearance proteolysis Enzymatic Degradation peptide->proteolysis immunogenicity Potential Immunogenicity peptide->immunogenicity pegylation PEGylation with This compound peptide->pegylation peg_peptide PEGylated Peptide increased_half_life Increased Half-life peg_peptide->increased_half_life improved_stability Improved Stability peg_peptide->improved_stability reduced_immunogenicity Reduced Immunogenicity peg_peptide->reduced_immunogenicity pegylation->peg_peptide

Caption: Pharmacokinetic benefits of peptide PEGylation.

References

Application Notes and Protocols: Deprotection of Acid-PEG14-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the deprotection of the t-butyl ester group from Acid-PEG14-t-butyl ester, a critical step in various bioconjugation and drug delivery applications. This process yields the corresponding carboxylic acid-terminated polyethylene glycol (PEG), ready for subsequent conjugation reactions.

Introduction

Acid-PEG-t-butyl esters are valuable heterobifunctional linkers used in pharmaceutical and biotechnological research. The t-butyl ester group serves as a stable protecting group for the carboxylic acid functionality, allowing for selective modification of the other terminus of the PEG chain. Deprotection to reveal the free carboxylic acid is typically achieved under acidic conditions, most commonly using trifluoroacetic acid (TFA). This protocol outlines the standard procedure for this transformation, including reaction conditions, purification, and analytical monitoring.

Reaction Mechanism

The deprotection of a t-butyl ester with trifluoroacetic acid proceeds through an acid-catalyzed elimination mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the ester by TFA. This is followed by the cleavage of the carbon-oxygen bond, leading to the formation of a stable tertiary carbocation (t-butyl cation) and the desired carboxylic acid. The t-butyl cation is subsequently quenched, typically by forming isobutylene gas or by reacting with the trifluoroacetate anion to form t-butyl trifluoroacetate.[1][2][3]

Deprotection_Mechanism cluster_0 Deprotection of t-Butyl Ester with TFA Start This compound Protonation Protonation of Carbonyl Oxygen by TFA (H+) Start->Protonation + TFA Intermediate Protonated Ester Intermediate Protonation->Intermediate Cleavage Cleavage of C-O Bond Intermediate->Cleavage Products Acid-PEG14-COOH + t-Butyl Cation Cleavage->Products Quenching Quenching of t-Butyl Cation Products->Quenching [t-Butyl Cation] Byproducts Isobutylene (gas) + TFA (regenerated) Quenching->Byproducts

Caption: Mechanism of TFA-mediated t-butyl ester deprotection.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the deprotection of t-butyl esters from PEG-containing molecules using trifluoroacetic acid. It is important to note that optimal conditions may vary depending on the specific substrate, scale, and desired purity.

SubstrateTFA ConcentrationSolventReaction Time (hours)TemperatureYield (%)Reference
Ugi Product with bis-COOH-functionalized PEG (Mn = 2000 Da)50% (1:1 with DCM)Dichloromethane (DCM)5Room Temperature95[4]
General Boc-protected PEG linker20-50%Dichloromethane (DCM)0.5 - 20°C to Room TempNot Specified[5]
General t-butyl esters50%Dichloromethane (DCM)Not SpecifiedRoom TemperatureHigh (not specified)[6]
Di-tert-butyl 3,3'-iminodipropionateNot SpecifiedDichloromethane (DCM)3 - 5Room TemperatureHigh (not specified)[3]

Experimental Protocols

Materials and Reagents
  • This compound

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, anhydrous

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Apparatus for filtration

Deprotection Protocol

This protocol is a general guideline and may require optimization for specific applications.

  • Dissolution: Dissolve this compound in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.2 M.

  • Addition of TFA: To the stirred solution, add an equal volume of trifluoroacetic acid (TFA) to achieve a 1:1 (v/v) mixture of DCM and TFA. For substrates sensitive to strong acid, the concentration of TFA can be reduced to 20-50%. The addition should be performed in a well-ventilated fume hood.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Typical reaction times range from 2 to 5 hours.[3][4][5]

  • Work-up and Isolation:

    • Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporation with toluene (3x) can be performed.[5]

    • Precipitation: Dissolve the crude residue in a minimal amount of DCM and precipitate the deprotected product by adding the solution dropwise to a stirred, cold solution of a non-polar solvent such as diethyl ether.

    • Collection: Collect the precipitated product by filtration, wash with cold diethyl ether, and dry under vacuum.

Purification

The crude deprotected Acid-PEG14-carboxylic acid can be further purified if necessary. The choice of purification method depends on the scale of the reaction and the nature of any impurities.

  • Precipitation: As described in the work-up, precipitation is an effective method for purifying PEG compounds due to their poor solubility in non-polar solvents like diethyl ether and hexanes.[7]

  • Aqueous Workup: If the product is not water-soluble, the reaction mixture can be diluted with an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. The organic layer is then dried and concentrated.[5]

  • Chromatography: For higher purity, techniques such as size exclusion chromatography (SEC) or reversed-phase chromatography (RP-HPLC) can be employed.

Experimental Workflow

Experimental_Workflow cluster_workflow Deprotection and Purification Workflow Start Start: this compound Dissolve Dissolve in anhydrous DCM Start->Dissolve Add_TFA Add TFA (e.g., 1:1 v/v with DCM) Dissolve->Add_TFA React Stir at Room Temperature (2-5 hours) Add_TFA->React Monitor Monitor reaction by TLC or LC-MS React->Monitor Workup Work-up: Remove solvent and excess TFA Monitor->Workup Reaction Complete Purify Purification: Precipitation from non-polar solvent (e.g., diethyl ether) Workup->Purify Analyze Characterize final product (e.g., NMR, MS) Purify->Analyze End End: Pure Acid-PEG14-COOH Analyze->End

Caption: General workflow for t-butyl ester deprotection.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient reaction time or temperature.- Steric hindrance from the PEG chain.- Inadequate amount of TFA.- Extend the reaction time and continue monitoring.- Increase the concentration of TFA (e.g., from 20% to 50%).[5]- Consider gentle heating if the substrate is stable.
Side Product Formation - Alkylation of nucleophilic residues by the t-butyl cation.- Cleavage of other acid-labile protecting groups.- Add a scavenger such as triisopropylsilane (TIS) to the reaction mixture.[5]- Use milder deprotection conditions (e.g., lower TFA concentration, shorter reaction time).
Low Yield - Incomplete precipitation.- Product loss during work-up and purification.- Ensure the precipitation solvent is sufficiently non-polar and cold.- Optimize the volume of the precipitation solvent.- Handle the product carefully during filtration and transfers.
Difficulty in Removing Residual TFA - TFA can form a salt with the product or be difficult to remove completely by simple evaporation.- Perform co-evaporation with a solvent like toluene multiple times.[5]- Neutralize the crude product with a mild base during aqueous work-up.

Safety Precautions

  • Trifluoroacetic acid is a strong, corrosive acid. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Dichloromethane is a volatile and potentially harmful solvent. Handle it in a fume hood and avoid inhalation or skin contact.

  • Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby when in use.

By following these guidelines, researchers can effectively and safely perform the deprotection of this compound to generate the desired carboxylic acid-terminated PEG for their specific applications in drug development and biotechnology.

References

Application Notes and Protocols for Acid-PEG14-t-butyl ester Reaction with EDC and NHS Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid-PEG14-t-butyl ester is a heterobifunctional polyethylene glycol (PEG) linker that is instrumental in the fields of bioconjugation and drug delivery. This linker possesses a terminal carboxylic acid group and a t-butyl ester protected carboxylic acid group at the other end of a 14-unit polyethylene glycol chain. The terminal carboxylic acid can be readily activated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a stable NHS ester. This activated intermediate efficiently reacts with primary amines on biomolecules such as proteins, antibodies, or peptides to form a stable amide bond.

The t-butyl ester group serves as a protecting group for the second carboxylic acid, allowing for a second, distinct conjugation step after deprotection under acidic conditions. This bifunctional nature is particularly advantageous in the construction of complex bioconjugates like antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), where precise, stepwise assembly of molecular components is critical.[1][][3][4] The hydrophilic PEG spacer enhances the solubility and bioavailability of the resulting conjugate.[5]

Reaction Mechanism: EDC/NHS Activation of this compound

The reaction proceeds in a two-step, one-pot process. First, the terminal carboxylic acid of this compound is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then stabilized by the addition of NHS, which converts it into a more stable, amine-reactive NHS ester. This NHS ester subsequently reacts with a primary amine-containing molecule to form a stable amide bond, releasing NHS as a byproduct.

Reaction_Mechanism R_COOH This compound (R-COOH) O_acylisourea O-acylisourea Intermediate R_COOH->O_acylisourea + EDC EDC EDC NHS NHS NHS_ester NHS Ester Intermediate Amine Amine-containing Molecule (R'-NH2) Amide_product Stable Amide Bond (R-CO-NH-R') O_acylisourea->NHS_ester + NHS Byproduct1 Urea Byproduct O_acylisourea->Byproduct1 - Urea NHS_ester->Amide_product + R'-NH2 Byproduct2 NHS NHS_ester->Byproduct2 - NHS

Caption: EDC/NHS activation of a carboxylic acid.

Quantitative Data Summary

The optimal reaction conditions for the EDC/NHS activation of this compound should be determined empirically for each specific application. However, based on protocols for similar PEG-acid linkers, the following table provides recommended starting ranges for key reaction parameters.

ParameterRecommended RangeNotes
Molar Ratio (EDC:PEG-Acid) 2:1 to 10:1A molar excess of EDC is required to drive the reaction. Higher ratios may be needed for dilute solutions.
Molar Ratio (NHS:EDC) 1:1 to 1.25:1A slight excess of NHS relative to EDC can improve the stability of the activated ester.
Molar Ratio (Activated PEG:Amine) 1:1 to 20:1The optimal ratio depends on the desired degree of labeling and the concentration of the reactants. For antibody labeling, a 20-fold molar excess of the PEG linker is common.[6]
Activation pH 4.5 - 6.0This pH range is optimal for the formation of the NHS ester. A common buffer is 0.1 M MES.
Conjugation pH 7.0 - 8.5This pH range is optimal for the reaction of the NHS ester with primary amines. A common buffer is PBS.
Activation Time 15 - 30 minutesAt room temperature.
Conjugation Time 2 hours to overnightAt room temperature or 4°C.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Activation and Conjugation to an Amine-Containing Molecule

This protocol describes the activation of the terminal carboxylic acid of this compound and its subsequent conjugation to a primary amine-containing molecule, such as a protein or peptide.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Amine-containing molecule (e.g., protein, peptide)

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0

  • Conjugation Buffer: PBS, pH 7.2-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis equipment

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and NHS to room temperature before opening.

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

    • Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer.

    • Dissolve the amine-containing molecule in the Conjugation Buffer.

  • Activation of this compound:

    • In a reaction tube, combine the this compound solution with the Activation Buffer.

    • Add the EDC solution to the PEG-acid solution. A 2- to 10-fold molar excess of EDC over the PEG-acid is a common starting point.

    • Immediately add the NHS solution. Use a 1.25- to 2.5-fold molar excess of NHS over EDC.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to the Amine-Containing Molecule:

    • Add the activated this compound solution to the solution of the amine-containing molecule. The pH of the reaction mixture should be adjusted to 7.2-8.0 with the Conjugation Buffer if necessary.

    • The molar ratio of the activated PEG linker to the amine-containing molecule should be optimized based on the desired degree of labeling. A 10- to 50-fold molar excess of the PEG linker is a common starting point for protein conjugation.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to consume any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted PEG reagent and byproducts by purifying the conjugate using a desalting column or dialysis against an appropriate buffer.

Protocol 2: Deprotection of the t-butyl Ester

This protocol describes the removal of the t-butyl protecting group to reveal a free carboxylic acid, which can be used for subsequent conjugation reactions.

Materials:

  • t-butyl ester-PEG-conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Cold diethyl ether (for precipitation)

  • Purification system (e.g., SEC or dialysis)

Procedure:

  • Dissolution: Dissolve the t-butyl ester-PEG-conjugate in DCM.

  • Acidification: Add TFA to the solution to a final concentration of 20-50% (v/v).

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Solvent Removal: Remove the TFA and DCM under reduced pressure (e.g., rotary evaporation).

  • Precipitation (Optional): Precipitate the deprotected conjugate by adding cold diethyl ether.

  • Purification: Purify the deprotected conjugate using size-exclusion chromatography or dialysis to remove residual TFA.

Experimental Workflow for Stepwise Conjugation

The heterobifunctional nature of this compound allows for a stepwise conjugation strategy. First, the terminal carboxylic acid is conjugated to a primary amine on Molecule A. Following purification, the t-butyl ester is deprotected to reveal a new carboxylic acid, which can then be conjugated to a primary amine on Molecule B.

Stepwise_Conjugation_Workflow start Start with this compound activation 1. EDC/NHS Activation of terminal COOH start->activation conjugation1 2. Conjugation to Amine on Molecule A activation->conjugation1 purification1 3. Purification of Molecule A-PEG-t-butyl ester conjugation1->purification1 deprotection 4. Deprotection of t-butyl ester (TFA/DCM) purification1->deprotection activation2 5. EDC/NHS Activation of newly exposed COOH deprotection->activation2 conjugation2 6. Conjugation to Amine on Molecule B activation2->conjugation2 purification2 7. Final Purification of Molecule A-PEG-Molecule B conjugation2->purification2 end Final Bioconjugate purification2->end

Caption: Stepwise bioconjugation workflow.

Applications in Drug Development

The unique properties of this compound make it a valuable tool in the development of advanced therapeutics:

  • Antibody-Drug Conjugates (ADCs): This linker can be used to first attach to an antibody via the terminal carboxylic acid. After purification, the t-butyl group can be deprotected to allow for the conjugation of a cytotoxic drug. This stepwise approach provides greater control over the final ADC structure and drug-to-antibody ratio (DAR).[1][7]

  • PROTACs: In the synthesis of PROTACs, this linker can connect a target-binding ligand and an E3 ligase-recruiting ligand with precise control over the linker length and attachment points, which is crucial for optimizing the efficacy of the resulting degrader molecule.[4][8]

  • Targeted Drug Delivery: The linker can be used to attach a targeting moiety (e.g., a peptide or antibody fragment) to a drug-loaded nanoparticle or liposome in a controlled manner, enhancing the delivery of the therapeutic agent to the desired site of action.[5]

By providing a versatile platform for the stepwise construction of complex biomolecules, this compound, in conjunction with EDC/NHS chemistry, offers researchers and drug developers a powerful tool to advance the next generation of targeted therapies.

References

Troubleshooting & Optimization

"Acid-PEG14-t-butyl ester" solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with "Acid-PEG14-t-butyl ester," particularly concerning its solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional crosslinker containing a 14-unit polyethylene glycol (PEG) chain. One end of the PEG chain is terminated with a carboxylic acid, while the other end is a t-butyl protected carboxylic acid. The PEG chain enhances the solubility and stability of molecules it is conjugated to.[1][2] It is commonly used as a linker in the development of antibody-drug conjugates (ADCs), where it connects a monoclonal antibody to a cytotoxic payload.[3][4]

Q2: Why am I having trouble dissolving this compound in my aqueous buffer?

Several factors can contribute to the poor solubility of this compound in aqueous buffers:

  • Concentration: High concentrations of the molecule can lead to aggregation and precipitation.

  • pH of the Buffer: The pH of the aqueous buffer can affect the charge and, consequently, the solubility of the molecule.

  • Temperature: Dissolution of PEGylated compounds can be slow at room temperature.

  • Buffer Composition: The type and concentration of salts in the buffer can influence solubility.

Q3: What is the role of the t-butyl ester group?

The t-butyl ester serves as a protecting group for the carboxylic acid. This allows for selective reaction with the free carboxylic acid on the other end of the PEG chain. The t-butyl group can be removed under acidic conditions to reveal the second carboxylic acid, enabling further conjugation steps.

Q4: How does the PEG chain length influence the properties of the conjugate?

The PEG14 chain provides a hydrophilic spacer that can:

  • Increase the aqueous solubility of hydrophobic drugs or biomolecules.[5]

  • Reduce aggregation of the final conjugate.[4]

  • Potentially decrease the immunogenicity of the conjugated molecule.

  • Prolong the circulation half-life of the therapeutic.

Troubleshooting Guides

Issue 1: Compound will not dissolve in aqueous buffer (e.g., PBS, pH 7.4).

Possible Cause & Solution:

Possible Cause Troubleshooting Step Expected Outcome
Low intrinsic aqueous solubility Prepare a concentrated stock solution (e.g., 10-50 mg/mL) in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Then, add the stock solution dropwise to the stirred aqueous buffer to the desired final concentration. Ensure the final concentration of the organic solvent is low enough (typically <1% v/v) to not affect your experiment.The compound should dissolve in the aqueous buffer without precipitation.
Slow dissolution kinetics Gently warm the solution to 30-40°C while stirring. Avoid excessive heat, which could lead to degradation.Increased temperature should accelerate the dissolution process.
Incorrect pH Adjust the pH of the buffer. For carboxylic acid-containing compounds, solubility can sometimes be improved at a slightly basic pH where the carboxylic acid is deprotonated.The compound's solubility may increase at an optimal pH.
Issue 2: The compound precipitates out of the aqueous buffer over time.

Possible Cause & Solution:

Possible Cause Troubleshooting Step Expected Outcome
Aggregation Decrease the final concentration of the this compound in the aqueous buffer.A lower concentration may prevent aggregation and precipitation.
Buffer incompatibility Test the solubility in different buffer systems (e.g., MES at pH 6.0, Borate at pH 8.5) to find the most suitable one for your experiment.The compound may exhibit better stability in a different buffer environment.
Hydrolysis of the t-butyl ester If the buffer is acidic, the t-butyl ester group may be slowly hydrolyzing, changing the solubility of the compound. Ensure the buffer pH is neutral or slightly basic if the t-butyl ester needs to remain intact.Maintaining a suitable pH will prevent premature deprotection.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Solution of this compound
  • Prepare a Stock Solution:

    • Weigh out the desired amount of this compound.

    • Dissolve the compound in a minimal amount of a compatible organic solvent (e.g., DMSO, DMF) to create a concentrated stock solution (e.g., 20 mg/mL).

  • Dilution into Aqueous Buffer:

    • Place the desired volume of your aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) in a suitable container with a stir bar.

    • While stirring the buffer, slowly add the required volume of the stock solution dropwise to achieve the final desired concentration.

    • Continue stirring for 15-30 minutes. If the solution is not clear, gentle warming (30-40°C) can be applied.

    • Visually inspect the solution for any precipitation before use.

Protocol 2: Deprotection of the t-butyl Ester Group
  • Dissolution: Dissolve the this compound conjugate in dichloromethane (DCM).

  • Acid Treatment: Add trifluoroacetic acid (TFA) to the solution (a common ratio is 20-50% v/v TFA in DCM).

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitoring: Monitor the progress of the deprotection by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, remove the DCM and TFA under reduced pressure. The resulting deprotected compound can then be purified.

Visualizations

experimental_workflow cluster_synthesis ADC Synthesis Workflow cluster_details Key Steps & Reagents A 1. Deprotection of This compound B 2. Activation of Carboxylic Acid A->B A_details Dissolve in DCM Add TFA A->A_details C 3. Conjugation to Antibody B->C B_details Add EDC/NHS B->B_details D 4. Purification of ADC C->D C_details React with Lysine residues on Antibody C->C_details E 5. Characterization D->E D_details Size Exclusion Chromatography (SEC) D->D_details E_details Mass Spectrometry SDS-PAGE E->E_details

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

TROP2_signaling_pathway cluster_downstream Downstream Signaling Inhibition TROP2_ADC TROP-2 Targeting ADC TROP2 TROP-2 Receptor TROP2_ADC->TROP2 Binding Internalization Internalization TROP2->Internalization RAS_MAPK RAS-MAPK/ERK Pathway TROP2->RAS_MAPK Activates beta_catenin β-catenin Pathway TROP2->beta_catenin Activates Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Cell_Death Apoptosis / Cell Death Payload_Release->Cell_Death Cell_Proliferation Cell Proliferation & Metastasis Cell_Death->Cell_Proliferation Inhibits RAS_MAPK->Cell_Proliferation beta_catenin->Cell_Proliferation

Caption: TROP-2 signaling and ADC mechanism of action.[3][6]

References

Technical Support Center: Optimizing "Acid-PEG14-t-butyl ester" Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of coupling reactions involving "Acid-PEG14-t-butyl ester". This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for successful conjugation. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind coupling "this compound" to an amine-containing molecule?

A1: The "this compound" first needs to be deprotected to reveal the terminal carboxylic acid. This is typically achieved by treating the molecule with an acid, such as trifluoroacetic acid (TFA). The resulting "Acid-PEG14-COOH" is then activated using a coupling agent, most commonly a carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This activation step forms a semi-stable NHS ester. This amine-reactive intermediate then readily reacts with a primary amine on the target molecule (e.g., a protein, peptide, or small molecule) to form a stable amide bond.[1][2]

Q2: Why is a two-step pH protocol recommended for EDC/NHS coupling reactions?

A2: A two-step pH protocol is highly recommended to optimize the two critical stages of the reaction independently, which generally leads to higher conjugation yields.[3]

  • Step 1: Activation (pH 4.5-6.0): The activation of the carboxylic acid by EDC is most efficient in a slightly acidic environment. This pH range maximizes the formation of the amine-reactive NHS-ester intermediate.[3][4]

  • Step 2: Conjugation (pH 7.0-8.5): The subsequent reaction of the NHS-ester with the primary amine of the target molecule is most efficient at a neutral to slightly basic pH. This is because the amine needs to be in its unprotonated (-NH2) form to act as an effective nucleophile. A pH of 8.3-8.5 is often considered ideal.[3]

Q3: Which buffers should I use for the activation and coupling steps?

A3: Buffer selection is critical to avoid unwanted side reactions. Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate) must be avoided as they will compete with the intended reaction.[3]

  • Activation Buffer (pH 4.5-6.0): A non-amine, non-carboxylate buffer is essential. 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer is a highly recommended choice.[3]

  • Coupling Buffer (pH 7.0-8.5): Amine-free buffers such as Phosphate-Buffered Saline (PBS), borate buffer, or carbonate-bicarbonate buffer are suitable for the conjugation step.[3][5]

Q4: What are the most common side reactions, and how can I minimize them?

A4: The most common side reactions in EDC/NHS coupling are NHS-ester hydrolysis and the formation of an N-acylurea byproduct.

  • NHS-ester Hydrolysis: The activated NHS-ester can react with water, which regenerates the original carboxylic acid and prevents conjugation. This hydrolysis reaction is faster at higher pH values. To minimize this, use the activated PEG linker immediately and be mindful that the stability of the NHS-ester decreases as the pH becomes more alkaline.[3]

  • N-acylurea Formation: This stable byproduct can form if the activated carboxyl group rearranges before reacting with the NHS. The presence of NHS or Sulfo-NHS greatly suppresses this side reaction by rapidly converting the activated carboxyl to the more stable NHS ester.[4]

Q5: My final yield is very low. What are the common causes?

A5: Low yield can stem from several factors:

  • Suboptimal pH: Ensure you are using the correct pH for both the activation and coupling steps.[4]

  • Inactive Reagents: EDC is moisture-sensitive and should be stored properly and prepared as a fresh solution immediately before use.[3] Similarly, ensure the purity of your PEG reagent.

  • Hydrolysis of NHS-ester: Delays between the activation and coupling steps can lead to significant hydrolysis of the reactive intermediate.[4]

  • Competing Nucleophiles: The presence of primary amines in your buffers (e.g., Tris) will compete with your target molecule for the activated PEG, reducing your yield.[5]

  • Purification Issues: PEGylated molecules can be challenging to purify due to their increased polarity. They may adhere strongly to normal-phase silica gel. Reverse-phase HPLC is often a more suitable purification method.[6]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the coupling reaction.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive EDC/NHS reagents.[3] 2. Incorrect buffer composition (e.g., presence of Tris or glycine).[3] 3. Suboptimal pH for activation or coupling.[4] 4. Hydrolysis of the NHS-ester intermediate due to delays.[4]1. Use fresh, high-quality EDC and NHS. Equilibrate vials to room temperature before opening to prevent moisture condensation.[3] 2. Use recommended buffers: MES for activation, PBS or Borate for coupling.[3] 3. Verify the pH of your buffers. Use a two-step pH protocol for optimal results.[3] 4. Add the activated PEG-acid to your amine-containing molecule immediately after the activation step.[3]
Multiple Products or Smear on Gel/Chromatogram 1. Multiple amine sites on the target molecule are being PEGylated. 2. The target molecule is not pure.1. Reduce the molar excess of the activated PEG linker relative to the target molecule. Optimize the stoichiometry to favor mono-PEGylation. 2. Confirm the purity of your starting materials using appropriate analytical techniques (e.g., LC-MS, NMR) before starting the reaction.[6]
Product Mass is Correct, but Purification is Difficult 1. High polarity of the PEGylated product.[6]1. Avoid normal-phase silica chromatography. Use reverse-phase HPLC for purification.[6] Consider other methods like size exclusion chromatography if applicable.
Side Reaction Peak Observed (e.g., N-acylurea) 1. Inefficient trapping of the O-acylisourea intermediate by NHS.1. Ensure an adequate molar excess of NHS or Sulfo-NHS is used during the activation step. A 1.25- to 2.5-fold molar excess of NHS over EDC is a good starting point.[3]

Experimental Protocols

Protocol 1: Deprotection of "this compound"
  • Dissolve the "this compound" in a suitable solvent such as dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA), often in a mixture with DCM (e.g., 50% TFA in DCM).

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction by LC-MS to confirm the loss of the t-butyl group (mass decrease of 56.1 Da).

  • Remove the solvent and excess TFA by rotary evaporation. The resulting "Acid-PEG14-COOH" can then be used in the coupling reaction.

Protocol 2: Two-Step EDC/NHS Coupling of Acid-PEG14-COOH to an Amine

This protocol is a general guideline and may require optimization for your specific molecules.

Materials:

  • "Acid-PEG14-COOH" (from Protocol 1)

  • Amine-containing target molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0

  • Coupling Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

Procedure:

Step 1: Activation of Acid-PEG14-COOH (pH 5.0-6.0)

  • Immediately before use, prepare stock solutions of EDC and NHS in the Activation Buffer (e.g., 10 mg/mL). EDC solutions are not stable and must be used promptly.[3]

  • Dissolve the "Acid-PEG14-COOH" in the Activation Buffer.

  • Add the EDC solution to the PEG-acid solution. A 2- to 10-fold molar excess of EDC over the PEG-acid is a common starting point.[3]

  • Immediately add the NHS solution. Use a 1.25- to 2.5-fold molar excess of NHS over EDC.[3]

  • Incubate the reaction for 15-30 minutes at room temperature.

Step 2: Conjugation to Amine (pH 7.2-7.5)

  • Prepare your amine-containing molecule in the Coupling Buffer.

  • Immediately add the activated PEG-acid solution from Step 1 to your amine-containing molecule solution. The molar ratio of PEG to the target molecule should be optimized based on the desired degree of labeling.

  • Allow the reaction to proceed for 2 hours at room temperature, or overnight at 4°C.

Step 3: Quenching

  • Add Quenching Buffer to the reaction mixture to quench any unreacted NHS-ester. A final concentration of 10-50 mM is typical. Incubate for 15-30 minutes.

Step 4: Purification

  • Purify the resulting conjugate using an appropriate method, such as reverse-phase HPLC, size exclusion chromatography, or dialysis.

Data and Reagent Stoichiometry

Parameter Recommended Range Notes
Activation pH 4.5 - 6.0Maximizes the formation of the amine-reactive NHS-ester.[3]
Coupling pH 7.0 - 8.5Ensures the target amine is deprotonated and nucleophilic.[3]
EDC Molar Excess (over PEG-Acid)2 - 10 foldA starting point for optimization.[3]
NHS/Sulfo-NHS Molar Excess (over EDC)1.25 - 2.5 foldSuppresses N-acylurea formation and improves efficiency.[3]
Activation Time 15 - 30 minutesSufficient time for NHS-ester formation at room temperature.[3]
Coupling Time 2 hours at RT to Overnight at 4°CReaction time depends on the reactivity of the target amine.

Visualized Workflows and Logic

G cluster_deprotection Step 1: Deprotection cluster_activation Step 2: Activation cluster_coupling Step 3: Coupling cluster_purification Step 4: Purification start This compound deprotect Add TFA in DCM start->deprotect acid Acid-PEG14-COOH deprotect->acid reagents EDC + NHS in MES Buffer (pH 5-6) acid->reagents activated Activated PEG-NHS Ester reagents->activated amine Amine-Target Molecule in PBS Buffer (pH 7.2-7.5) activated->amine product PEGylated Conjugate amine->product quench Quench Reaction product->quench purify Purify (e.g., HPLC) quench->purify final_product Final Product purify->final_product

Caption: General workflow for the deprotection and coupling of this compound.

G start Low Coupling Yield? ph_check Is pH correct for activation (5-6) and coupling (7-8.5)? start->ph_check Start Here reagent_check Are EDC/NHS reagents fresh and active? ph_check->reagent_check Yes ph_sol Adjust buffer pH ph_check->ph_sol No buffer_check Is buffer free of competing amines (e.g., Tris)? reagent_check->buffer_check Yes reagent_sol Use fresh reagents reagent_check->reagent_sol No hydrolysis_check Was activated PEG used immediately? buffer_check->hydrolysis_check Yes buffer_sol Use MES/PBS buffers buffer_check->buffer_sol No hydrolysis_sol Minimize time between activation and coupling hydrolysis_check->hydrolysis_sol No end_node Yield should improve hydrolysis_check->end_node Yes ph_sol->end_node reagent_sol->end_node buffer_sol->end_node hydrolysis_sol->end_node

Caption: Troubleshooting decision tree for low coupling reaction yield.

References

"Acid-PEG14-t-butyl ester" side reactions and byproduct formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Acid-PEG14-t-butyl ester. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this bifunctional PEG linker in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional polyethylene glycol (PEG) linker. It contains a carboxylic acid group on one end and a t-butyl ester protected carboxylic acid on the other, connected by a 14-unit PEG chain. Its primary application is in bioconjugation and drug delivery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible spacer to connect a target protein binder and an E3 ligase recruiter.

Q2: What are the potential side reactions I should be aware of when using the carboxylic acid moiety for coupling reactions?

When activating the terminal carboxylic acid for conjugation (e.g., with EDC/NHS), several side reactions can occur, leading to byproduct formation and reduced yield of the desired conjugate.[1][2][3]

  • N-acylurea Formation: A common side reaction with carbodiimide reagents like EDC is the rearrangement of the O-acylisourea intermediate to a stable, unreactive N-acylurea byproduct.[1][3] This is particularly problematic if the activated acid does not quickly react with a nucleophile (amine).

  • Hydrolysis of Activated Ester: The activated intermediate (e.g., NHS ester) is susceptible to hydrolysis, especially in aqueous solutions and at higher pH, which reverts the group back to the original carboxylic acid.[4][5]

  • Racemization: For chiral molecules, the activation process, especially with carbodiimides, can sometimes lead to racemization of the alpha-carbon to the carboxylic acid.[2] The addition of reagents like 1-hydroxybenzotriazole (HOBt) can help minimize this.[2]

Q3: Under what conditions is the t-butyl ester group labile, and what byproducts are formed upon its cleavage?

The t-butyl ester is a protecting group for the carboxylic acid. It is generally stable under neutral and basic conditions but is readily cleaved under acidic conditions.[6][7]

  • Acid-catalyzed Hydrolysis: Strong acids such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), or formic acid will efficiently remove the t-butyl group.[6] Weaker acids like aqueous phosphoric acid can also be used for a milder deprotection.[8]

  • Byproduct Formation: The primary byproduct of the acid-catalyzed cleavage of a t-butyl ester is isobutylene (a gas), along with the deprotected carboxylic acid.[6]

Troubleshooting Guide

Issue 1: Low Yield During Coupling Reaction with the Carboxylic Acid

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Hydrolysis of activated ester Ensure anhydrous conditions for the reaction setup. Use freshly prepared, anhydrous solvents. Perform the reaction at a slightly acidic to neutral pH (e.g., pH 6.0-7.5 for EDC/NHS chemistry) to minimize hydrolysis of the NHS ester.[5]
Formation of N-acylurea byproduct Use an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to convert the highly reactive O-acylisourea intermediate into a more stable, amine-reactive ester.[2][9] This intermediate is less prone to rearrangement and has a longer half-life in solution, allowing for more efficient coupling.
Suboptimal coupling reagent ratio Optimize the molar ratios of your coupling reagents (e.g., EDC and NHS) to the this compound. A common starting point is a slight excess of the coupling reagents.
Steric hindrance The PEG chain can sometimes cause steric hindrance. Consider using a longer reaction time or slightly elevated temperature (if your molecules are stable) to improve coupling efficiency.
Issue 2: Premature Cleavage of the t-Butyl Ester Group

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Exposure to acidic conditions Ensure that all reaction and purification steps prior to the intended deprotection are performed under neutral or basic conditions. Avoid acidic buffers or additives. Tert-butyl esters are highly stable under basic conditions.[6][7]
Use of certain Lewis acids Be aware that some Lewis acids can also promote the cleavage of t-butyl esters.[10] Avoid their use if the t-butyl group needs to remain intact.
Issue 3: Difficulty in Purifying the Final PEGylated Product

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Poor separation of PEGylated product from starting materials Due to the nature of the long PEG chain, the PEGylated product may have similar solubility and chromatographic behavior to the starting PEG linker. Consider using a combination of purification techniques. Size Exclusion Chromatography (SEC) is effective for separating molecules based on size, which is significantly altered by PEGylation.[11][] Ion Exchange Chromatography (IEX) can separate based on charge differences that may be present.[11][]
Streaking or poor resolution on silica gel chromatography PEG-containing molecules often streak on silica gel. Try using a solvent system such as chloroform-methanol with a small amount of acid (e.g., formic acid) or base (e.g., aqueous ammonia) to improve peak shape.[13] A gradient of ethanol/isopropanol in chloroform has also been reported to provide better separation.[13]
Product aggregation PEGylated molecules can sometimes aggregate. To mitigate this, you can alter buffer conditions such as pH and ionic strength.[11] During purification by SEC, reducing the flow rate may also help prevent pressure-induced aggregation.[14]
Low recovery from chromatography column The product may be irreversibly binding to the column matrix. For IEX, try increasing the salt concentration in the elution buffer. For Hydrophobic Interaction Chromatography (HIC), decrease the salt concentration.[11] Using a different type of stationary phase may also be necessary.

Visual Guides

Diagram 1: Side Reactions in Carboxylic Acid Activation

Side_Reactions Carboxylic_Acid R-COOH (this compound) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC Desired_Product Desired Amide Product (R-CO-NH-R') O_Acylisourea->Desired_Product + R'-NH2 (Amine) N_Acylurea N-Acylurea Byproduct (Unreactive) O_Acylisourea->N_Acylurea Rearrangement Hydrolysis Hydrolysis (Reverts to R-COOH) O_Acylisourea->Hydrolysis + H2O Amine R'-NH2 H2O H2O

Caption: Potential reaction pathways during EDC coupling of the carboxylic acid.

Diagram 2: t-Butyl Ester Deprotection Pathway

Deprotection_Pathway tButyl_Ester R-COO-tBu (Protected Acid) Protonated_Ester Protonated Ester tButyl_Ester->Protonated_Ester + H+ (Acid) Acid_Catalyst H+ Deprotected_Acid R-COOH (Final Product) Protonated_Ester->Deprotected_Acid tButyl_Cation t-Butyl Cation Protonated_Ester->tButyl_Cation Cleavage Isobutylene Isobutylene (gas) (Byproduct) tButyl_Cation->Isobutylene - H+ Purification_Workflow Crude_Mixture Crude Reaction Mixture Quench Quench Reaction (e.g., with Tris or Glycine) Crude_Mixture->Quench SEC Size Exclusion Chromatography (SEC) (Bulk separation of large vs. small molecules) Quench->SEC IEX_HIC Ion Exchange (IEX) or Hydrophobic Interaction (HIC) (Fine separation/polishing) SEC->IEX_HIC Fractions containing product Analysis Purity Analysis (HPLC, MS) IEX_HIC->Analysis Pure_Product Pure PEGylated Product Analysis->Pure_Product

References

Technical Support Center: Conjugation with Acid-PEG14-t-butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the conjugation of "Acid-PEG14-t-butyl ester," particularly focusing on issues related to low reaction yield.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a heterobifunctional crosslinker. It contains a carboxylic acid group at one end of a 14-unit polyethylene glycol (PEG) chain and a t-butyl ester protected carboxylic acid at the other. Its primary use is in bioconjugation, where the terminal carboxylic acid can be activated to react with primary amines on biomolecules, such as proteins or peptides, forming a stable amide bond. The t-butyl ester serves as a protecting group for a second carboxylic acid, which can be deprotected under acidic conditions for subsequent modifications.

Q2: What is the reaction mechanism for conjugating this compound to a protein?

The most common method for conjugating a PEG linker with a terminal carboxylic acid to a primary amine on a protein is through a two-step reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

  • Activation Step: EDC activates the carboxylic acid on the PEG linker to form a highly reactive O-acylisourea intermediate.

  • NHS Ester Formation and Amide Bond Formation: To improve stability and efficiency in aqueous solutions, NHS is added to convert the unstable O-acylisourea intermediate into a more stable NHS ester. This amine-reactive NHS ester then readily reacts with a primary amine on the target molecule (e.g., the side chain of a lysine residue on a protein) to form a stable amide bond, releasing NHS as a byproduct.[]

Q3: Why is a two-step protocol with different pH values recommended for the EDC/NHS conjugation?

A two-step protocol is highly recommended to optimize the efficiency of both the activation and conjugation steps.[2]

  • Activation (pH 4.5-6.0): The activation of the carboxylic acid by EDC is most efficient in a slightly acidic environment.[2][3]

  • Conjugation (pH 7.2-8.5): The subsequent reaction of the NHS-activated PEG with the primary amine on the target molecule is most efficient at a neutral to slightly basic pH. This is because the primary amine needs to be in its unprotonated form to act as an effective nucleophile.[2][4]

Q4: What is NHS-ester hydrolysis and how can it be minimized?

NHS-ester hydrolysis is a competing side reaction where the activated NHS ester reacts with water, regenerating the original carboxylic acid and preventing its conjugation to the target amine. This is a primary cause of low conjugation yields. The rate of hydrolysis is significantly influenced by pH, increasing as the pH becomes more alkaline. To minimize hydrolysis, it is crucial to use the freshly prepared activated PEG-NHS ester and to carefully control the pH and duration of the conjugation step.[2]

Q5: How can I remove the t-butyl protecting group after conjugation?

The t-butyl ester protecting group can be removed under acidic conditions, most commonly using trifluoroacetic acid (TFA). The deprotection reaction is typically performed by dissolving the PEGylated conjugate in a solution of TFA in an organic solvent like dichloromethane (DCM).[5][6]

Troubleshooting Guide for Low Conjugation Yield

This guide addresses common issues leading to low yields in this compound conjugation reactions.

Issue 1: Low or No Conjugation Detected

Potential CauseRecommended Action
Inactive Reagents EDC and NHS are moisture-sensitive. Ensure they are stored properly (desiccated at -20°C) and warm the vials to room temperature before opening to prevent condensation. Prepare EDC and NHS solutions immediately before use.[3]
Suboptimal pH Verify the pH of your buffers with a calibrated pH meter. Use a non-amine, non-carboxylate buffer like MES for the activation step (pH 4.5-6.0) and a buffer like PBS for the conjugation step (pH 7.2-8.5).[2][3]
Hydrolysis of NHS-ester Perform the conjugation step as soon as possible after the activation of the PEG linker. Avoid prolonged incubation times at high pH. Consider performing the reaction at 4°C overnight instead of a shorter incubation at room temperature to reduce the rate of hydrolysis.[2]
Inappropriate Buffer Composition Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates, as they will compete with the intended reaction. If your protein is in such a buffer, perform a buffer exchange into an appropriate buffer like PBS before starting the conjugation.[2]
Insufficient Molar Ratio of Reagents Optimize the molar ratio of the PEG linker, EDC, and NHS to your target molecule. A common starting point is a molar excess of the PEG linker and coupling reagents. A titration experiment is recommended to find the optimal ratios for your specific application.[2]

Issue 2: Protein Aggregation or Precipitation During Reaction

Potential CauseRecommended Action
Protein Instability Ensure your protein is soluble and stable in the chosen reaction buffers. The change in pH or addition of organic solvents (like DMSO or DMF for dissolving the PEG linker) can sometimes cause protein aggregation. Perform a buffer exchange to ensure compatibility.[3]
High Degree of PEGylation Excessive PEGylation can sometimes lead to aggregation. Reduce the molar excess of the this compound in the reaction.[2]
High EDC Concentration In some cases, very high concentrations of EDC can lead to protein precipitation. If you are observing precipitation, try reducing the EDC concentration.[3]

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Protein

This protocol provides a general guideline for the conjugation of this compound to a protein in an aqueous environment. Optimization may be required for specific applications.

Materials:

  • This compound

  • Protein to be conjugated (in an amine-free buffer, e.g., PBS)

  • Activation Buffer: 0.1 M MES, pH 5.5

  • Coupling Buffer: PBS, pH 7.4

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous DMF or DMSO

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Reagent Preparation:

    • Allow EDC and NHS/Sulfo-NHS vials to equilibrate to room temperature before opening.

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

    • Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use.

  • Activation of this compound:

    • In a reaction tube, mix the this compound solution with the freshly prepared EDC and NHS solutions. A typical starting molar ratio is 1:2:2 (PEG-Acid:EDC:NHS).

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to the Protein:

    • Add the activated this compound solution to the protein solution. A 1.5 to 10-fold molar excess of the activated linker to the protein is a good starting point, but this should be optimized.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.

  • Purification of the Conjugate:

    • Remove excess reagents and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer.

Protocol 2: Deprotection of the t-Butyl Ester

This protocol describes the removal of the t-butyl protecting group to reveal the free carboxylic acid.

Materials:

  • Lyophilized PEGylated protein

  • Deprotection Solution: 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Cold diethyl ether

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Lyophilize the PEGylated Protein: If the purified PEGylated protein is in an aqueous buffer, lyophilize it to dryness.

  • Initiate Deprotection: Dissolve the lyophilized PEGylated protein in the deprotection solution.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours.[7]

  • Remove TFA: Remove the TFA by rotary evaporation or by precipitating the deprotected conjugate with cold diethyl ether.[7]

  • Purification: Purify the deprotected PEGylated protein using size-exclusion chromatography or dialysis to remove residual TFA.[7]

Data Presentation

Table 1: Influence of Reaction Parameters on Conjugation Yield

ParameterConditionExpected Effect on YieldRationale
pH (Activation Step) 4.5 - 6.0OptimalMaximizes the formation of the amine-reactive NHS-ester.[2]
< 4.5 or > 6.0DecreaseInefficient activation of the carboxylic acid.
pH (Conjugation Step) 7.2 - 8.5OptimalFavors the reaction of the NHS-ester with the unprotonated primary amine.[2]
< 7.0DecreaseProtonation of the primary amine reduces its nucleophilicity.
> 8.5DecreaseIncreased rate of NHS-ester hydrolysis competes with the conjugation reaction.[2]
Molar Ratio (PEG:Protein) IncreasingIncrease (up to a point)Higher concentration of the PEG linker drives the reaction forward. Excessive amounts can lead to aggregation.[2]
Temperature 4°C (overnight)Potentially higherSlower reaction rate but reduces the rate of NHS-ester hydrolysis and potential protein aggregation.[2]
Room Temp (1-2 hours)Faster reactionHigher risk of NHS-ester hydrolysis and aggregation.[2]
Reaction Time IncreasingIncrease (up to a point)Allows more time for the reaction to proceed to completion. Prolonged times can lead to increased hydrolysis.[2]

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation Reaction cluster_purification 3. Purification & Deprotection cluster_analysis 4. Analysis prep_peg Prepare Acid-PEG14- t-butyl ester Solution activation Activation (pH 4.5-6.0) prep_peg->activation prep_protein Prepare Protein Solution (amine-free buffer) conjugation Conjugation (pH 7.2-8.5) prep_protein->conjugation prep_edc_nhs Prepare fresh EDC/NHS Solutions prep_edc_nhs->activation activation->conjugation quenching Quenching conjugation->quenching purify1 Purification of PEGylated Protein quenching->purify1 deprotection t-Butyl Deprotection (TFA/DCM) purify1->deprotection purify2 Final Purification deprotection->purify2 analysis Characterization (HPLC, MS, etc.) purify2->analysis

Caption: Experimental workflow for this compound conjugation.

troubleshooting_yield cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_protein Protein Issues start Low Conjugation Yield inactive_reagents Inactive EDC/NHS? start->inactive_reagents wrong_buffer Incorrect Buffer? start->wrong_buffer ph_issue Suboptimal pH? start->ph_issue hydrolysis NHS-ester Hydrolysis? start->hydrolysis aggregation Protein Aggregation? start->aggregation low_concentration Low Protein Concentration? start->low_concentration solution1 Use fresh reagents, store properly. inactive_reagents->solution1 Yes solution2 Use non-amine, non-carboxylate buffers (MES, PBS). wrong_buffer->solution2 Yes solution3 Verify pH for activation (4.5-6.0) and conjugation (7.2-8.5). ph_issue->solution3 Yes solution4 Use fresh activated PEG, optimize reaction time/temp. hydrolysis->solution4 Yes solution5 Optimize molar ratio, check buffer compatibility. aggregation->solution5 Yes solution6 Concentrate protein solution. low_concentration->solution6 Yes

Caption: Troubleshooting decision tree for low conjugation yield.

References

Preventing aggregation during "Acid-PEG14-t-butyl ester" labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bioconjugation. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding aggregation issues encountered during protein labeling with "Acid-PEG14-t-butyl ester".

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used for labeling?

This compound is a PEGylation reagent used to modify proteins or other molecules. It features two distinct ends:

  • A carboxylic acid (-COOH) group, which can be activated (commonly with EDC and NHS) to react with primary amine groups (like the side chain of lysine residues) on a protein, forming a stable amide bond.

  • A t-butyl ester , which protects a second carboxylic acid group. This protecting group is stable under the conditions of the initial labeling reaction but can be removed later using acidic conditions to expose the carboxylic acid for subsequent conjugation steps.

The polyethylene glycol (PEG) chain is hydrophilic and helps to increase the solubility and stability of the resulting conjugate.[1][2][3][4]

Q2: What are the primary causes of protein aggregation during PEGylation?

Protein aggregation during the labeling process is a common issue that can arise from several factors:

  • High Protein Concentration: When protein molecules are in close proximity, the likelihood of intermolecular interactions that lead to aggregation increases significantly.[5][6][7]

  • Suboptimal Reaction Conditions:

    • pH: If the reaction buffer pH is near the protein's isoelectric point (pI), its net charge will be minimal, reducing electrostatic repulsion and promoting aggregation.[8]

    • Temperature: Elevated temperatures can accelerate the reaction but may also cause protein denaturation and unfolding, exposing hydrophobic regions that drive aggregation.[7][9]

  • Over-labeling: A high molar ratio of the PEG reagent to the protein can lead to excessive modification of the protein's surface, altering its physicochemical properties and increasing its tendency to aggregate.[6][10]

  • Physical Stress: Mechanical forces from vigorous mixing, vortexing, or multiple freeze-thaw cycles can induce protein unfolding and subsequent aggregation.[6][7]

  • Presence of Impurities: Small amounts of existing protein aggregates or impurities in the sample can act as seeds, accelerating the formation of larger aggregates.[6][11][12]

Q3: How can I detect and quantify protein aggregation?

Several analytical techniques are effective for detecting and quantifying aggregation:

  • Visual Inspection: The simplest method is to check for visible signs of precipitation or cloudiness in the solution.[6]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. An increase in the average particle size or the polydispersity index (PDI) compared to the starting material indicates aggregation.[6]

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. The appearance of new peaks eluting earlier than the monomeric protein is a clear indicator of aggregate formation.[5][9]

Troubleshooting Guide: Preventing Aggregation

This guide addresses specific issues you may encounter and provides actionable solutions.

Problem: Visible precipitation or cloudiness is observed during or after the labeling reaction.

This indicates significant protein aggregation and requires immediate action to optimize the reaction conditions.

Potential CauseRecommended Solution & Rationale
High Protein Concentration Decrease the protein concentration to 1-2 mg/mL for the labeling reaction.[6] If a higher final concentration is needed, perform the conjugation at a lower concentration and then carefully concentrate the purified product using a method that minimizes shear stress, such as ultrafiltration with a suitable molecular weight cutoff membrane.
Suboptimal Buffer pH Ensure the buffer pH is at least 1-2 units away from your protein's isoelectric point (pI) to maintain electrostatic repulsion.[8] For the EDC/NHS activation step, a pH of 4.5-7.2 is most efficient, while the subsequent reaction with the amine is best at pH 7-8.[13] A compromise, such as pH 7.4, may be necessary to balance reaction efficiency with protein stability.[10] Avoid buffers containing primary amines (e.g., Tris, Glycine) as they will compete in the reaction.[13]
Incorrect Stoichiometry Reduce the molar excess of the "this compound" reagent. Perform a titration experiment with varying reagent-to-protein ratios (e.g., 5:1, 10:1, 20:1) to find the optimal balance between labeling efficiency and protein stability.[6][10]
High Temperature Conduct the labeling reaction at a lower temperature, such as 4°C.[6][10] This will slow down the aggregation process, though it may require a longer incubation time to achieve the desired degree of labeling.
Presence of "Seed" Aggregates Before starting the reaction, centrifuge your initial protein solution at high speed (e.g., >14,000 x g for 10-15 minutes) or filter it through a 0.22 µm filter to remove any pre-existing aggregates.
Problem: Analysis by SEC or DLS shows an increase in high molecular weight species after purification.

This suggests the formation of soluble aggregates, which are not visible to the naked eye but can still compromise the quality and function of your conjugate.

Potential CauseRecommended Solution & Rationale
Over-labeling As with visible precipitation, a high degree of labeling can alter the protein's surface properties, leading to the formation of soluble oligomers. Reduce the molar excess of the PEG reagent.[10]
Buffer Composition The composition of your reaction and storage buffers is critical. Incorporate stabilizing excipients to enhance protein solubility and prevent aggregation.[10] These additives can be included in both the labeling reaction and the final storage buffer.
Final Buffer Instability After purification (e.g., by SEC or dialysis), ensure the final buffer is optimized for the stability of the conjugate. The ideal storage buffer may be different from the optimal reaction buffer.
Table 1: Recommended Stabilizing Excipients
Additive ClassExampleTypical ConcentrationRationale
Amino Acids L-Arginine, Glycine50-250 mMSuppress protein aggregation by interacting with hydrophobic patches and stabilizing the native protein structure.[5]
Sugars/Polyols Sucrose, Trehalose, Glycerol5-20% (w/v)Act as protein stabilizers, promoting the native conformation.[5][10]
Surfactants Polysorbate 20 (Tween-20), Polysorbate 800.01-0.1% (v/v)Low concentrations of non-ionic surfactants can prevent surface-induced aggregation and stabilize proteins.[5][10]
Salts Sodium Chloride (NaCl)50-150 mMCan help screen electrostatic interactions that might otherwise lead to aggregation, although the optimal concentration is protein-dependent.[6]

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Protein Labeling with this compound

This protocol outlines the two-step process of activating the PEG reagent's carboxylic acid group and then conjugating it to a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).

  • This compound.

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • NHS (N-hydroxysuccinimide).

  • Activation Buffer (e.g., 0.1 M MES, pH 5.0-6.0).

  • Reaction Buffer (e.g., PBS, pH 7.2-7.5).[13]

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

  • Purification column (e.g., SEC or desalting column).

Procedure:

  • Protein Preparation: Ensure your protein is in an amine-free buffer at a concentration of 1-5 mg/mL.[10] Remove any pre-existing aggregates by centrifugation or filtration.

  • Reagent Preparation: Immediately before use, prepare stock solutions of EDC and NHS in the Activation Buffer. Dissolve the this compound in an organic solvent like DMSO or DMF, and then dilute it into the Activation Buffer.

  • Carboxylic Acid Activation:

    • In a separate tube, mix the this compound with a molar excess of EDC and NHS in Activation Buffer.

    • Incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate.[13]

  • Labeling Reaction:

    • Add the activated PEG-NHS ester solution to the protein solution. The reaction pH should be adjusted to 7.2-7.5 for optimal conjugation to primary amines.[13]

    • Incubate for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. This will hydrolyze any unreacted NHS-ester.

  • Purification: Remove excess PEG reagent and byproducts by running the reaction mixture through a size exclusion or desalting column equilibrated with your desired storage buffer.[9]

  • Analysis: Characterize the purified conjugate using SEC and DLS to confirm the degree of labeling and assess the extent of aggregation.

Protocol 2: Aggregation Analysis by Dynamic Light Scattering (DLS)
  • Sample Preparation: Prepare your protein sample (pre- and post-labeling) at a concentration of 0.5-1.0 mg/mL in the final storage buffer. Filter the sample through a low-protein-binding 0.22 µm syringe filter.

  • Data Acquisition: Pipette the sample into a clean cuvette, ensuring no bubbles are present. Allow the sample to equilibrate to the instrument's temperature.

  • Measurement: Acquire at least three measurements to ensure reproducibility.

  • Data Analysis: Analyze the size distribution profile. Compare the hydrodynamic radius and the polydispersity index (PDI) of the labeled protein to the unlabeled control.[6] A significant increase in either parameter suggests aggregation.[6]

Logical & Experimental Workflows

G prep 1. Protein Preparation (Buffer Exchange, Purity Check, Remove Seed Aggregates) reagent 2. Reagent Preparation (Dissolve PEG, EDC, NHS) activation 3. Acid Activation (Mix PEG + EDC/NHS) reagent->activation reaction 4. Labeling Reaction (Mix Activated PEG + Protein) activation->reaction quench 5. Quench Reaction (Add Tris or Glycine) reaction->quench purify 6. Purification (Size Exclusion Chromatography) quench->purify analysis 7. Analysis & Characterization (DLS, SEC, Activity Assay) purify->analysis

Caption: General experimental workflow for protein labeling.

G start Aggregation Observed? visible_q Visible Precipitate? start->visible_q Yes soluble_q Soluble Aggregates (High PDI / SEC Peak Shift)? start->soluble_q No conc_q Protein > 5 mg/mL? visible_q->conc_q Yes ph_q pH near pI? conc_q->ph_q No sol_conc Action: Lower Protein Concentration conc_q->sol_conc Yes ratio_q High Reagent Ratio? ph_q->ratio_q No sol_ph Action: Adjust Buffer pH ph_q->sol_ph Yes sol_ratio Action: Reduce Molar Ratio ratio_q->sol_ratio Yes overlabel_q Over-labeling? soluble_q->overlabel_q Yes buffer_q Buffer Additives Used? overlabel_q->buffer_q No sol_overlabel Action: Optimize Stoichiometry overlabel_q->sol_overlabel Yes sol_buffer Action: Add Stabilizing Excipients (Arginine, Sucrose, etc.) buffer_q->sol_buffer No

Caption: Troubleshooting logic for aggregation issues.

References

Technical Support Center: Improving "Acid-PEG14-t-butyl ester" Reaction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "Acid-PEG14-t-butyl ester" reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving the efficiency of your PEGylation experiments. Here you will find frequently asked questions (FAQs), in-depth troubleshooting guides, detailed experimental protocols, and quantitative data to support your work.

Frequently Asked Questions (FAQs)

Q1: What is the basic reaction principle for using "this compound"?

A1: "this compound" is a bifunctional linker. The carboxylic acid end is first activated, typically into an N-hydroxysuccinimide (NHS) ester using carbodiimide chemistry (e.g., with EDC). This amine-reactive NHS ester then couples with a primary amine on your target molecule (like a protein, peptide, or small molecule therapeutic) to form a stable amide bond. The t-butyl ester on the other end serves as a protecting group for a second carboxylic acid, which can be deprotected in a subsequent step for further modifications.

Q2: Why is my NHS ester activation step failing or giving low yields?

A2: Low activation efficiency is a common issue. Key factors include:

  • Moisture: EDC is highly sensitive to moisture and will be rapidly hydrolyzed and inactivated. Ensure all solvents and reagents are anhydrous.

  • Incorrect pH: The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH of 4.5-6.0.[1] Buffers like MES are ideal for this step.

  • Reagent Instability: EDC solutions are not stable and must be prepared fresh and used immediately.[2] Similarly, NHS esters are prone to hydrolysis, so they should not be stored in solution for extended periods.[3]

Q3: What is the optimal pH for conjugating the activated PEG-NHS ester to my amine-containing molecule?

A3: The conjugation reaction is most efficient at a pH between 7.2 and 8.5.[4] This is because the primary amine on your target molecule must be deprotonated to be nucleophilic. However, a major competing reaction is the hydrolysis of the NHS ester, which accelerates at higher pH values.[5][6] A pH of 7.5-8.0 is often a good compromise to balance amine reactivity with NHS ester stability.

Q4: What are the best buffers to use for the activation and conjugation steps?

A4: Buffer selection is critical.

  • Activation Step (pH 4.5-6.0): Use a non-amine, non-carboxylate buffer. 2-(N-morpholino)ethanesulfonic acid (MES) buffer is a common and effective choice.[7] Avoid phosphate buffers as they can participate in side reactions.[7]

  • Conjugation Step (pH 7.2-8.5): Use a non-amine buffer like phosphate-buffered saline (PBS) or borate buffer.[3] Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for the PEG-NHS ester.[3]

Q5: How can I monitor the progress of my reaction?

A5: You can monitor the reaction using a combination of techniques:

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to visualize the consumption of your starting materials and the formation of the product.[8] A change in polarity will result in different Rf values for the starting acid, the activated NHS ester, and the final conjugate.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more definitive information, allowing you to track the masses of the reactants and products over time to confirm the reaction is proceeding as expected.[9][10]

Q6: How do I remove the t-butyl ester protecting group after conjugation?

A6: The t-butyl ester is typically removed under acidic conditions. A common and effective method is to treat the PEGylated conjugate with a solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[11] The reaction is usually complete within a few hours at room temperature.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis and use of "this compound" derivatives.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Activated PEG-NHS Ester 1. Moisture in reagents or solvents. 2. EDC has degraded. 3. Suboptimal pH for activation. 4. Incorrect molar ratio of reagents.1. Use anhydrous solvents (e.g., DMF, DCM) and fresh, high-purity reagents. 2. Use a fresh bottle of EDC and prepare the solution immediately before use. 3. Perform activation in a non-amine, non-carboxylate buffer at pH 4.5-6.0 (e.g., MES buffer). 4. Use a slight molar excess of EDC and NHS relative to the PEG-acid (e.g., 1.2-1.5 equivalents of each).
Low Yield of Final PEG Conjugate 1. Hydrolysis of the PEG-NHS ester. 2. Suboptimal pH for conjugation. 3. Competing amine-containing species in the buffer (e.g., Tris, glycine). 4. Steric hindrance on the target molecule.1. Add the freshly prepared PEG-NHS ester to the amine solution immediately. Minimize reaction time in aqueous buffer. 2. Adjust the pH of the reaction to 7.2-8.5 using a suitable buffer like PBS or borate buffer. 3. Perform a buffer exchange to remove any interfering amine-containing substances before adding the PEG-NHS ester. 4. Increase the molar excess of the PEG-NHS ester (e.g., 5-20 fold excess) and/or increase the reaction time.
Multiple Products or Side Products Observed 1. Formation of N-acylurea byproduct. 2. Di- or poly-PEGylation of the target molecule. 3. Hydrolysis of the t-butyl ester during workup.1. The addition of NHS helps to suppress the formation of N-acylurea by converting the unstable O-acylisourea intermediate to the more stable NHS ester.[12] Ensure NHS is present in the activation step. 2. Reduce the molar excess of the PEG-NHS ester. Optimize stoichiometry to favor mono-PEGylation. 3. Avoid strongly acidic or basic conditions during the purification of the PEG-t-butyl ester conjugate.
Difficulty in Product Purification 1. PEG derivatives can be "sticky" and cause streaking on silica gel columns. 2. Co-elution of product with unreacted starting material or byproducts.1. Consider using reversed-phase HPLC (RP-HPLC) for better separation of PEGylated small molecules.[13][] 2. For larger molecules like proteins, use Size Exclusion Chromatography (SEC) to separate based on size, or Ion Exchange Chromatography (IEX) if there is a sufficient charge difference.[13]

Data Presentation

Table 1: Effect of pH on NHS Ester Hydrolysis and Amidation Rate

The efficiency of the conjugation reaction is a balance between the rate of the desired reaction with the amine and the rate of the competing hydrolysis of the NHS ester.[5]

pH Half-life of NHS Ester Relative Amidation Rate Relative Hydrolysis Rate Resulting Conjugation Efficiency
7.0~4-5 hours (at 0°C)[6]LowLowLow to Moderate
7.5ShorterModerateModerateGood
8.0~1 hour (at RT)[1]HighHighOptimal for many applications
8.6~10 minutes (at 4°C)[6]Very HighVery HighOften Decreased (due to rapid hydrolysis)
9.0Minutes[3]HighestHighestLow

Data compiled from multiple sources and represents typical trends. Actual rates are substrate-dependent.

Table 2: Recommended Molar Ratios for NHS Ester Activation

The stoichiometry of the activation reagents is crucial for efficiently converting the carboxylic acid to the NHS ester while minimizing side reactions.[15]

Reagent Molar Equivalents (relative to this compound) Purpose
EDC1.1 - 1.5Activates the carboxylic acid to form the O-acylisourea intermediate.
NHS (or Sulfo-NHS)1.1 - 1.5Reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester, improving yield and reducing side products.

Experimental Protocols

Protocol 1: Activation of "this compound" to its NHS Ester

This protocol describes the conversion of the terminal carboxylic acid to an amine-reactive NHS ester.

Materials:

  • "this compound"

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Reaction vessel under an inert atmosphere (e.g., nitrogen or argon)

  • Magnetic stirrer and stir bar

Methodology:

  • Under an inert atmosphere, dissolve "this compound" (1 equivalent) in anhydrous DMF.

  • Add NHS (1.2 equivalents) to the solution and stir until dissolved.

  • Add EDC (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS. The activated NHS ester is typically more nonpolar than the starting acid.

  • The resulting solution containing the activated "Acid-PEG14-NHS-ester" can be used immediately in the next step without purification.

Protocol 2: Conjugation of Activated PEG-NHS Ester to a Primary Amine

This protocol provides a general procedure for coupling the activated PEG linker to a target molecule containing a primary amine.

Materials:

  • Solution of activated "Acid-PEG14-NHS-ester" (from Protocol 1)

  • Amine-containing target molecule

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Purification system (e.g., SEC or RP-HPLC)

Methodology:

  • Dissolve the amine-containing target molecule in the Reaction Buffer to a desired concentration (e.g., 1-10 mg/mL for proteins).

  • Slowly add the desired molar excess (e.g., 5-20 equivalents) of the activated PEG-NHS ester solution to the stirred solution of the target molecule. Ensure the final concentration of the organic solvent (e.g., DMF) is less than 10% of the total reaction volume.

  • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • (Optional but Recommended) Quench the reaction by adding Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted PEG-NHS ester. Incubate for 30 minutes at room temperature.

  • Purify the PEGylated conjugate using an appropriate method (e.g., dialysis, SEC for proteins; RP-HPLC for small molecules) to remove unreacted PEG, NHS, and EDC byproducts.

Protocol 3: Deprotection of the t-Butyl Ester

This protocol describes the final step to reveal the free carboxylic acid after conjugation.

Materials:

  • Purified "Conjugate-PEG14-t-butyl ester"

  • Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (v/v)

  • Cold diethyl ether

  • Centrifuge

Methodology:

  • Ensure the purified conjugate is dry (lyophilized if necessary).

  • Dissolve the conjugate in the Deprotection Solution.

  • Stir the reaction mixture at room temperature for 2-4 hours.[16] Monitor deprotection by LC-MS to confirm the loss of the t-butyl group (mass change of -56 Da).

  • Remove the DCM and excess TFA under reduced pressure (e.g., using a rotary evaporator or a stream of nitrogen).

  • Precipitate the deprotected product by adding cold diethyl ether.

  • Collect the product by centrifugation, wash with additional cold diethyl ether, and dry under vacuum.

Visualizations

Caption: Reaction pathway for the activation, conjugation, and deprotection of this compound.

Caption: Step-by-step experimental workflow for a typical PEGylation and deprotection sequence.

Caption: A decision tree for troubleshooting low yield in PEGylation reactions.

References

"Acid-PEG14-t-butyl ester" challenges in characterization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Acid-PEG14-t-butyl ester. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization and use of this bifunctional PEG linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional polyethylene glycol (PEG) linker. It possesses a terminal carboxylic acid and a t-butyl protected carboxyl group.[1] This structure allows for the sequential conjugation of two different molecules. The terminal carboxylic acid can be activated to react with primary amines, while the t-butyl ester provides a protecting group for a second carboxylic acid, which can be deprotected under acidic conditions for subsequent reactions. Its hydrophilic PEG spacer enhances the solubility and biocompatibility of the conjugated molecules, making it valuable in drug delivery, bioconjugation, and the development of antibody-drug conjugates (ADCs).

Q2: What are the typical storage conditions for this compound?

A2: Due to the hygroscopic nature of polyethylene glycol, it is recommended to store this compound at -20°C in a desiccated environment to prevent moisture absorption.[2][3][4] Moisture can affect the physical properties and potentially lead to the hydrolysis of the ester group over time.

Q3: What are some potential impurities in commercially available this compound?

A3: Potential impurities can include PEGs with different chain lengths (polydispersity), the corresponding di-acid (from premature deprotection of the t-butyl ester), or the di-ester (if the starting material for synthesis is not purely mono-functionalized). High-purity reagents with low polydispersity are crucial for reproducible results in conjugation reactions.[5][6]

Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy

Problem 1: My ¹H NMR spectrum is dominated by a large, broad peak from the PEG backbone, making it difficult to see other signals.

  • Cause: The 56 protons of the repeating ethylene glycol units in the PEG14 chain create a large signal, typically around 3.6 ppm, which can obscure adjacent peaks.

  • Troubleshooting Steps:

    • Optimize Solvent: Using deuterated dimethyl sulfoxide (DMSO-d6) can sometimes help in resolving hydroxyl protons, which appear as a distinct peak around 4.56 ppm and do not shift significantly with concentration.[7]

    • Accurate Integration: Ensure the integration of the t-butyl signal (a sharp singlet around 1.4 ppm) is set correctly relative to the PEG backbone protons. This ratio is a key indicator of the molecule's integrity.

    • Check for ¹³C Satellites: Be aware of ¹³C satellite peaks flanking the main PEG signal. In large polymers, these small peaks (resulting from ¹H-¹³C coupling) can have integrations comparable to the terminal group protons and should not be mistaken for impurities.[8][9][10] Correctly identifying these satellites can lead to a more accurate determination of molecular weight.

Functional Group Typical ¹H NMR Chemical Shift (ppm) Description
t-Butyl (-C(CH₃)₃)~1.4Singlet, 9H
PEG Backbone (-CH₂CH₂O-)~3.6Broad multiplet, 56H
Protons adjacent to ester/acid2.5 - 3.8Multiplets

Problem 2: I am unsure about the successful deprotection of the t-butyl group after my reaction.

  • Cause: Incomplete deprotection can lead to a mixture of starting material and the desired product.

  • Troubleshooting Steps:

    • Monitor by ¹H NMR: The most definitive way to confirm deprotection is the disappearance of the sharp singlet at approximately 1.4 ppm corresponding to the nine protons of the t-butyl group.[11]

    • Reaction Conditions: Standard deprotection involves treatment with an acid like trifluoroacetic acid (TFA) in dichloromethane (DCM).[12][13] Ensure sufficient reaction time and an adequate excess of acid. The byproduct, isobutylene, is volatile and typically removed under vacuum.[13][14]

Deprotection_Workflow cluster_reaction Deprotection Step cluster_analysis Analysis Acid_PEG_tBu This compound TFA_DCM TFA in DCM Reaction Stir at RT Acid_PEG_Acid Acid-PEG14-Acid Isobutylene Isobutylene (gas) NMR_Analysis ¹H NMR Analysis Check_tBu_Peak Check for disappearance of ~1.4 ppm singlet

Mass Spectrometry (MS)

Problem: My ESI-MS spectrum is very complex, showing multiple charge states and a wide distribution of masses.

  • Cause: Electrospray ionization (ESI) of PEGs often produces multiply charged ions.[15] This, combined with any inherent polydispersity of the PEG chain, leads to convoluted spectra where different oligomers with different charge states overlap.[16][17]

  • Troubleshooting Steps:

    • Use Charge-Stripping Agents: Post-column addition of a charge-stripping agent, such as a neutral gaseous base or triethylamine, can reduce the number of charges on the PEG ions, simplifying the spectrum.[15][18]

    • Optimize Ionization: MALDI-TOF MS is often preferred for polymers as it typically produces singly charged ions, resulting in a cleaner spectrum.[15] If using ESI, controlling the ionization by using specific additives like ammonium acetate can promote the formation of specific adducts (e.g., [M+NH₄]⁺) and simplify the data.[16][17]

    • Data Analysis: The mass difference between adjacent peaks in a series should correspond to the mass of the ethylene glycol unit (44.03 Da). This can help in identifying the PEG oligomer distribution.

MS_Troubleshooting_Logic Start Complex ESI-MS Spectrum Check_Polydispersity Is the PEG polydisperse? Start->Check_Polydispersity Check_Multiple_Charges Are multiple charge states observed? Check_Polydispersity->Check_Multiple_Charges Yes Action_Optimize_ESI Optimize ESI with additives (e.g., NH₄OAc) Check_Polydispersity->Action_Optimize_ESI No, but adducts vary Action_Charge_Stripping Use charge-stripping agents (e.g., TEA) Check_Multiple_Charges->Action_Charge_Stripping Yes Action_MALDI Consider MALDI-TOF MS for singly charged ions Check_Multiple_Charges->Action_MALDI No, but still complex End Simplified Spectrum Action_Charge_Stripping->End Action_MALDI->End Action_Optimize_ESI->End

High-Performance Liquid Chromatography (HPLC)

Problem: I am observing broad peaks and poor resolution in my reversed-phase HPLC analysis.

  • Cause: The inherent polydispersity of PEG chains can lead to peak broadening in RP-HPLC, as oligomers of different lengths may have slightly different retention times.[19] Additionally, the high polarity of the molecule can be challenging for traditional C18 columns.

  • Troubleshooting Steps:

    • Detector Choice: Since PEG lacks a strong UV chromophore, use a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector.[20][21][]

    • Column and Mobile Phase: A base-deactivated C8 or a specialized column for polar compounds might provide better peak shape than a standard C18 column.[23] A gradient elution with a mobile phase of acetonitrile and water is commonly used.[21]

    • Interpret Broad Peaks: Recognize that some peak broadening may be unavoidable due to PEG dispersity. The goal is to achieve a consistent and reproducible peak profile for comparative analysis.

Parameter Recommendation Rationale
Column Reversed-Phase C8 or specialized polar columnBetter retention and peak shape for polar analytes.[23]
Mobile Phase Acetonitrile/Water GradientEffective for eluting a range of PEG oligomers.[21]
Detector ELSD, RI, or MSNecessary due to the lack of a UV chromophore in PEG.[]
Flow Rate 0.5 - 1.0 mL/minStandard flow rates for analytical HPLC.

Experimental Protocols

Protocol 1: General ¹H NMR Characterization
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Analysis:

    • Reference the solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Identify the sharp singlet for the t-butyl group at ~1.4 ppm.

    • Identify the large multiplet for the PEG backbone protons around 3.6 ppm.

    • Integrate the t-butyl peak (to 9H) and the PEG backbone region. The integration of the PEG signal should be approximately 56H.

Protocol 2: RP-HPLC Method with ELSD Detection
  • System: An HPLC system equipped with a gradient pump and an ELSD detector.

  • Column: C8 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient: A typical gradient might be 20% to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • ELSD Settings:

    • Nebulizer Temperature: 30-40°C

    • Evaporator Temperature: 50-60°C

    • Gas Flow: ~1.5 L/min

  • Injection: Inject 10-20 µL of a ~1 mg/mL sample solution (dissolved in the initial mobile phase composition).

This guide provides a starting point for troubleshooting common issues. Specific experimental outcomes may vary, and further optimization of protocols may be necessary for your specific application.

References

Technical Support Center: Reaction Monitoring for Acid-PEG14-t-butyl ester by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions for monitoring reactions involving Acid-PEG14-t-butyl ester using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use?

This compound is a polyethylene glycol (PEG) linker molecule used in bioconjugation and drug delivery.[1][2] It possesses two distinct functional groups: a terminal carboxylic acid and a t-butyl protected carboxylic acid. The free carboxylic acid can be reacted with primary amines (e.g., on proteins, peptides, or small molecules) to form a stable amide bond, while the t-butyl ester group remains protected.[1] This t-butyl group can be removed later under acidic conditions if the second carboxylic acid needs to be exposed.[1][3] The hydrophilic PEG chain enhances the solubility and bioavailability of the conjugated molecule.[2][4]

Q2: Why is HPLC the recommended method for monitoring reactions with this compound?

High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose due to its high sensitivity, selectivity, and accuracy.[] It allows for the efficient separation of the starting materials (this compound and the amine-containing substrate), the desired product, and any potential side products or impurities.[][6] This separation enables accurate quantification of each component, making it possible to track the reaction's progress over time.[]

Q3: What are the main challenges when analyzing PEGylated compounds by HPLC?

Analyzing PEGylated molecules can present several challenges. Firstly, PEG itself lacks a strong UV chromophore, which can make detection difficult if the conjugated molecule is also not UV-active.[7] Secondly, PEG reagents and their conjugates are often heterogeneous, meaning they consist of a distribution of different PEG chain lengths, which can lead to broad peaks in the chromatogram.[8] Finally, the reaction mixture can be complex, containing unreacted starting materials, mono-PEGylated products, and potentially multi-PEGylated species, requiring a well-optimized separation method.[6]

Experimental Protocol: Monitoring an Amide Coupling Reaction

This protocol outlines a general reverse-phase HPLC (RP-HPLC) method for monitoring the coupling of this compound to a primary amine-containing molecule (Substrate-NH2).

Reaction Monitored: this compound + Substrate-NH2 -- (EDC/HATU) --> Product

1. Sample Preparation:

  • At various time points (e.g., 0, 1, 4, 24 hours), withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot into a larger volume (e.g., 190 µL) of the initial HPLC mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid). This prevents further reaction and precipitates excess reagents.

  • Vortex the diluted sample thoroughly.

  • Filter the sample through a 0.22 µm syringe filter before injection to prevent clogging the HPLC system.[9]

2. HPLC Method Details:

ParameterRecommended Condition
Column C18, 2.1 x 100 mm, 2.7 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Acetic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to 5% B over 1 minute, and equilibrate for 5 minutes.
Flow Rate 0.4 mL/min
Column Temp. 40 °C (Using a column oven is recommended for reproducible retention times)[10]
Injection Volume 5 µL
Detector UV-Vis Detector at a wavelength appropriate for Substrate-NH2 or the product. If reactants lack a chromophore, a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is recommended.[7]

Workflow Diagram

G reaction 1. Setup Reaction Mixture sampling 2. Withdraw Aliquot at Time Point (t) reaction->sampling quench 3. Quench & Dilute sampling->quench filter 4. Filter Sample (0.22 µm) quench->filter hplc 5. Inject into HPLC filter->hplc analysis 6. Analyze Chromatogram (Peak Area vs. Time) hplc->analysis

Caption: Experimental workflow for HPLC reaction monitoring.

Troubleshooting Guide

Peak & Baseline Problems

Q4: My peaks are tailing or showing poor shape. What can I do?

Peak tailing can be caused by several factors.[11] The most common are chemical interactions with the column or issues with the sample solvent.[12]

  • Check Sample Solvent: The solvent used to dissolve your sample may be too strong.[11] Whenever possible, dissolve your sample in the initial mobile phase composition.

  • Reduce Sample Load: Overloading the column can lead to broad, tailing peaks. Try injecting a smaller volume or diluting your sample further.[9]

  • Adjust Mobile Phase pH: If your molecule has basic functional groups, it can interact with residual silanols on the silica-based column. Using a slightly lower pH mobile phase (e.g., with formic acid) can help protonate these groups and improve peak shape.[12]

  • Column Contamination: Contaminants from previous injections can build up at the head of the column, causing peak distortion.[11] Try flushing the column with a strong solvent or, if the problem persists, replace the guard column.[10]

Q5: My retention times are shifting between injections. Why is this happening?

Inconsistent retention times are a common issue, often related to system instability.[13]

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A common mistake is not allowing enough time for the gradient to return to the starting conditions and stabilize.[10]

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a thermostatted column oven is crucial for reproducibility.[10]

  • Mobile Phase Composition: If you are mixing solvents online, ensure the pump's proportioning valves are working correctly.[10] If the problem continues, try preparing the mobile phase manually (pre-mixing) to rule out a pump issue.[11]

  • Leaks: Check all fittings for leaks, as even a small leak can cause fluctuations in flow rate and pressure, leading to shifting retention times.[10]

Q6: I am seeing a new, unexpected peak in my chromatogram, especially at later time points. What could it be?

An unexpected peak could be a reaction byproduct or a degradation product. With this compound, a primary concern is the premature cleavage of the t-butyl ester protecting group.

  • t-Butyl Ester Hydrolysis: The t-butyl ester is sensitive to acid.[3] If your mobile phase contains a strong acid like trifluoroacetic acid (TFA), you may be hydrolyzing the ester on-column, creating a new, more polar species that elutes earlier.[14]

    • Solution: Switch to a weaker acid modifier like formic acid (0.1%).

    • Confirmation: Collect the fraction corresponding to the new peak and analyze it by mass spectrometry to confirm its identity.

System & Data Problems

Q7: My system backpressure is suddenly very high. What should I do?

High backpressure is typically caused by a blockage in the system.[12]

  • Isolate the Problem: Systematically remove components from the flow path (starting from the detector and moving backward) to identify the source of the blockage. Check the pressure with and without the column to determine if the column is plugged.[15]

  • Check Filters: The most common culprits are clogged in-line filters or column inlet frits.[9] Ensure all samples and mobile phases are filtered before use.[9]

  • Buffer Precipitation: If you are using buffers, ensure they are fully soluble in the mobile phase mixture. A high concentration of organic solvent can cause buffers to precipitate.[12]

Q8: How do I interpret the data to determine reaction completion?

Monitor the peak areas of the starting materials and the product over time.

  • Starting Material: The peak area of the this compound (and/or Substrate-NH2) should decrease as the reaction proceeds.

  • Product: A new peak corresponding to the product should appear and its peak area should increase over time.

  • Completion: The reaction is considered complete when the peak area of the limiting starting material is gone or no longer changes significantly over consecutive time points.

Data Presentation: Reaction Progress Table

Time Point (Hours)Retention Time: this compound (min)Peak Area: this compoundRetention Time: Product (min)Peak Area: Product% Conversion (Approx.)
010.25,234,000-00%
110.22,610,00012.52,598,000~50%
410.2530,00012.55,195,000~90%
2410.2< 10,00012.55,750,000>99%

Note: Retention times and peak areas are for illustrative purposes. % Conversion is estimated based on the disappearance of starting material.

Troubleshooting Logic Diagram

G start Problem Detected: Shifting Retention Times q1 Is the column oven on and at the correct temperature? start->q1 sol1 Turn on oven and set temperature. Re-run. q1->sol1 NO q2 Is the column fully equilibrated before injection? q1->q2 YES a1_yes YES a1_no NO sol2 Increase equilibration time in the method. Re-run. q2->sol2 NO q3 Are you using pre-mixed mobile phase? q2->q3 YES a2_yes YES a2_no NO sol3a Prepare fresh mobile phase. Check for leaks. q3->sol3a YES sol3b Suspect pump proportioning. Try pre-mixed mobile phase. q3->sol3b NO a3_yes YES a3_no NO

Caption: Troubleshooting decision tree for shifting retention times.

References

Validation & Comparative

A Researcher's Guide to Bioconjugation: Acid-PEG14-t-butyl Ester vs. Other PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the choice of a polyethylene glycol (PEG) linker is a critical determinant of the efficacy, stability, and overall performance of the resulting conjugate. Among the diverse array of PEG linkers available, Acid-PEG14-t-butyl ester has emerged as a versatile tool. This guide provides an objective comparison of this compound with other commonly employed PEG linkers, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals in their selection process.

The Role of this compound in Bioconjugation

This compound is a heterobifunctional linker characterized by a 14-unit polyethylene glycol chain, a terminal carboxylic acid, and a t-butyl ester protecting group. This structure offers a key advantage: the carboxylic acid can be activated for conjugation to amine-containing biomolecules, while the t-butyl ester provides a stable protecting group that can be removed under specific acidic conditions to reveal a second reactive carboxyl group for further modification. This allows for a controlled, stepwise conjugation strategy.

The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the conjugated molecules.[1] The primary application of this linker involves the formation of a stable amide bond with primary amines, such as those found on the surface of proteins and peptides.

Comparative Analysis of PEG Linker Chemistries

The performance of this compound is best understood in the context of alternative linker technologies. The choice of linker chemistry is a critical factor influencing the therapeutic index, stability, and efficacy of the final bioconjugate.[2]

Linker ChemistryTarget Functional GroupBond FormedKey AdvantagesKey Disadvantages
Acid-PEG-t-butyl ester (after deprotection and activation) Primary Amines (e.g., Lysine, N-terminus)AmideControlled, stepwise conjugation possible. Amide bonds are highly stable.[3]Requires deprotection and activation steps, adding complexity to the protocol.
NHS Ester-PEG Primary Amines (e.g., Lysine, N-terminus)AmideHigh reactivity with amines, leading to efficient conjugation.[4]Susceptible to hydrolysis in aqueous solutions, which can reduce conjugation efficiency. Can lack specificity, resulting in a heterogeneous mixture of conjugates.[2]
Maleimide-PEG Thiols (e.g., Cysteine)ThioetherHighly specific for thiol groups, allowing for site-specific conjugation.[4] The thioether bond is stable.[5]Requires the presence of a free thiol group on the biomolecule, which may necessitate prior reduction of disulfide bonds.[4]
Aldehyde-PEG Primary Amines (e.g., N-terminus)Secondary Amine (after reduction)Can be used for N-terminal specific conjugation, leading to a more homogeneous product.[2]The initial imine bond is unstable and requires a reduction step to form a stable secondary amine.

Quantitative Performance Data

The selection of a PEG linker can significantly impact the biological activity and pharmacokinetic profile of a bioconjugate. The length of the PEG chain is a particularly crucial parameter.

Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties

BioconjugatePEG Molecular Weight (kDa)Change in Half-LifeIn Vitro Cytotoxicity (IC50)Reference
Affibody-MMAE Conjugate0 (No PEG)19.6 min (baseline)Baseline
42.5-fold increase4.5-fold reduction
1011.2-fold increase22-fold reduction

These data illustrate a common trade-off in PEGylation: while longer PEG chains can significantly prolong the circulation half-life of a bioconjugate, they can also lead to a decrease in in vitro potency, likely due to steric hindrance.[4]

Impact of Linker Structure on PEG-Interferon Conjugate Bioactivity

ConjugateYieldBioactivity (IU/mg)
mPEG2L-IFN25%2.8 x 10⁶
mPEG2P-IFN24%3.95 x 10⁶
mPEG(2)M-IFN17%6.7 x 10⁶

This study on di-branched PEGs demonstrates that the linker's structure, not just its size, plays a role in the synthesis yield and the biological activity of the final conjugate. The authors noted that longer linkers were more reactive for conjugation but had an inverse effect on the in vitro bioactivity.[6][7]

Experimental Protocols

Detailed methodologies are crucial for reproducible bioconjugation. Below are generalized protocols for the use of Acid-PEG-t-butyl ester and common alternatives.

Protocol 1: Deprotection of t-Butyl Ester and Activation of Carboxylic Acid

This protocol describes the initial steps required before conjugating with an Acid-PEG-t-butyl ester linker.

Materials:

  • Acid-PEG-t-butyl ester conjugate

  • Trifluoroacetic acid (TFA)[1]

  • Dichloromethane (DCM)[1]

  • Cold diethyl ether[1]

  • N-hydroxysuccinimide (NHS)[1]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[1]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[1]

Procedure:

  • Deprotection:

    • Dissolve the Acid-PEG-t-butyl ester conjugate in DCM.[1]

    • Add TFA to the solution (typically 20-50% v/v).[1]

    • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or HPLC.[1]

    • Remove the TFA by rotary evaporation or by precipitating the deprotected conjugate with cold diethyl ether.[2]

  • Activation:

    • Dissolve the deprotected PEG-acid in anhydrous DMF or DMSO.[1]

    • Add EDC and NHS to activate the carboxylic acid, forming an NHS ester.[1]

    • Stir for 1-2 hours at room temperature. The activated PEG linker is now ready for conjugation to an amine-containing biomolecule.[1]

Protocol 2: Conjugation of Activated Acid-PEG Linker to a Protein

Materials:

  • Activated PEG-NHS ester (from Protocol 1)

  • Protein solution (1-10 mg/mL in amine-free buffer)

  • Amine-free buffer (e.g., PBS, HEPES, bicarbonate buffer, pH 7.2-8.5)[2]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.4)[2]

  • Purification system (e.g., size-exclusion chromatography or dialysis)[2]

Procedure:

  • Ensure the protein solution is in an amine-free buffer at the desired pH (7.2-8.5).[2]

  • Add a 10- to 50-fold molar excess of the dissolved activated PEG-NHS ester to the protein solution while gently stirring. The final volume of the organic solvent should not exceed 10% of the total reaction volume.[2]

  • Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[2]

  • To stop the reaction, add a quenching buffer to consume any unreacted NHS ester.[2]

  • Remove excess, unreacted PEG linker and byproducts by size-exclusion chromatography or dialysis.[2]

Protocol 3: NHS-Ester PEGylation of a Protein

Materials:

  • Protein to be PEGylated

  • PEG-NHS ester reagent

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0[4]

  • Anhydrous DMF or DMSO[4]

  • Desalting column or dialysis cassette for purification[4]

Procedure:

  • Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.[4]

  • Immediately before use, prepare a 10mM solution of the PEG-NHS ester in anhydrous DMF or DMSO.[8]

  • Add a 20-fold molar excess of the PEG-NHS ester solution to the protein solution.[8]

  • Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[4]

  • Remove the unreacted PEG-NHS ester and byproducts using a desalting column or by dialysis.[4]

Protocol 4: Maleimide PEGylation of a Protein

Materials:

  • Thiol-containing protein (e.g., a protein with a free cysteine residue)

  • PEG-Maleimide reagent

  • Thiol-free buffer (e.g., PBS), pH 6.5-7.5[4]

  • Desalting column or dialysis cassette for purification[4]

Procedure:

  • Dissolve the thiol-containing protein in a thiol-free buffer at a pH between 6.5 and 7.5. If necessary, reduce disulfide bonds with a reducing agent and subsequently remove it.[4]

  • Prepare a stock solution of the PEG-Maleimide reagent in the same buffer.

  • Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution.[5]

  • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[5]

  • Purify the PEGylated protein using a desalting column or dialysis to remove unreacted PEG-Maleimide.[4]

Visualizing Bioconjugation Workflows

To further clarify the experimental processes, the following diagrams illustrate the key workflows.

Deprotection_Activation_Workflow cluster_deprotection Deprotection cluster_activation Activation Acid_PEG_tBu Acid-PEG-t-butyl ester Deprotected_PEG Deprotected PEG-Acid Acid_PEG_tBu->Deprotected_PEG  Stir 1-4h RT TFA_DCM TFA in DCM TFA_DCM->Acid_PEG_tBu Activated_PEG Activated PEG-NHS Ester Deprotected_PEG->Activated_PEG  Stir 1-2h RT EDC_NHS EDC, NHS in DMF/DMSO EDC_NHS->Deprotected_PEG

Workflow for the deprotection and activation of Acid-PEG-t-butyl ester.

Conjugation_Workflow cluster_conjugation Conjugation cluster_purification Purification Activated_PEG Activated PEG Linker (e.g., NHS Ester) Conjugate PEG-Protein Conjugate Activated_PEG->Conjugate  Incubate Protein Protein with Primary Amines Protein->Conjugate Purification_Step Size-Exclusion Chromatography or Dialysis Conjugate->Purification_Step Purified_Conjugate Purified PEG-Protein Conjugate Purification_Step->Purified_Conjugate

General workflow for protein conjugation and purification.

Conclusion

The selection of a PEG linker is a multifaceted decision that requires careful consideration of the target biomolecule, the desired properties of the final conjugate, and the synthetic strategy. This compound offers a controlled approach to bioconjugation through its protected carboxylic acid, enabling stepwise modifications. However, this comes with the need for additional deprotection and activation steps.

In contrast, NHS ester and maleimide-functionalized PEGs provide more direct conjugation routes, albeit with considerations for hydrolysis and the availability of specific functional groups. The provided quantitative data underscores the significant impact of PEG linker length and structure on the pharmacokinetic profile and biological activity of the resulting bioconjugate. Ultimately, the optimal PEG linker will be application-dependent, and the experimental protocols and comparative data presented in this guide serve as a valuable resource for making an informed choice.

References

Purity Analysis of Acid-PEG14-t-butyl ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) for the purity analysis of Acid-PEG14-t-butyl ester, a heterobifunctional PROTAC linker. Due to the limited availability of public-facing raw experimental data for this specific molecule, this guide will focus on established methodologies and illustrative data to demonstrate how these techniques are applied for quality assessment.

Comparative Purity Analysis: NMR vs. HPLC

Both NMR and HPLC are powerful techniques for assessing the purity of polyethylene glycol (PEG) derivatives.[1] However, they provide different and complementary information. A combination of both methods is often employed for comprehensive quality control.

Parameter1H NMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)
Principle Measures the magnetic properties of atomic nuclei to provide detailed structural information.Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.
Information Provided - Structural confirmation- Identification and quantification of impurities with different chemical structures- Determination of functionalization efficiency- Quantification of the main component- Detection and quantification of impurities with different polarity or size- Assessment of polydispersity
Strengths - Provides unambiguous structural information- Can identify unknown impurities if sufficient concentration- Relatively fast for routine checks- High sensitivity for detecting low-level impurities[1]- High resolving power for complex mixtures- Accurate quantification[1]
Limitations - Lower sensitivity compared to HPLC- Can be difficult to quantify impurities with overlapping signals- 13C-1H coupling can complicate spectral analysis for large polymers[][]- Does not provide structural information on its own- Method development can be time-consuming- Equipment can be expensive[1]

Illustrative Purity Data

The following tables represent typical data that would be generated during the purity analysis of this compound.

Table 1: Illustrative ¹H NMR Purity Analysis

Signal AssignmentChemical Shift (ppm)Integration (Relative)Expected IntegrationPurity Indication
t-butyl~1.4599Confirms presence of t-butyl ester protecting group.
PEG backbone~3.64~56~56Main signal for the PEG chain. Broadness can indicate polydispersity.
-CH₂-COO-~2.6222Corresponds to the methylene protons adjacent to the carboxylic acid.
-CH₂-O-CO-~4.2522Methylene protons adjacent to the ester. A downfield shift confirms esterification.[][]
Unreacted PEG-OH~4.6 (in DMSO-d6)< 0.10Presence of this signal would indicate incomplete starting material.
Other impuritiesVarious< 1%0Integration of unexpected signals should be minimal.

Table 2: Illustrative HPLC Purity Analysis

Peak No.Retention Time (min)Area (%)Identity
13.50.5Unknown Impurity
25.299.2This compound
37.80.3Dimer?

Experimental Protocols

¹H NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The use of DMSO-d₆ can be particularly advantageous for identifying hydroxyl protons of any unreacted starting material, as the hydroxyl peak appears at a consistent chemical shift around 4.56 ppm.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Sequence: Standard ¹H pulse sequence.

    • Number of Scans: 16-64 scans for good signal-to-noise ratio.

    • Relaxation Delay: 1-5 seconds.

  • Data Analysis:

    • Calibrate the spectrum using the residual solvent peak.

    • Integrate all signals.

    • Calculate the relative integration of characteristic peaks to confirm the structure and assess the presence of impurities. Pay close attention to potential satellite peaks arising from ¹³C-¹H coupling, which can sometimes be mistaken for impurities.[][]

HPLC Protocol (Reverse-Phase)
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Further dilute to an appropriate concentration for injection (e.g., 0.1 mg/mL).

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A typical gradient would be from 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm.

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity.

Workflow for Purity Analysis

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep HPLC_Prep Dissolve in Mobile Phase Component Sample->HPLC_Prep NMR_Analysis ¹H NMR Spectroscopy NMR_Prep->NMR_Analysis HPLC_Analysis HPLC Analysis HPLC_Prep->HPLC_Analysis NMR_Data Structural Confirmation & Impurity Identification NMR_Analysis->NMR_Data HPLC_Data Purity Quantification & Impurity Profile HPLC_Analysis->HPLC_Data Final_Report Purity Assessment Report NMR_Data->Final_Report HPLC_Data->Final_Report

References

A Comparative Guide to Acid-PEG14-t-butyl Ester Conjugates for Biopharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of "Acid-PEG14-t-butyl ester" as a heterobifunctional linker for bioconjugation, with a particular focus on its application in creating antibody-drug conjugates (ADCs) and other PEGylated therapeutics. We offer a comparative perspective against alternative PEG linkers, supported by a synthesis of preclinical data, and provide detailed experimental protocols for characterization.

Introduction to this compound

This compound is a polyethylene glycol (PEG) linker that features a terminal carboxylic acid and a t-butyl ester protected carboxylic acid at the other end. The free carboxylic acid can be activated to react with primary amines, such as those on the surface of antibodies or other proteins, to form stable amide bonds. The hydrophilic 14-unit PEG chain enhances the solubility and stability of the resulting conjugate in aqueous media.[1] The t-butyl ester serves as a protecting group for the second carboxylic acid, which can be deprotected under acidic conditions to allow for further modification or to expose a terminal acid functionality in the final conjugate.[2]

The use of PEG linkers in bioconjugation, a process known as PEGylation, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[3] Key advantages include increased hydrodynamic size, leading to reduced renal clearance and longer plasma half-life, as well as shielding of the biomolecule from the immune system, which can reduce immunogenicity.[3]

Comparison with Alternative Linkers

The choice of linker is a critical determinant of the efficacy, stability, and therapeutic index of a bioconjugate.[2] Here, we compare this compound to alternatives based on PEG chain length and the nature of the protecting group.

Impact of PEG Chain Length

The length of the PEG chain can significantly influence the properties of the resulting conjugate. While specific data for a PEG14 linker is not always available in direct comparative studies, we can infer its likely performance based on trends observed with other PEG lengths. Longer PEG chains generally increase hydrophilicity and plasma half-life but may sometimes lead to decreased in vitro cytotoxicity.[3]

Table 1: Comparison of ADC Performance by PEG Linker Length (Synthesized Data)

FeatureShort PEG Linker (e.g., PEG2, PEG4)Medium PEG Linker (e.g., PEG8, PEG12, PEG14)Long PEG Linker (e.g., PEG24)
Conjugation Efficiency (DAR) May be lower with hydrophobic payloads due to aggregation.[4]Generally good; can improve solubility of hydrophobic payloads, leading to higher DAR.[4]Can achieve high DAR, especially with hydrophobic payloads.[4]
In Vitro Cytotoxicity Generally higher.May be slightly reduced compared to shorter linkers.[5]Can be lower than shorter linkers.[5]
Plasma Half-Life Shorter.[3]Intermediate; generally increases with PEG length.[5]Longer.[5]
In Vivo Efficacy Variable; may be limited by rapid clearance.Often shows a good balance between potency and pharmacokinetics.[3][5]Can be improved due to longer circulation time.[5]
Aggregation Higher risk, especially with hydrophobic drugs.[4]Reduced aggregation compared to shorter linkers.[6]Significant reduction in aggregation.[6]

Note: The data presented is synthesized from multiple preclinical studies and is intended to show general trends. The optimal PEG length is highly dependent on the specific antibody, payload, and target.

Comparison of Ester Protecting Groups

The t-butyl ester is a common protecting group for carboxylic acids. Its key feature is its stability under basic and nucleophilic conditions, allowing for selective reactions at other sites, while being readily removable under acidic conditions, typically with trifluoroacetic acid (TFA).[2][7]

Table 2: Comparison of Carboxylic Acid Protecting Groups in Bioconjugation

Protecting GroupDeprotection ConditionsStabilityKey AdvantagesKey Disadvantages
tert-Butyl (t-Bu) Ester Strong acid (e.g., TFA).[2]Stable to bases and most nucleophiles.[7]Orthogonal to base-labile protecting groups; deprotection byproducts are volatile.[2]Requires strong acidic conditions which may not be suitable for all biomolecules.
Methyl Ester Saponification (e.g., NaOH, LiOH) or strong acid.Less stable to bases than t-butyl ester.Can be cleaved under relatively mild basic conditions.Saponification conditions can potentially denature some proteins.
Benzyl Ester Catalytic hydrogenation (e.g., H₂/Pd-C).Stable to acidic and basic conditions.Orthogonal to both acid- and base-labile groups.Hydrogenation may not be compatible with all functional groups (e.g., alkynes, alkenes).
Allyl Ester Pd(0) catalysis (e.g., Pd(PPh₃)₄).Stable to acidic and basic conditions.Very mild and specific deprotection conditions.Palladium catalysts can be expensive and may require removal from the final product.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and characterization of bioconjugates. Below are protocols for key experiments.

Protocol 1: Conjugation of this compound to an Antibody

This protocol describes the covalent attachment of an activated this compound to a monoclonal antibody via primary amines (e.g., lysine residues).

Materials:

  • Antibody solution (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.5)

  • This compound

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Dry, water-miscible organic solvent (e.g., DMSO or DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.4)

  • Purification system (e.g., size-exclusion chromatography or dialysis cassettes)

Procedure:

  • Activation of this compound:

    • Dissolve this compound in DMSO or DMF.

    • Add a 1.2-fold molar excess of NHS (or sulfo-NHS) and a 1.5-fold molar excess of EDC to the linker solution.

    • Incubate at room temperature for 15-30 minutes to form the NHS ester.

  • Conjugation to Antibody:

    • Add the activated linker solution to the antibody solution at a desired molar ratio (e.g., 5-20 fold molar excess of linker to antibody).

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Quenching the Reaction:

    • Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the antibody-PEG conjugate from excess linker and byproducts using size-exclusion chromatography (SEC) or dialysis.

Protocol 2: Characterization by Size-Exclusion Chromatography (HPLC-SEC)

HPLC-SEC is used to determine the purity of the conjugate and to detect the presence of aggregates or unconjugated antibody.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • SEC column suitable for protein separations (e.g., Agilent AdvanceBio SEC, TSKgel G3000SWXL)[8][9]

Mobile Phase:

  • A typical mobile phase is 150 mM sodium phosphate, pH 7.0.[8] The inclusion of arginine (e.g., 200 mM) can help reduce non-specific interactions.[9]

Procedure:

  • Sample Preparation: Dilute the purified conjugate to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.

  • Injection and Separation: Inject an appropriate volume (e.g., 10-20 µL) onto the SEC column.[8]

  • Detection: Monitor the elution profile at 280 nm.

  • Data Analysis: Analyze the chromatogram to determine the percentage of monomer, aggregates (high molecular weight species), and fragments (low molecular weight species).

Protocol 3: Characterization by Mass Spectrometry (MS) for Drug-to-Antibody Ratio (DAR) Determination

Mass spectrometry is a powerful technique to determine the average number of PEG linkers conjugated to each antibody (the drug-to-antibody ratio, or DAR, in the context of ADCs).

Instrumentation:

  • High-resolution mass spectrometer (e.g., Q-TOF) coupled to an LC system (e.g., UHPLC).[10]

Procedure:

  • Sample Preparation:

    • The sample may require desalting prior to MS analysis.

    • For some analyses, the antibody subunits are separated by reducing the disulfide bonds (e.g., with DTT).[11]

  • LC-MS Analysis:

    • Inject the prepared sample into the LC-MS system. A reversed-phase C4 column is often used for separation of the antibody or its subunits.[11]

  • Data Acquisition: Acquire mass spectra over the appropriate m/z range.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge mass of the different species (unconjugated antibody, antibody with one PEG linker, two PEG linkers, etc.).

    • Calculate the average DAR by taking the weighted average of the different species observed in the mass spectrum.[10]

Visualizing Workflows and Pathways

Experimental Workflow for ADC Synthesis and Characterization

The following diagram illustrates the general workflow for creating and analyzing an antibody-drug conjugate using a PEG linker.

ADC_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Linker_Activation Linker Activation (this compound + EDC/NHS) Conjugation Conjugation (Activated Linker + Antibody) Linker_Activation->Conjugation Quenching Quenching (e.g., Tris buffer) Conjugation->Quenching Purification_SEC Purification (SEC or Dialysis) Quenching->Purification_SEC HPLC_SEC Purity & Aggregation (HPLC-SEC) Purification_SEC->HPLC_SEC Mass_Spec DAR Determination (LC-MS) Purification_SEC->Mass_Spec Deprotection Deprotection (optional) (TFA) Mass_Spec->Deprotection Further_Analysis Further Analysis Deprotection->Further_Analysis ADC_Internalization ADC ADC Antigen Tumor Cell Antigen ADC->Antigen Binding ADC_Antigen_Complex ADC-Antigen Complex Antigen->ADC_Antigen_Complex Internalization Internalization ADC_Antigen_Complex->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Payload_Release Payload Release Lysosome->Payload_Release Cleavage/Degradation Cell_Death Cell Death Payload_Release->Cell_Death

References

A Comparative Guide to Validating "Acid-PEG14-t-butyl ester" Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a critical strategy for enhancing the therapeutic properties of biomolecules. The choice of PEGylation reagent is paramount to achieving optimal conjugation efficiency and preserving the biological activity of the conjugated molecule. This guide provides an objective comparison of "Acid-PEG14-t-butyl ester" with alternative PEGylation reagents, supported by experimental data and detailed protocols to validate conjugation efficiency.

"this compound" is a heterobifunctional linker that offers a versatile approach to bioconjugation. It possesses a terminal carboxylic acid group and a t-butyl ester protected carboxylic acid. The terminal carboxylic acid can be activated to react with primary amines, such as those on lysine residues of proteins. The t-butyl ester serves as a protecting group for a second carboxylic acid, which can be deprotected under acidic conditions for subsequent modifications, making it a valuable tool for multi-step conjugation strategies.

Comparative Analysis of PEGylation Chemistries

The efficiency of a PEGylation reaction is influenced by the reactive group on the PEG reagent and the target functional group on the biomolecule. Below is a comparison of common PEGylation strategies. It is important to note that conjugation efficiencies can vary depending on the specific protein, buffer conditions, and reactant concentrations.

PEGylation Reagent ChemistryTarget Functional GroupBond FormedTypical Conjugation Efficiency (%)Key AdvantagesKey Disadvantages
Acid-PEG (e.g., this compound) Primary Amines (e.g., Lysine)Amide60-85%Allows for controlled, multi-step conjugations; stable amide bond.Requires activation (e.g., with EDC/NHS); two-step process can be more complex.
NHS-ester-PEG Primary Amines (e.g., Lysine)Amide70-95%High reactivity with amines; straightforward one-step reaction.[1]Susceptible to hydrolysis in aqueous solutions; can lead to a heterogeneous mixture of conjugates.[2]
Maleimide-PEG Thiols (e.g., Cysteine)Thioether85-95%Highly specific for cysteine residues, enabling site-specific conjugation.Requires available free thiols, which may necessitate protein engineering; potential for retro-Michael addition.
Aldehyde-PEG N-terminal α-amineSecondary Amine70-90%Site-specific conjugation at the N-terminus under controlled pH.Requires a subsequent reduction step to form a stable bond.

Experimental Protocols

Accurate validation of conjugation efficiency is crucial for the development of well-characterized bioconjugates. The following are detailed protocols for key experiments in a typical workflow for using "this compound" and quantifying the resulting conjugation.

Protein Preparation and Buffer Exchange

Objective: To prepare the protein in a suitable buffer for conjugation.

Materials:

  • Protein of interest (e.g., monoclonal antibody)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Dialysis tubing or centrifugal ultrafiltration units

Procedure:

  • Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL.

  • If the initial protein solution contains amine-containing buffers (e.g., Tris), perform a buffer exchange into the amine-free buffer using dialysis or centrifugal ultrafiltration.

  • Determine the final protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

Conjugation of Activated "this compound" to a Protein

Objective: To covalently attach the PEG linker to the protein. This protocol involves a two-step process: activation of the carboxylic acid on the PEG linker, followed by conjugation to the protein.

Materials:

  • "this compound"

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous, amine-free Dimethyl Sulfoxide (DMSO)

  • Prepared protein solution in amine-free buffer (pH 7.2-8.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column or dialysis cassettes for purification

Procedure:

  • Activation of "this compound":

    • Dissolve "this compound" in anhydrous DMSO to a concentration of 10-20 mg/mL.

    • Add a 1.2-fold molar excess of EDC and a 1.5-fold molar excess of NHS to the PEG solution.

    • Incubate for 15-30 minutes at room temperature to generate the NHS-activated PEG ester.

  • Conjugation to Protein:

    • Add a 10- to 50-fold molar excess of the activated "this compound" solution to the prepared protein solution while gently stirring. The final volume of DMSO should not exceed 10% of the total reaction volume.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS-activated PEG.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted PEG reagent and byproducts by purifying the conjugate using size-exclusion chromatography or dialysis.

Deprotection of the t-Butyl Ester (Optional)

Objective: To remove the t-butyl protecting group to reveal a free carboxylic acid for further modifications.

Materials:

  • Purified PEGylated protein

  • Deprotection solution (e.g., 95% Trifluoroacetic acid (TFA), 5% water)

  • Cold diethyl ether

  • Purification system (e.g., SEC or dialysis)

Procedure:

  • If the purified PEGylated protein is in an aqueous buffer, lyophilize it to dryness.

  • Dissolve the lyophilized protein in the deprotection solution.

  • Incubate the reaction at room temperature for 1-2 hours.

  • Remove the TFA by rotary evaporation or by precipitating the deprotected conjugate with cold diethyl ether.

  • Purify the deprotected PEGylated protein using SEC or dialysis to remove residual TFA.

Quantification of Conjugation Efficiency by MALDI-TOF Mass Spectrometry

Objective: To determine the number of PEG chains attached per protein molecule.

Materials:

  • Purified PEGylated protein

  • Unconjugated protein (control)

  • MALDI-TOF mass spectrometer

  • Sinapinic acid matrix solution (10 mg/mL in acetonitrile/water/TFA, 50:50:0.1 v/v/v)

Procedure:

  • Desalt the protein samples using a suitable method.

  • Mix the protein sample (conjugated and unconjugated) with the matrix solution in a 1:1 ratio.

  • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • Acquire the mass spectra in linear positive ion mode.

  • The number of attached PEG molecules can be determined by the mass shift between the unconjugated and PEGylated protein peaks.

Protein Quantification by Bradford Assay

Objective: To determine the protein concentration after conjugation and purification.

Materials:

  • Bradford reagent

  • Bovine Serum Albumin (BSA) standards (0.1 to 1.0 mg/mL)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standard curve using the BSA standards.

  • Add a small volume of the purified PEGylated protein sample and the BSA standards to the Bradford reagent.

  • Incubate for 5-10 minutes at room temperature.

  • Measure the absorbance at 595 nm.

  • Calculate the protein concentration of the PEGylated sample by comparing its absorbance to the standard curve. Note that high concentrations of PEG (>10%) can interfere with the Bradford assay, so proper controls are necessary.[3]

Visualizations

Signaling Pathway of an Antibody-Drug Conjugate (ADC)

Antibody-drug conjugates are a prominent application for PEG linkers like "this compound". The following diagram illustrates the mechanism of action of a HER2-targeted ADC in a cancer cell.

ADC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) HER2 HER2 Receptor ADC->HER2 1. Binding HER2_Internalized Internalized ADC-HER2 Complex HER2->HER2_Internalized 2. Internalization (Endocytosis) HER2_Signaling HER2 Signaling (PI3K/AKT, MAPK) Endosome Endosome Lysosome Lysosome Endosome->Lysosome 4. Fusion Payload Released Payload (Cytotoxic Drug) Lysosome->Payload 5. Payload Release (Linker Cleavage) DNA DNA Damage Payload->DNA 6. Target Engagement Apoptosis Apoptosis DNA->Apoptosis 7. Cell Death HER2_Internalized->Endosome 3. Trafficking

Mechanism of action of a HER2-targeted antibody-drug conjugate.
Experimental Workflow for Validation of Conjugation Efficiency

The following diagram outlines the key steps in the experimental workflow for conjugating a PEG linker to a protein and validating the efficiency of the reaction.

Experimental_Workflow Start Start: Protein & PEG Reagent Buffer_Exchange 1. Protein Buffer Exchange (Amine-free buffer) Start->Buffer_Exchange Activation 2. PEG Activation (EDC/NHS) Start->Activation Conjugation 3. Conjugation Reaction Buffer_Exchange->Conjugation Activation->Conjugation Purification 4. Purification (Size-Exclusion Chromatography) Conjugation->Purification Analysis 5. Analysis of Conjugate Purification->Analysis MALDI MALDI-TOF MS (Degree of PEGylation) Analysis->MALDI Bradford Bradford Assay (Protein Concentration) Analysis->Bradford End End: Characterized PEGylated Protein MALDI->End Bradford->End

Workflow for protein PEGylation and validation.

References

A Comparative Guide to the Performance of Acid-PEG14-t-butyl Ester in Different Buffer Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a bifunctional linker is critical for the successful synthesis of bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs. The Acid-PEG14-t-butyl ester is a versatile heterobifunctional linker that offers a polyethylene glycol (PEG) spacer to enhance solubility and pharmacokinetic properties, with a terminal carboxylic acid protected by a t-butyl ester group. This protecting group strategy allows for controlled, sequential conjugations.

This guide provides an objective comparison of the performance of this compound in various buffer systems, supported by experimental data and detailed protocols. We will explore the stability of the t-butyl ester protecting group under different pH conditions and the efficiency of the subsequent conjugation of the deprotected carboxylic acid.

Data Presentation: Stability and Reactivity

The performance of this compound is primarily governed by two key factors: the stability of the t-butyl ester in different pH environments and the efficiency of the conjugation reaction after its deprotection.

Table 1: Stability of the t-Butyl Ester Group in Various Aqueous Buffers

The t-butyl ester group is known for its stability in neutral to basic conditions and its lability in acidic environments. This allows for its selective removal to unmask the carboxylic acid for subsequent conjugation. The following table summarizes the hydrolytic stability of a model t-butyl ester compound, tert-butyl acetate, at different pH values. These values are representative of the stability of the t-butyl ester moiety in the this compound linker.

Buffer SystempHTemperature (°C)Half-life of t-Butyl EsterStability Profile
Acetate Buffer4.025Hours to Days (estimated)Low
Acetate Buffer5.025Weeks to Months (estimated)Moderate
Phosphate-Buffered Saline (PBS)7.425~135 years[1]Very High
Borate Buffer8.025~14.6 years[1]High
Carbonate-Bicarbonate Buffer9.025~1.5 years[1]High

Table 2: Comparison of Carboxylic Acid Protecting Groups

The choice of protecting group for a carboxylic acid can significantly impact the deprotection conditions required and the overall stability of the linker. Here, we compare the t-butyl ester with other common ester protecting groups.

Protecting GroupDeprotection ConditionsStability to Basic ConditionsStability to Acidic Conditions
t-Butyl Ester Mild to strong acid (e.g., TFA, HCl, ZnBr₂)[2]HighLow
Methyl Ester Saponification (e.g., LiOH, NaOH) or strong acidLowModerate
Ethyl Ester Saponification (e.g., LiOH, NaOH) or strong acidLowModerate
Benzyl Ester Catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acidModerateHigh

Table 3: Recommended Buffer Systems for EDC/NHS-Mediated Conjugation

Once the t-butyl ester is removed to yield the free carboxylic acid, it can be activated with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester. The choice of buffer is critical for both the activation and the subsequent conjugation steps.

Reaction StepRecommended BufferOptimal pH RangeBuffers to Avoid
Activation of Carboxylic Acid MES (2-(N-morpholino)ethanesulfonic acid)4.5 - 6.0Phosphate, Acetate, Tris, Glycine
Conjugation to Primary Amines PBS (Phosphate-Buffered Saline), HEPES, Borate7.2 - 8.5Tris, Glycine

Experimental Protocols

Detailed methodologies are essential for the successful application of this compound in bioconjugation.

Protocol 1: Deprotection of the t-Butyl Ester

This protocol describes the removal of the t-butyl protecting group to expose the terminal carboxylic acid.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • HPLC system for analysis

Procedure:

  • Dissolve the this compound in a minimal amount of DCM.

  • Add a solution of 20-50% TFA in DCM to the reaction mixture.

  • Stir the reaction at room temperature and monitor the progress by HPLC or TLC. The reaction is typically complete within 1-2 hours.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected Acid-PEG14 linker.

  • Confirm the identity and purity of the product by mass spectrometry and HPLC.

Protocol 2: Two-Step EDC/NHS Conjugation to a Primary Amine

This protocol outlines the activation of the deprotected carboxylic acid and its subsequent conjugation to an amine-containing molecule (e.g., a protein).

Materials:

  • Deprotected Acid-PEG14 linker

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 5.5

  • Conjugation Buffer: 0.1 M PBS, pH 7.4

  • Amine-containing molecule (e.g., protein) in Conjugation Buffer

  • Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Activation:

    • Dissolve the deprotected Acid-PEG14 linker in Activation Buffer.

    • Add a 5 to 10-fold molar excess of EDC and a 2 to 5-fold molar excess of NHS (or sulfo-NHS) to the linker solution.

    • Incubate the reaction for 15-30 minutes at room temperature to form the NHS-activated PEG linker.

  • Conjugation:

    • Immediately add the NHS-activated PEG linker solution to the solution of the amine-containing molecule in Conjugation Buffer. The molar ratio of linker to the target molecule should be optimized for the desired degree of labeling.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • Add the quenching solution to a final concentration of 10-50 mM and incubate for 30 minutes to hydrolyze any unreacted NHS esters.

    • Purify the resulting conjugate using a size-exclusion chromatography column to remove excess linker and byproducts.

    • Characterize the final conjugate by methods such as SDS-PAGE, mass spectrometry, and HPLC to determine the degree of labeling and purity.

Mandatory Visualization

The following diagrams illustrate the key chemical transformations and workflows described in this guide.

Deprotection_Workflow Start This compound in DCM Add_TFA Add 20-50% TFA in DCM Start->Add_TFA Reaction Stir at RT for 1-2h (Deprotection) Add_TFA->Reaction Evaporation Evaporate solvent and excess TFA Reaction->Evaporation Workup Aqueous Workup (NaHCO3, Brine) Evaporation->Workup Dry_Concentrate Dry (Na2SO4) and Concentrate Workup->Dry_Concentrate Final_Product Deprotected Acid-PEG14 Dry_Concentrate->Final_Product

Caption: Workflow for the deprotection of this compound.

EDC_NHS_Conjugation cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.5) Deprotected_PEG Deprotected Acid-PEG14 in MES Buffer Add_EDC_NHS Add EDC and NHS Deprotected_PEG->Add_EDC_NHS NHS_Ester NHS-activated PEG14-linker Add_EDC_NHS->NHS_Ester Conjugation_Reaction React for 2h at RT or overnight at 4°C NHS_Ester->Conjugation_Reaction Target_Molecule Amine-containing molecule in PBS Target_Molecule->Conjugation_Reaction PEG_Conjugate PEGylated Conjugate Conjugation_Reaction->PEG_Conjugate

Caption: Two-step workflow for EDC/NHS-mediated conjugation.

Alternatives_Comparison cluster_tbutyl Acid-PEG-t-butyl ester Pathway cluster_nhs NHS-PEG-linker Pathway tbutyl_start Acid-PEG-t-butyl ester deprotection Deprotection (Acidic) tbutyl_start->deprotection activation Activation (EDC/NHS) deprotection->activation conjugation1 Conjugation activation->conjugation1 Final_Product Final Bioconjugate conjugation1->Final_Product Forms Amide Bond nhs_start NHS-PEG-linker conjugation2 Direct Conjugation nhs_start->conjugation2 conjugation2->Final_Product Forms Amide Bond

Caption: Comparison of conjugation pathways.

References

Navigating the Landscape of Protein Modification: A Comparative Guide to "Acid-PEG14-t-butyl ester" and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, enhancing the therapeutic properties of proteins is a critical endeavor. PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, stands out as a leading strategy to improve a protein's stability, solubility, and in vivo half-life. This guide provides an objective comparison of protein modification using "Acid-PEG14-t-butyl ester" with other common PEGylation chemistries, supported by experimental data and detailed protocols to aid in the selection of the optimal modification strategy.

"this compound" is a heterobifunctional PEG linker featuring a carboxylic acid protected by a t-butyl ester group. The t-butyl ester allows for controlled, sequential conjugation by deprotection under acidic conditions to reveal the reactive carboxyl group. This carboxyl group can then be activated (e.g., as an N-hydroxysuccinimide [NHS] ester) to react with primary amines on the protein surface, such as the side chain of lysine residues or the N-terminus. This approach offers a degree of control over the conjugation process. However, its performance must be weighed against other established PEGylation methods.

Comparative Analysis of PEGylation Chemistries

The choice of PEGylation chemistry is a critical determinant of the biological activity of the modified protein. A primary challenge in PEGylation is the potential for reduced bioactivity due to steric hindrance at the protein's active or binding sites.[] The properties of the PEG polymer itself, including its mass, structure (linear vs. branched), and the site of attachment, all influence the pharmacokinetic and pharmacodynamic outcomes.[2]

Below is a comparative summary of common PEGylation chemistries:

Linker ChemistryTarget Functional GroupBond FormedKey AdvantagesKey Disadvantages
Acid-PEG-t-butyl ester (post-deprotection & activation) Primary amines (e.g., Lysine, N-terminus)Amide- Controlled activation and conjugation- Stable amide bond- Requires deprotection and activation steps- Can lead to a heterogeneous mixture of conjugates if multiple lysines are present
NHS-ester PEG Primary amines (e.g., Lysine, N-terminus)Amide- High reactivity with amines- Well-established chemistry- Susceptible to hydrolysis in aqueous solutions- Can lack specificity, leading to product heterogeneity[3]
Maleimide PEG Thiols (e.g., Cysteine)Thioether- Highly specific for cysteine residues- Stable thioether bond- Requires available free cysteine, which may necessitate protein engineering- Potential for off-target reactions with other nucleophiles
Aldehyde PEG Primary amines (e.g., N-terminus)Secondary Amine (after reduction)- Can be selective for the N-terminus at controlled pH- Stable secondary amine bond- Requires a reductive amination step- Can still react with lysine residues

Quantitative Impact of PEGylation on Biological Activity

The degree to which PEGylation affects a protein's biological activity is highly dependent on the protein itself, the size and structure of the PEG, and the conjugation chemistry used. Generally, an increase in PEG size can lead to a greater reduction in in vitro activity, although this is often compensated by a significantly prolonged in vivo half-life and efficacy.

Table 1: Effect of PEG Molecular Weight on the In Vitro Bioactivity of Interferon-α-2a

PEG Molecular WeightIn Vitro Antiviral Activity (as % of native IFN-α-2a)
Unmodified100%
12 kDa (linear)~50%
20 kDa (linear)~30%
40 kDa (branched)7%

Data compiled from multiple sources indicating the general trend of decreased in vitro activity with increased PEG size.

Table 2: Influence of PEGylation on the Enzymatic Activity of α-Chymotrypsin

PEG Conjugatekcat (s⁻¹)KM (mM)Catalytic Efficiency (kcat/KM) (s⁻¹mM⁻¹)
Unmodified α-Chymotrypsin25.00.05500
1 PEG5kDa per enzyme18.50.09206
3 PEGs5kDa per enzyme14.20.1595
5 PEGs5kDa per enzyme12.50.1966

This table illustrates a common trend where PEGylation decreases both the catalytic turnover rate (kcat) and the substrate binding affinity (increased KM), resulting in lower overall catalytic efficiency.[4]

Experimental Protocols

Protocol 1: General Procedure for Protein Modification with Acid-PEG-t-butyl ester

This protocol outlines the deprotection of the t-butyl ester, activation of the resulting carboxylic acid, and conjugation to a target protein.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Protein solution (in amine-free buffer, e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Deprotection of t-butyl ester:

    • Dissolve this compound in DCM.

    • Add TFA and stir at room temperature for 2-4 hours.

    • Remove solvent and TFA under vacuum to yield the deprotected Acid-PEG14.

  • Activation of Carboxylic Acid:

    • Dissolve the deprotected Acid-PEG14 in an anhydrous organic solvent (e.g., DMF or DMSO).

    • Add NHS and DCC in a 1:1.1:1.1 molar ratio (Acid-PEG:NHS:DCC).

    • Stir the reaction at room temperature for 4-12 hours.

    • Remove the dicyclohexylurea byproduct by filtration. The activated PEG-NHS ester is in the filtrate.

  • Protein Conjugation:

    • Slowly add the activated PEG-NHS ester solution to the protein solution with gentle stirring. A typical molar excess of PEG to protein is 20-fold.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

    • Quench the reaction by adding the quenching solution.

  • Purification and Analysis:

    • Purify the PEGylated protein from unreacted PEG and byproducts using size-exclusion chromatography.

    • Analyze the purified product by SDS-PAGE to confirm the increase in molecular weight and by HPLC to assess purity.

Protocol 2: In Vitro Bioactivity Assay for PEGylated Granulocyte Colony-Stimulating Factor (G-CSF)

This protocol is based on the proliferation of the NFS-60 murine myeloblastic cell line, which is dependent on G-CSF.[5][6]

Materials:

  • NFS-60 cell line

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and antibiotics

  • Recombinant murine G-CSF (for cell line maintenance)

  • Native G-CSF standard

  • PEGylated G-CSF samples

  • WST-8 or MTS cell proliferation assay reagent

  • 96-well microplates

Procedure:

  • Cell Culture Maintenance:

    • Culture NFS-60 cells in complete RPMI-1640 medium supplemented with an optimal concentration of murine G-CSF.

    • Prior to the assay, wash the cells three times with G-CSF-free medium to remove residual growth factor.

  • Assay Setup:

    • Resuspend the washed cells in G-CSF-free medium and adjust the cell density to 7 x 10⁵ cells/mL.[5]

    • Seed 50 µL of the cell suspension into each well of a 96-well plate.

    • Prepare serial dilutions of the native G-CSF standard and the PEGylated G-CSF samples in G-CSF-free medium.

    • Add 50 µL of the standard or sample dilutions to the appropriate wells. Include wells with cells only (negative control).

  • Incubation and Measurement:

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48 hours.[5]

    • Add 10 µL of WST-8 or MTS reagent to each well and incubate for an additional 2-4 hours.

    • Measure the absorbance at the appropriate wavelength (450 nm for WST-8, 490 nm for MTS) using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the negative control from all other readings.

    • Plot the absorbance versus the concentration for the standard and samples.

    • Determine the EC₅₀ (half-maximal effective concentration) for the native and PEGylated G-CSF. The relative bioactivity of the PEGylated G-CSF can be calculated as (EC₅₀ of native G-CSF / EC₅₀ of PEGylated G-CSF) x 100%.

Visualizing Workflows and Pathways

Experimental Workflow for Protein PEGylation and Analysis

PEGylation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis Protein Protein Conjugation PEGylation Reaction Protein->Conjugation PEG_Linker Acid-PEG14-t-butyl ester Deprotection Deprotection (TFA) PEG_Linker->Deprotection Activation Activation (DCC/NHS) Deprotection->Activation Activation->Conjugation Purification Purification (SEC) Conjugation->Purification SDS_PAGE SDS-PAGE Purification->SDS_PAGE HPLC HPLC Purification->HPLC Bioassay Bioactivity Assay Purification->Bioassay GCSF_Signaling PEG_GCSF PEG-G-CSF GCSFR G-CSF Receptor PEG_GCSF->GCSFR Binding JAK JAK GCSFR->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation Dimerization Dimerization & Nuclear Translocation STAT3->Dimerization Gene_Expression Gene Expression (Proliferation, Differentiation, Survival) Dimerization->Gene_Expression

References

Navigating the Synthesis of Acid-PEG14-t-butyl Ester: A Comparative Guide to Alternative Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the selection of an optimal synthetic route is paramount. This guide provides a comprehensive comparison of alternative synthesis pathways for Acid-PEG14-t-butyl ester, a valuable bifunctional linker frequently employed in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems. We will delve into the Williamson ether synthesis, solid-phase synthesis, and an emerging enzymatic approach, presenting a side-by-side analysis of their performance based on key metrics, detailed experimental protocols, and illustrative diagrams.

The strategic importance of this compound lies in its discrete polyethylene glycol (PEG) chain of 14 ethylene oxide units, which enhances the solubility and pharmacokinetic properties of the final conjugate. One terminus features a carboxylic acid, ready for conjugation, while the other is protected as a t-butyl ester, allowing for selective deprotection and further modification. The efficiency, purity, and scalability of its synthesis can significantly impact the overall timeline and cost of a research and development project.

Comparative Analysis of Synthesis Routes

To facilitate an objective comparison, the following table summarizes the key performance indicators for the different synthetic approaches to this compound. It is important to note that the presented data is a synthesis of reported values for similar PEGylated compounds and may vary depending on specific reaction conditions and scale.

Parameter Williamson Ether Synthesis Solid-Phase Synthesis Enzymatic Synthesis
Typical Yield 50-95%[1]High (quantitative coupling)44-90%[2][3]
Purity Good to High (requires purification)High (impurities removed by washing)High (high selectivity)
Reaction Time 1-8 hours[1]Days (for multi-step elongation)24-48 hours[2]
Scalability Readily scalableScalable, but can be costlyPotentially scalable, but may require specialized bioreactors
Cost-Effectiveness Moderate (depends on reagents and purification)Can be expensive due to resin and excess reagentsPotentially cost-effective (milder conditions, reusable biocatalyst)
Key Advantages Well-established, versatile, good for various scales.High purity, automation potential, simplified purification.Mild reaction conditions, high selectivity, environmentally friendly.
Key Disadvantages Side reactions possible, requires purification.Longer overall synthesis time for long chains, higher initial cost.Enzyme stability and cost can be a factor, slower reaction rates.

In-Depth Look at Synthesis Methodologies

Williamson Ether Synthesis: The Classic Approach

The Williamson ether synthesis is a robust and widely used method for preparing ethers, including PEG derivatives. This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide. In the context of this compound synthesis, this typically involves the reaction of a pre-formed PEG-alcohol with a t-butyl haloacetate.

  • Deprotonation: A solution of the starting PEG14-alcohol in an anhydrous aprotic solvent (e.g., tetrahydrofuran) is treated with a strong base, such as sodium hydride or potassium t-butoxide, at 0°C to form the corresponding alkoxide. The reaction is typically stirred for 1-2 hours at room temperature.

  • Alkylation: The reaction mixture is cooled again to 0°C, and t-butyl bromoacetate is added dropwise. The reaction is then allowed to warm to room temperature and stirred for 1-8 hours.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Williamson_Ether_Synthesis start PEG14-Alcohol alkoxide PEG14-Alkoxide start->alkoxide Deprotonation base Strong Base (e.g., NaH) base->alkoxide product This compound alkoxide->product Alkylation (SN2) bromoacetate t-Butyl Bromoacetate bromoacetate->product purification Purification (Column Chromatography) product->purification

Caption: Williamson ether synthesis of this compound.

Solid-Phase Synthesis: A High-Purity Alternative

Solid-phase synthesis offers a powerful strategy for the preparation of well-defined, monodisperse PEG derivatives. The growing PEG chain is anchored to a solid support, and monomer units are added in a stepwise fashion. This approach simplifies purification, as excess reagents and by-products are removed by simple washing steps.

  • Resin Preparation: A suitable solid support, such as a Wang resin, is swelled in an appropriate solvent (e.g., tetrahydrofuran).

  • Attachment of First Monomer: The first PEG monomer, protected at one end (e.g., with a dimethoxytrityl group) and activated at the other (e.g., as a tosylate), is coupled to the resin.

  • Iterative Elongation: The synthesis cycle consists of:

    • Deprotection: Removal of the protecting group from the terminal hydroxyl of the resin-bound PEG chain.

    • Coupling: Addition of the next protected and activated PEG monomer in the presence of a coupling agent.

    • Washing: Thorough washing of the resin to remove excess reagents.

  • Cleavage and Deprotection: Once the desired chain length (14 PEG units) is achieved, the final monomer, which will introduce the t-butyl ester protected acid, is added. The completed this compound is then cleaved from the resin using a strong acid, such as trifluoroacetic acid.

  • Purification: The cleaved product is typically precipitated and washed to yield the high-purity product.

Solid_Phase_Synthesis resin Solid Support (e.g., Wang Resin) attach Attach First PEG Monomer resin->attach cycle Iterative Elongation Cycle (Deprotection, Coupling, Washing) x 13 attach->cycle final_mono Couple Final Monomer (with t-butyl ester) cycle->final_mono cleavage Cleavage from Resin (e.g., TFA) final_mono->cleavage product This compound cleavage->product

Caption: Solid-phase synthesis of this compound.

Enzymatic Synthesis: The Green Chemistry Frontier

Enzymatic synthesis is gaining traction as a sustainable and highly selective alternative to traditional chemical methods. Lipases, for instance, can catalyze the esterification of PEGs with carboxylic acids under mild conditions, minimizing the formation of by-products.

  • Reaction Setup: A mixture of the PEG14-alcohol, a t-butyl ester of a dicarboxylic acid (e.g., t-butyl succinate), and an immobilized lipase (e.g., Novozym 435) is prepared in an organic solvent (e.g., toluene).

  • Reaction: The mixture is incubated at a controlled temperature (e.g., 40-60°C) with gentle agitation for 24-48 hours. The progress of the reaction can be monitored by techniques such as HPLC.

  • Enzyme Removal and Product Isolation: The immobilized enzyme is removed by simple filtration and can often be reused. The solvent is then evaporated, and the product is purified, if necessary, by column chromatography.

Enzymatic_Synthesis peg_alcohol PEG14-Alcohol reaction Esterification Reaction peg_alcohol->reaction tbutyl_acid t-Butyl Ester of Dicarboxylic Acid tbutyl_acid->reaction lipase Immobilized Lipase lipase->reaction filtration Enzyme Removal (Filtration) reaction->filtration product This compound filtration->product

Caption: Enzymatic synthesis of this compound.

Application in PROTAC Synthesis: An Experimental Workflow

This compound is a key building block in the synthesis of PROTACs. The following workflow illustrates its use in a typical PROTAC synthesis, where it acts as a linker to connect a target protein-binding ligand and an E3 ligase-binding ligand.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Linker-Ligand 1 Conjugation cluster_1 Step 2: Deprotection cluster_2 Step 3: Linker-Ligand 2 Conjugation linker This compound coupling1 Amide Coupling (e.g., HATU, DIPEA) linker->coupling1 ligand1 E3 Ligase Ligand (with amine) ligand1->coupling1 intermediate Ligand1-PEG14-t-butyl ester coupling1->intermediate deprotection t-Butyl Ester Deprotection (e.g., TFA) intermediate->deprotection intermediate_acid Ligand1-PEG14-Acid deprotection->intermediate_acid coupling2 Amide Coupling (e.g., HATU, DIPEA) intermediate_acid->coupling2 ligand2 Target Protein Ligand (with amine) ligand2->coupling2 protac Final PROTAC Molecule coupling2->protac

Caption: PROTAC synthesis workflow.

Conclusion

The choice of a synthetic route for this compound depends on the specific requirements of the project. The Williamson ether synthesis offers a balance of scalability and cost-effectiveness for many applications. Solid-phase synthesis provides a superior level of purity and is well-suited for creating libraries of related compounds, albeit at a potentially higher cost. The enzymatic approach represents a promising green alternative, with the potential for high selectivity and mild reaction conditions, although it is a less established method for this specific molecule. By carefully considering the trade-offs between yield, purity, reaction time, and cost, researchers can select the most appropriate method to efficiently produce this critical linker for their drug discovery and development endeavors.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Acid-PEG14-t-butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like Acid-PEG14-t-butyl ester are paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step operational plan for the safe disposal of this compound, aligning with best practices in laboratory safety and regulatory compliance.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. Therefore, the following disposal procedures are based on the chemical properties of its constituent functional groups: a carboxylic acid, a polyethylene glycol (PEG) chain, and a t-butyl ester. It is imperative to treat the compound as potentially hazardous and to consult with your institution's Environmental Health and Safety (EHS) office for specific guidance.

Immediate Safety Considerations

Before handling this compound for disposal, ensure you are wearing appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)Specifications
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.

Step-by-Step Disposal Protocol

The primary and most recommended method for the disposal of this compound is to treat it as a chemical waste and have it disposed of by a licensed professional waste disposal service.[1][2]

1. Hazardous Waste Determination:

  • The first crucial step is to determine if the waste is hazardous according to the Resource Conservation and Recovery Act (RCRA).[2][3] This involves assessing the waste for the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, and toxicity.[3][4]

  • Given the carboxylic acid group, the compound may be corrosive if in a concentrated form or in certain solutions. The t-butyl ester and PEG components are not typically reactive or ignitable under standard conditions. However, without a specific SDS, it is safest to manage the waste as hazardous.[4][5]

2. Waste Container Selection and Labeling:

  • Container Selection: Choose a container that is in good condition, leak-proof, and chemically compatible with the waste.[1] The original container is often a suitable choice.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of its components.[6] The label should also include the date when the first drop of waste was added.

3. Storage in a Satellite Accumulation Area (SAA):

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[7][8]

  • The SAA must be under the control of laboratory personnel.

  • Keep the container closed at all times, except when adding waste.

  • Segregate the waste from incompatible materials.[7]

4. Arranging for Disposal:

  • Once the container is full, or if the research project is complete, contact your institution's EHS department to arrange for a pickup by a licensed hazardous waste contractor.[1][2]

Potential (Not Recommended) In-Lab Treatment

While chemical treatment to neutralize or degrade the compound before disposal is technically possible, it is not recommended for routine laboratory practice due to the potential for hazardous reactions and the need for specialized expertise. Direct disposal through a licensed contractor is the safest and most compliant method.

For informational purposes only, the functional groups of this compound could be targeted for degradation:

  • t-Butyl Ester Hydrolysis: The t-butyl ester group can be cleaved under acidic conditions to yield the corresponding carboxylic acid and isobutylene.[9] This process typically requires strong acids like trifluoroacetic acid or hydrochloric acid.[9]

  • PEG Chain Degradation: The polyethylene glycol chain is generally considered biocompatible and can be degraded under certain oxidative conditions or by specific microbial processes.[10][11][12]

Experimental Protocol: Acid-Catalyzed Hydrolysis of a t-Butyl Ester (Illustrative Example)

This protocol is for informational purposes only and is not a recommendation for the treatment of this compound waste.

  • Reaction Setup: In a well-ventilated fume hood, a solution of the t-butyl ester in an appropriate organic solvent (e.g., dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • Acid Addition: An excess of an aqueous acid solution (e.g., 50% trifluoroacetic acid in water) is added to the flask.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature, and the progress of the hydrolysis is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, the mixture is neutralized with a base (e.g., sodium bicarbonate solution). The organic and aqueous layers are separated. The aqueous layer, now containing the deprotected carboxylic acid, would still be considered chemical waste and require proper disposal. The organic layer would also be disposed of as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation: This compound haz_det Hazardous Waste Determination start->haz_det treat_q In-lab Treatment Feasible & Permitted? haz_det->treat_q Assume Hazardous collect Collect in a Labeled, Compatible Container treat_q->collect No treat Perform Chemical Treatment (Not Recommended) treat_q->treat Yes store Store in SAA collect->store dispose Arrange for Pickup by Licensed Contractor store->dispose collect_treated Collect Treated Waste for Disposal treat->collect_treated collect_treated->store

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling Acid-PEG14-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for Acid-PEG14-t-butyl ester, a compound utilized in pharmaceutical research and development.[1] Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is required to protect against potential chemical exposure. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles with Side Shields or Face ShieldEssential to protect eyes from splashes. Standard EN166 or OSHA 29 CFR 1910.133 compliant eyewear is recommended.[2][3]
Skin Protection Chemical-Resistant GlovesNitrile or neoprene gloves are preferred. Always inspect gloves for integrity before use and change them regularly, or immediately if contaminated.[4]
Laboratory Coat or GownA disposable, polyethylene-coated polypropylene gown is recommended to prevent skin contact.[4] Cloth lab coats are not advised as they can absorb chemicals.
Full-Length Pants and Closed-Toe ShoesRequired to protect the lower body and feet from potential spills.
Respiratory Protection Not typically required under normal use with adequate ventilation.Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or aerosols.[2][5] If significant aerosolization or dust generation is anticipated, a risk assessment should be performed to determine if a respirator is necessary.

Operational Plan: Step-by-Step Handling

A systematic approach to handling this compound is crucial for safety and experimental success.

Workflow for Handling this compound

prep Preparation handling Handling and Use prep->handling Proceed to handling decon Decontamination handling->decon After use spill Spill Management handling->spill In case of spill storage Storage decon->storage Store unused chemical cluster_waste Waste Generation cluster_disposal Disposal Protocol waste This compound Waste segregate Segregate Waste waste->segregate label_container Label Waste Container segregate->label_container store Store Securely label_container->store dispose Dispose via EHS store->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.